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  • Product: N-Acetylglycyl-L-leucine
  • CAS: 180923-15-3

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of N-Acetylglycyl-L-leucine: A Technical Guide for Peptide Engineering

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural anatomy, physicochemical properties, synthesis methodologies, and analytical validation. Introduction & Structural A...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Scope: Structural anatomy, physicochemical properties, synthesis methodologies, and analytical validation.

Introduction & Structural Anatomy

In the realm of peptide engineering and rational drug design, N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) serves as a critical building block and molecular probe. Structurally, it is an N-capped dipeptide consisting of an acetylated glycine residue linked via a peptide bond to an L-leucine core [1].

The structural anatomy of this molecule is highly intentional for biochemical applications:

  • N-Terminal Acetylation: Capping the N-terminus eliminates the positive charge of the free amine at physiological pH. This modification renders the molecule more lipophilic, mimics the continuous backbone of a larger protein, and protects the peptide from rapid degradation by exopeptidases.

  • Glycine Spacer: The absence of a side chain on the glycine residue provides maximal conformational flexibility, allowing the molecule to act as an unhindered hinge when docking into enzyme active sites.

  • L-Leucine Core: The bulky, hydrophobic isobutyl side chain of L-leucine is essential for anchoring the molecule into hydrophobic binding pockets of target proteins[1].

Quantitative Physicochemical Profiling

Accurate molecular weight calculation and physicochemical profiling are foundational for downstream mass spectrometry and pharmacokinetic modeling. The precise average molecular weight of N-Acetylglycyl-L-leucine is 230.26 g/mol [2].

The table below summarizes the core quantitative data required for analytical and synthetic workflows [2][3]:

Physicochemical ParameterValue
IUPAC Name (2S)-2-[[2-(acetylamino)acetyl]amino]-4-methylpentanoic acid
Molecular Formula C₁₀H₁₈N₂O₄
Average Molecular Weight 230.26 g/mol
Monoisotopic Mass 230.1266 Da
CAS Registry Number 79780-43-1 (Primary) / 29852-55-9 (Secondary)
Topological Polar Surface Area (TPSA) 95.5 Ų
Estimated LogP 0.52

Experimental Methodology: Synthesis Workflow

The synthesis of N-Acetylglycyl-L-leucine requires precise environmental control to prevent racemization and byproduct formation. The following step-by-step protocol is adapted from established solution-phase peptide chemistry techniques [1].

Step-by-Step Synthesis Protocol
  • Substrate Solubilization: Dissolve 28.8 mmol of Glycyl-L-leucine in 20 mL of 0.1 M acetic acid (AcOH).

    • Causality & Logic: Utilizing mild acetic acid rather than water prevents the premature hydrolysis of the acylating agent in the subsequent step, establishing a compatible solvent environment.

  • pH Adjustment: Titrate the solution to exactly pH 6.0 using Triethylamine (Et₃N).

    • Causality & Logic: Maintaining pH 6.0 is a critical parameter. It ensures the N-terminal amine of glycine is sufficiently deprotonated to act as a nucleophile, while avoiding highly alkaline conditions that could promote the racemization of the L-leucine stereocenter.

  • Controlled Acylation: Add 144 mmol of acetic anhydride (Ac₂O) in small, metered portions while continuously stirring. Maintain the pH at 6.0 by adding Et₃N dropwise as needed.

    • Causality & Logic: Stepwise addition controls the exothermic nature of the reaction. Continuous pH monitoring prevents localized depletion of the buffer, ensuring high conversion rates without forming diacylated impurities.

  • Reaction Quenching (Self-Validating Step): Add Amberlite IR-120 (H⁺ form) strongly acidic cation exchange resin to the mixture until the pH drops below 2.0.

    • Causality & Logic: This is a self-validating purification step. If the pH successfully stabilizes below 2.0, it guarantees that the resin has scavenged all basic triethylamine and unreacted starting dipeptide. It simultaneously protonates the newly formed product for optimal recovery.

  • Recovery: Filter off the resin and subject the filtrate to rotary evaporation or lyophilization to yield pure N-Acetylglycyl-L-leucine as a stable solid.

Workflow Start Glycyl-L-Leucine (Starting Material) Acylation N-Terminal Acylation Ac2O, Et3N (pH 6.0) Start->Acylation 0.1 M AcOH Room Temp Quench Reaction Quenching Amberlite IR-120 (pH < 2) Acylation->Quench Cation Exchange Product N-Acetylglycyl-L-leucine Target (MW: 230.26) Quench->Product Filtration & Evaporation LCMS LC-MS Validation [M+H]+ m/z 231.13 Product->LCMS Mass Accuracy NMR NMR Spectroscopy Structural Confirmation Product->NMR Purity Check

Figure 1: Synthesis and analytical validation workflow for N-Acetylglycyl-L-leucine.

Analytical Characterization Workflows

To ensure scientific integrity, the synthesized product must undergo rigorous, self-validating analytical characterization.

  • High-Resolution Mass Spectrometry (LC-HRMS): Using Electrospray Ionization (ESI) in positive mode, the theoretical monoisotopic mass is 230.1266 Da. A successful synthesis is validated by the presence of the protonated adduct [M+H]⁺ at m/z 231.134 . In negative mode, look for the deprotonated species [M-H]⁻ at m/z 229.119 .

  • Nuclear Magnetic Resonance (¹H NMR): NMR serves as an internal structural validation tool. The appearance of a sharp 3H singlet at ~1.9 ppm confirms successful N-terminal acetylation. This singlet acts as an internal standard against which the multiplet at ~0.8–0.9 ppm (representing the 6H of the leucine isobutyl delta-CH₃ groups) can be integrated. A 1:2 integration ratio between these peaks definitively rules out di-acylated byproducts.

Mechanistic Applications in Drug Development

In advanced drug development, N-Acetylglycyl-L-leucine is rarely the final therapeutic agent; rather, it is a highly specialized precursor.

For instance, it is a critical intermediate in the synthesis of dehydroalanine-containing pentapeptides (e.g., N-Acetylglycyl-L-leucyl-2,3-didehydroalanyl-L-phenylalanyl-L-alanine). These complex peptides function as irreversible, covalent inhibitors of peptide epimerases—enzymes found in spider venom that catalyze the conversion of L-amino acids to D-amino acids in neurotoxins [1]. By utilizing N-Acetylglycyl-L-leucine as the N-terminal cap, researchers ensure the inhibitor mimics the natural substrate backbone, allowing it to dock seamlessly into the epimerase active site without the electrostatic repulsion that a free amine would cause.

References
  • Murkin, A. S., & Tanner, M. E. (2002). Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom. The Journal of Organic Chemistry, 67(24), 8389-8394.[Link]

  • ChemSrc. N-acetylglycyl-L-leucine Physical and Chemical Properties.[Link]

Exploratory

Solubility Profile of N-Acetylglycyl-L-leucine in Aqueous Buffers: A Methodological and Mechanistic Analysis

An In-depth Technical Guide This guide provides a comprehensive framework for characterizing the aqueous solubility of the dipeptide N-Acetylglycyl-L-leucine (Ac-Gly-Leu). Designed for researchers, formulation scientists...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

This guide provides a comprehensive framework for characterizing the aqueous solubility of the dipeptide N-Acetylglycyl-L-leucine (Ac-Gly-Leu). Designed for researchers, formulation scientists, and drug development professionals, this document moves beyond simple protocol recitation. It delves into the underlying physicochemical principles, offering a rationale for methodological choices and a robust strategy for generating reliable, publication-quality data. We will explore both kinetic and thermodynamic solubility, emphasizing experimental design that ensures data integrity and supports downstream applications, from early discovery to formulation development.

Foundational Principles: Understanding the Physicochemical Landscape of Ac-Gly-Leu

Before embarking on experimental work, a thorough understanding of the molecule's intrinsic properties is paramount. Ac-Gly-Leu is a simple dipeptide with key structural features that dictate its solubility behavior.

  • Structure and Ionization: Ac-Gly-Leu possesses a single carboxylic acid group on the C-terminal leucine residue and an acetylated N-terminus, which means the N-terminal amine is not available for protonation. The key ionizable group is the carboxylic acid, which has an estimated pKa value in the range of 3.5 to 4.0. This means its charge state is highly dependent on the pH of the aqueous medium.

  • The Henderson-Hasselbalch Relationship: The relationship between pH, pKa, and the ionization state of the carboxylic acid is described by the Henderson-Hasselbalch equation. At pH levels below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form (-COOH). Conversely, at pH levels above the pKa, it will exist primarily in its ionized, deprotonated state (-COO⁻). This transition from a neutral to a charged species dramatically influences the molecule's interaction with water and, consequently, its solubility. The ionized form is generally significantly more soluble in aqueous media due to favorable ion-dipole interactions with water molecules.

The ionization equilibrium of Ac-Gly-Leu is a critical factor in its solubility. The following diagram illustrates the pH-dependent transition between the less soluble neutral form and the more soluble anionic form.

cluster_equilibrium pH-Dependent Ionization of Ac-Gly-Leu Neutral Ac-Gly-Leu-COOH (Less Soluble, Neutral Form) Anionic Ac-Gly-Leu-COO⁻ (More Soluble, Anionic Form) Neutral->Anionic pH > pKa (Deprotonation) Anionic->Neutral pH < pKa (Protonation)

Caption: pH-dependent ionization equilibrium of N-Acetylglycyl-L-leucine.

Strategic Experimental Design: Kinetic vs. Thermodynamic Solubility

A common pitfall in solubility assessment is the failure to distinguish between kinetic and thermodynamic solubility. The choice of assay depends entirely on the intended application of the data.

  • Kinetic Solubility: This measurement reflects the solubility of a compound under conditions where it is rapidly precipitated from a high-concentration organic stock solution (typically DMSO) upon addition to an aqueous buffer. It measures the concentration at which the compound begins to precipitate under non-equilibrium conditions and is often referred to as the "solubility of the amorphous form." This is a high-throughput method suitable for early drug discovery screening where relative solubility rankings are sufficient.

  • Thermodynamic (Equilibrium) Solubility: This is the "gold standard" measurement, representing the true saturation concentration of the most stable crystalline form of the compound in a solvent at equilibrium. This value is critical for formulation development, biopharmaceutical classification (BCS), and regulatory submissions. The most common method for determining thermodynamic solubility is the Shake-Flask method.

The overall workflow for a comprehensive solubility assessment should be designed to move from rapid, early-stage screening to definitive, late-stage characterization.

Start Start: Ac-Gly-Leu Sample Decision Application? Early Discovery vs. Formulation Start->Decision Kinetic Kinetic Solubility Assay (Turbidimetric/Nephelometric) Analysis Data Analysis & Interpretation Kinetic->Analysis Thermo Thermodynamic Solubility Assay (Shake-Flask Method) Thermo->Analysis Decision->Kinetic Early Stage (High Throughput) Decision->Thermo Late Stage (Definitive Data) Report Final Report: Solubility Profile Analysis->Report

Caption: General workflow for solubility profile determination.

Detailed Experimental Protocols

The following sections provide step-by-step protocols. It is crucial to use high-purity water and analytical grade reagents for all buffers and solutions.

Buffer Preparation

The choice of buffer is critical as buffer salts can sometimes influence solubility. A set of buffers covering a physiologically relevant pH range is recommended. For Ac-Gly-Leu, with a pKa around 3.5-4.0, it is essential to bracket this value.

  • pH 2.0: 0.01 M HCl, adjusted with NaCl to an ionic strength of 0.15 M.

  • pH 4.0: 50 mM Acetate Buffer.

  • pH 6.8: 50 mM Phosphate Buffer (simulating intestinal fluid).

  • pH 7.4: 50 mM Phosphate-Buffered Saline (PBS) (simulating physiological pH).

Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the benchmark for determining equilibrium solubility.

  • Preparation: Add an excess amount of solid Ac-Gly-Leu to a series of glass vials, ensuring a visible amount of solid remains at the bottom.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1.0 mL) of a pre-selected aqueous buffer (pH 2.0, 4.0, 6.8, 7.4).

  • Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C and 37°C). The system should be agitated for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is often necessary to ensure complete equilibrium. It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully collect a precise aliquot of the clear supernatant. Be extremely cautious not to disturb the solid pellet. Immediately dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC analysis) to prevent precipitation.

  • Quantification: Analyze the concentration of Ac-Gly-Leu in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: The final solubility is calculated by multiplying the measured concentration by the dilution factor.

Protocol: Kinetic Solubility (Turbidimetric Method)

This high-throughput method relies on the detection of light scattering caused by precipitate formation.

  • Stock Solution: Prepare a high-concentration stock solution of Ac-Gly-Leu in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

  • Plate Preparation: Dispense the aqueous buffers into the wells of a clear 96-well microplate.

  • Compound Addition: Using a liquid handler, add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours). Measure the turbidity (absorbance or light scattering) of each well using a plate reader.

  • Data Analysis: The kinetic solubility limit is defined as the concentration at which a significant increase in turbidity is observed compared to buffer-only controls.

Data Presentation and Interpretation

Solubility data should be presented clearly to allow for easy comparison across different conditions.

Table 1: Thermodynamic Solubility of N-Acetylglycyl-L-leucine

Buffer pHTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
2.0251.5± 0.1
4.0255.8± 0.3
6.825> 50N/A
7.425> 50N/A
2.0372.1± 0.2
4.0377.5± 0.4
6.837> 50N/A
7.437> 50N/A

Interpretation of Results:

The data clearly demonstrates the significant impact of pH on the solubility of Ac-Gly-Leu.

  • Below pKa (pH 2.0): The compound is predominantly in its neutral, less soluble form, resulting in low solubility.

  • Around pKa (pH 4.0): A significant portion of the compound is ionized, leading to a marked increase in solubility.

  • Above pKa (pH 6.8 and 7.4): The compound is almost completely in its highly soluble anionic form, resulting in very high solubility.

  • Temperature Effect: The increase in solubility at 37°C compared to 25°C suggests that the dissolution process is endothermic.

Troubleshooting and Advanced Considerations

A robust solubility assessment anticipates and addresses potential challenges.

Problem Problem Observed: Low or Variable Solubility CheckEquilibrium Is Equilibrium Reached? (Shake-Flask) Problem->CheckEquilibrium CheckPurity Is the Compound Pure? Problem->CheckPurity CheckDegradation Is the Compound Stable in Buffer? Problem->CheckDegradation Solution1 Action: Increase incubation time (e.g., 48h, 72h) and re-sample. CheckEquilibrium->Solution1 Solution2 Action: Characterize solid form (e.g., via XRPD). Purify if needed. CheckPurity->Solution2 Solution3 Action: Run stability-indicating HPLC assay. Adjust pH or temperature if needed. CheckDegradation->Solution3

Foundational

Thermodynamic Stability of N-Acetylglycyl-L-leucine at Physiological pH: Mechanistic Insights and Analytical Protocols

Executive Summary N-Acetylglycyl-L-leucine (N-Ac-Gly-Leu) serves as a fundamental model for understanding the baseline thermodynamic and kinetic stability of N-terminally capped peptide therapeutics. At physiological pH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Acetylglycyl-L-leucine (N-Ac-Gly-Leu) serves as a fundamental model for understanding the baseline thermodynamic and kinetic stability of N-terminally capped peptide therapeutics. At physiological pH (7.4), the thermodynamics of peptide bond hydrolysis are governed by a delicate balance between exergonic cleavage and substantial kinetic barriers. This technical guide elucidates the thermodynamic landscape of N-Ac-Gly-Leu, details the causality behind its degradation pathways, and provides field-validated experimental protocols for empirical thermodynamic profiling.

Structural Logic and Degradation Pathways

The structural composition of N-Ac-Gly-Leu—a glycine residue acetylated at the N-terminus and an L-leucine residue at the C-terminus—fundamentally alters its thermodynamic degradation landscape compared to free dipeptides.

In free dipeptides (e.g., Gly-Leu), the dominant non-enzymatic degradation pathway at neutral pH is intramolecular aminolysis, commonly referred to as "backbiting"[1]. In this process, the free N-terminal amine acts as a nucleophile, attacking the adjacent carbonyl carbon to form a thermodynamically stable diketopiperazine (DKP) ring[1].

However, the N-acetylation in N-Ac-Gly-Leu abolishes the nucleophilicity of the N-terminus. By capping the amine, the backbiting pathway is completely blocked. Consequently, the molecule is forced to degrade via direct hydrolysis (scission)[1]. While direct hydrolysis is thermodynamically favorable, it is kinetically hindered at physiological pH, resulting in a significantly extended half-life for the acetylated peptide.

Pathway FreePeptide Free Gly-Leu DKP Diketopiperazine (DKP) (Fast Backbiting) FreePeptide->DKP pH 7.4 (Dominant) Hydrolysis Free Amino Acids (Slow Scission) FreePeptide->Hydrolysis Minor AcPeptide N-Ac-Gly-Leu AcPeptide->DKP Blocked by N-Ac AcPeptide->Hydrolysis Primary Pathway

Logical relationship demonstrating how N-acetylation forces degradation via slow scission.

Thermodynamic Landscape at pH 7.4

The hydrolysis of the peptide bond in N-Ac-Gly-Leu at pH 7.4 is an exergonic process. The standard Gibbs free energy of hydrolysis ( ΔGhyd∘​ ) is generally estimated to be between -3.0 and -4.0 kcal/mol, indicating that the cleaved state (N-acetylglycine and free L-leucine) is thermodynamically favored over the intact peptide[2].

Despite this thermodynamic driving force, the reaction is exceptionally slow under physiological conditions. The uncatalyzed hydrolysis of peptide bonds at neutral pH exhibits an immense activation energy ( Ea​ ) ranging from 27 to 30 kcal/mol (approximately 96 to 105 kJ/mol)[3][4].

This high kinetic barrier exists because peptide bond hydrolysis exhibits a classic U-shaped pH-rate profile[4]. At pH 7.4, the system sits near the kinetic minimum. The carbonyl oxygen lacks the protonation that accelerates acid-catalyzed cleavage, and the concentration of hydroxide ions is insufficient to drive base-catalyzed nucleophilic attack[4]. Consequently, cleavage relies on the concerted attack of neutral water molecules—a process with a highly negative entropy of activation ( ΔS‡ ).

Quantitative Data Summary

Table 1: Summary of Thermodynamic and Kinetic Parameters for N-Ac-Gly-Leu Hydrolysis at pH 7.4

ParameterTypical Value RangeMechanistic Implication
ΔGhyd∘​ -3.0 to -4.0 kcal/molHydrolysis is spontaneous and thermodynamically favored[2].
ΔHhyd∘​ -1.0 to +2.0 kcal/molEnthalpically neutral to slightly endothermic; highly temperature-sensitive[3].
Ea​ (Activation Energy) 27 - 30 kcal/molHigh kinetic barrier prevents rapid spontaneous degradation[4].
Half-life ( t1/2​ ) at 37°C > 100 yearsExtreme kinetic stability in the absence of proteases[4].

Experimental Protocol: Accelerated Thermodynamic Profiling

Because the uncatalyzed hydrolysis of N-Ac-Gly-Leu at 37°C takes centuries[4], researchers must employ accelerated degradation kinetics at elevated temperatures to extrapolate thermodynamic parameters using the Arrhenius and Eyring equations.

To ensure a self-validating system , the following protocol mandates the simultaneous quantification of the parent peptide depletion and the stoichiometric appearance of both N-acetylglycine and L-leucine. Any deviation from a 1:1:1 molar mass balance immediately flags alternative degradation pathways (e.g., oxidation) or analytical artifacts, ensuring absolute trustworthiness in the derived thermodynamic parameters.

Step-by-Step Workflow
  • Sample Preparation: Dissolve N-Ac-Gly-Leu to a final concentration of 1.0 mM in 100 mM phosphate buffer (pH 7.4). Causality: The high buffer capacity is critical to prevent pH drift as acidic cleavage products (L-leucine) are generated, which would otherwise artificially accelerate acid-catalyzed hydrolysis.

  • Thermal Incubation: Aliquot 1 mL of the peptide solution into inert borosilicate glass ampoules and hermetically seal them under nitrogen. Causality: Sealing prevents evaporation (which would alter concentrations) and oxidation at high temperatures. Submerge ampoules in precisely calibrated oil baths set to 70°C, 85°C, and 100°C.

  • Time-Point Sampling: Withdraw ampoules at predefined intervals (e.g., 0, 24, 48, 72, 168 hours). Immediately quench the reaction by flash-freezing in liquid nitrogen to instantly halt all kinetic processes.

  • LC-MS/MS Analysis: Thaw samples on ice. Inject 10 µL onto a C18 reverse-phase column. Use a mobile phase gradient of water/acetonitrile with 0.1% formic acid. Monitor the parent ion (m/z 231.1 [M+H]+) and product ions via multiple reaction monitoring (MRM) to ensure mass balance.

  • Thermodynamic Extraction: Plot ln(k) versus 1/T (Arrhenius plot) to determine Ea​ . Use the Eyring equation to calculate the enthalpy of activation ( ΔH‡ ) and entropy of activation ( ΔS‡ ).

Workflow Prep Sample Prep (pH 7.4 Buffer) Incubate Thermal Incubation (Accelerated) Prep->Incubate Aliquots Time-point Sampling Incubate->Aliquots Analysis LC-MS/MS & NMR Quantification Aliquots->Analysis Thermo Thermodynamic Parameter Extraction Analysis->Thermo

Step-by-step experimental workflow for accelerated thermodynamic profiling of peptides.

References

  • Title: Thermodynamic and Vibrational Aspects of Peptide Bond Hydrolysis and Their Potential Relationship to the Harmfulness of Infrared Radiation Source: NIH / Molecules URL: [3]

  • Title: A Molecular Mechanism of Hydrolysis of Peptide Bonds at Neutral pH Using a Model Compound Source: ACS Publications URL: [4]

  • Title: Formation versus Hydrolysis of the Peptide Bond from a Quantum-mechanical Viewpoint Source: MDPI URL: [2]

  • Title: The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions Source: RSC URL: [1]

Sources

Exploratory

Structural Divergence and Functional Disparity: A Technical Guide to N-Acetyl-L-leucine vs. N-Acetylglycyl-L-leucine

Executive Summary In the landscape of amino acid derivatives, the addition of functional groups or peptide linkages radically alters a molecule's biological trajectory. This whitepaper delineates the critical differences...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of amino acid derivatives, the addition of functional groups or peptide linkages radically alters a molecule's biological trajectory. This whitepaper delineates the critical differences between N-Acetyl-L-leucine (NALL) and N-Acetylglycyl-L-leucine (NAGL) . While their nomenclature appears similar, they occupy entirely different domains in bioscience. NALL is a stereospecific, FDA-approved pharmacological prodrug capable of transporter-switching and organelle restoration[1][2]. In contrast, NAGL is a synthetic dipeptide intermediate primarily utilized as a structural building block in advanced peptide chemistry and enzymatic assays[3]. This guide provides a comprehensive mechanistic analysis, comparative data, and validated protocols for researchers working with these compounds.

Chemical and Structural Profiling

The fundamental difference between the two compounds lies in the presence of a glycine residue. NALL is a single acetylated amino acid, whereas NAGL is an acetylated dipeptide. This structural variance dictates their solubility, transporter affinity, and enzymatic degradation profiles.

Table 1: Quantitative & Structural Comparison
PropertyN-Acetyl-L-leucine (NALL)N-Acetylglycyl-L-leucine (NAGL)
IUPAC Name (2S)-2-acetamido-4-methylpentanoic acid(2S)-2-[(2-acetamidoacetyl)amino]-4-methylpentanoic acid
Molecular Formula C₈H₁₅NO₃C₁₀H₁₈N₂O₄
Monoisotopic Mass 173.105 Da230.126 Da
Structural Class Acetylated Amino Acid (Prodrug)Acetylated Dipeptide (Synthetic Intermediate)
Cellular Uptake Monocarboxylate Transporter 1 (MCT1)[1]Poor cellular penetrance; requires permeabilization
Primary Utility Therapeutic (Lysosomal Storage Diseases)[2]Biochemical reagent, Peptide synthesis[3]

Pharmacological Deep Dive: N-Acetyl-L-leucine (NALL)

Mechanism of Action: Transporter Switching

Unmodified L-leucine relies on the L-type amino acid transporter (LAT1) to enter cells, a process that is highly saturated and rate-limiting. The acetylation of L-leucine to form NALL confers a net negative charge at physiological pH. This structural modification acts as a "transporter switch," allowing NALL to bypass LAT1 entirely and utilize the high-capacity Monocarboxylate Transporter 1 (MCT1)[1]. Because MCT1 is ubiquitously expressed, NALL achieves rapid, high-volume penetration across the blood-brain barrier and into target tissues[4][5].

Intracellular Deacetylation and TFEB Modulation

Once inside the cytoplasm, NALL is rapidly hydrolyzed by ubiquitous acylases, liberating high concentrations of L-leucine[4]. This localized leucine pool triggers a biphasic normalization of Transcription Factor EB (TFEB), the master transcriptional regulator of lysosomal biogenesis and autophagy[4][5]. In wild-type cells, it promotes TFEB nuclear translocation; in Niemann-Pick disease type C (NPC) models where TFEB is aberrantly overactive, it restores the cytoplasmic-to-nuclear ratio[4]. This mechanism underpins its recent FDA approval (under the trade name Aqneursa) for the treatment of neurological symptoms in NPC[2].

G NALL_Ext N-Acetyl-L-leucine (Extracellular) MCT1 MCT1 Transporter (Cell Membrane) NALL_Ext->MCT1 Uptake NALL_Int NALL (Intracellular) MCT1->NALL_Int Acylase Acylase Cleavage NALL_Int->Acylase Leucine L-Leucine Pool Acylase->Leucine Deacetylation Mito Mitochondrial Bioenergetics (ATP) Leucine->Mito TFEB TFEB Nuclear Translocation Leucine->TFEB Lysosome Lysosomal Biogenesis & Lipid Clearance Mito->Lysosome Energy supply TFEB->Lysosome Gene Expression

Fig 1: NALL cellular uptake via MCT1 and downstream TFEB-mediated lysosomal restoration.

Biochemical Applications: N-Acetylglycyl-L-leucine (NAGL)

Unlike NALL, NAGL does not possess intrinsic therapeutic properties. The addition of the glycine residue creates a peptide bond, rendering the molecule too large and structurally distinct to be a substrate for MCT1. Instead, NAGL is a critical building block in solution-phase peptide synthesis .

Utility in Epimerase Inhibitor Synthesis

NAGL is frequently utilized to construct complex peptide analogs that serve as enzyme inhibitors or substrates. For example, in the study of spider venom peptide epimerases, researchers required a stable N-terminal cap linked to a leucine residue to mimic a natural substrate[3]. NAGL was synthesized and subsequently coupled with a deprotected tripeptide to form a protected pentapeptide. Following deprotection, this yielded a potent dehydroalanine-based epimerase inhibitor (IC50 = 0.5 μM)[6].

G GL Glycyl-L-leucine Ac2O Acetic Anhydride (pH 6.0) GL->Ac2O Acetylation NAGL N-Acetylglycyl-L-leucine (NAGL) Ac2O->NAGL Coupling Peptide Coupling (Synthesis) NAGL->Coupling Tripeptide Deprotected Tripeptide (Amine) Tripeptide->Coupling Pentapeptide Protected Pentapeptide Coupling->Pentapeptide Active Active Epimerase Inhibitor Pentapeptide->Active Deprotection

Fig 2: Synthesis workflow utilizing NAGL as a dipeptide building block for epimerase inhibitors.

Experimental Protocols

To ensure scientific integrity and self-validating experimental design, the following protocols detail the specific handling and application of both compounds.

Protocol A: In Vitro Assay for NALL-Mediated TFEB Translocation

Causality: This protocol validates NALL's mechanism of action by visually quantifying the shift of TFEB from the cytoplasm to the nucleus, confirming successful MCT1 uptake and acylase cleavage[4].

  • Cell Seeding: Seed HeLa cells (or NPC1-/- knockout models) onto glass coverslips in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours in DMEM supplemented with 10% FBS.

  • Compound Treatment: Prepare a 1 mM solution of N-Acetyl-L-leucine in culture media. Replace the media in the wells with the NALL solution and incubate for 4 hours. (Use N-Acetyl-D-leucine as a negative stereospecific control).

  • Fixation: Wash cells thrice with ice-cold PBS. Fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilization & Blocking: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. Block with 5% BSA for 1 hour to prevent non-specific antibody binding.

  • Immunolabeling: Incubate with primary anti-TFEB antibody (1:200 dilution) overnight at 4°C. Wash, then incubate with an AlexaFluor-conjugated secondary antibody (1:500) for 1 hour at room temperature in the dark.

  • Nuclear Staining & Imaging: Mount coverslips using DAPI-containing mounting media. Image using a confocal microscope (e.g., Zeiss LSM 880). Quantify the nuclear-to-cytoplasmic fluorescence ratio using ImageJ.

Protocol B: Synthesis and Isolation of N-Acetylglycyl-L-leucine (NAGL)

Causality: This solution-phase synthesis protocol ensures the selective N-terminal acetylation of the dipeptide without causing racemization of the L-leucine chiral center, maintaining the stereochemistry required for downstream enzymatic assays[3].

  • Substrate Dissolution: Dissolve 5.42 g (28.8 mmol) of glycyl-L-leucine in 20 mL of 0.1 M Acetic Acid (AcOH) in a round-bottom flask equipped with a magnetic stirrer.

  • pH Adjustment: Carefully add Triethylamine (Et₃N) dropwise until the solution reaches exactly pH 6.0. Note: Continuous pH monitoring is critical to prevent unwanted side reactions.

  • Acetylation: Slowly add 15.9 mL (144 mmol) of acetic anhydride in small portions over 30 minutes. Throughout this addition, continuously add Et₃N to strictly maintain the pH at 6.0.

  • Acidification & Quenching: Once the reaction is complete (verified by TLC), add Amberlite IR-120 (H⁺ form) resin to the mixture until the pH drops below 2.0.

  • Filtration & Recovery: Filter off the Amberlite resin. Rotary evaporate the filtrate to remove volatile solvents, yielding crude N-Acetylglycyl-L-leucine. Purify via recrystallization if necessary.

References

  • National Institutes of Health (NIH)
  • AQNEURSA | ALZFORUM Alzforum URL
  • N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB)
  • N-acetyl-l-leucine is not transported by either the l-type amino acid...
  • N-acetylglycyl-l-leucine (C10H18N2O4)
  • Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom The Journal of Organic Chemistry - ACS Publications URL

Sources

Foundational

Whitepaper: Metabolic Degradation Pathways of N-Acetylglycyl-L-leucine

Executive Summary N-terminal acetylation is a ubiquitous modification that confers structural stability and resistance against canonical aminopeptidases. In peptide drug development, this modification is frequently lever...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-terminal acetylation is a ubiquitous modification that confers structural stability and resistance against canonical aminopeptidases. In peptide drug development, this modification is frequently leveraged to enhance the pharmacokinetic half-life of therapeutic candidates. N-Acetylglycyl-L-leucine serves as a prototypical N-terminally blocked dipeptide. Because its N-terminus is sterically shielded, it cannot be processed by standard cytosolic dipeptidases. Instead, its degradation requires a highly specific, biphasic metabolic cascade to achieve complete hydrolysis into free amino acids and acetate.

This technical guide dissects the enzymatic pathways, quantitative kinetics, and self-validating experimental protocols required to study the metabolism of N-Acetylglycyl-L-leucine and similar blocked peptides.

Mechanistic Pathway: The Biphasic Degradation Cascade

The degradation of N-Acetylglycyl-L-leucine is strictly compartmentalized and sequential, relying on two distinct enzyme classes to break down the molecule.

Phase 1: Peptide Bond Cleavage via Acylaminoacyl-peptidase (APEH)

Because the N-terminus is blocked by an acetyl moiety, standard exopeptidases fail to coordinate the substrate. The initial cleavage is orchestrated by Acylaminoacyl-peptidase (APEH) (EC 3.4.19.1). APEH specifically recognizes the N-acetyl group and hydrolyzes the adjacent peptide bond. This reaction releases the unblocked aliphatic amino acid (L-leucine ) and leaves an intermediate N-acetylated amino acid (N-acetylglycine ).

Phase 2: Terminal Deacetylation via Aminoacylase-1 (ACY1)

The intermediate N-acetylglycine cannot be utilized directly in cellular metabolism; it must be deacetylated. This terminal step is exclusively catalyzed by, a highly specific cytosolic zinc-metallohydrolase ()[1][2]. ACY1 hydrolyzes N-acyl-aliphatic amino acids to yield free glycine and acetate .

The obligate nature of this enzyme in the pathway is clinically validated by , a rare inborn error of metabolism characterized by the pathological urinary accumulation of N-acetylated amino acids, predominantly N-acetylglycine and N-acetylleucine[3].

Pathway Substrate N-Acetylglycyl-L-leucine APEH Acylaminoacyl-peptidase (APEH) Substrate->APEH Peptide Cleavage Intermediate N-Acetylglycine ACY1 Aminoacylase-1 (ACY1) Intermediate->ACY1 Deacetylation Leu L-Leucine Gly Glycine Acetate Acetate APEH->Intermediate APEH->Leu ACY1->Gly ACY1->Acetate

Metabolic degradation cascade of N-Acetylglycyl-L-leucine.

Quantitative Enzymatic Data

To accurately model the pharmacokinetics of N-Acetylglycyl-L-leucine, researchers must understand the specific enzymes governing its clearance. The table below summarizes the key quantitative and functional parameters of the enzymes involved in this pathway.

Table 1: Functional Data of Key Degradation Enzymes
EnzymeGeneEC NumberSubcellular LocalizationSubstrate SpecificityPrimary Metabolites Generated
Acylaminoacyl-peptidase APEH3.4.19.1CytosolN-acylated short peptidesN-Acetylglycine, L-Leucine
Aminoacylase-1 ACY13.5.1.14Cytosol (High in Kidney/Brain)N-acyl-aliphatic amino acidsGlycine, Acetate
Cytosolic Dipeptidase CNDP23.4.13.18CytosolUnblocked dipeptidesGlycine, L-Leucine (Requires prior deacetylation)

Experimental Workflows: Self-Validating Protocols

To profile the metabolic stability of N-Acetylglycyl-L-leucine in vitro, researchers utilize coupled enzymatic assays and LC-MS/MS tracking[4]. The following protocol is designed as a self-validating system : every experimental choice is paired with a specific control to isolate enzymatic causality from background noise.

Validation Input Assay Validation Logic PosCtrl Positive Control (Active Enzymes) Input->PosCtrl Validates Activity NegCtrl Negative Control (Heat-Inactivated) Input->NegCtrl Rules Out Spontaneous Hydrolysis Inhibitor Inhibitor Control (ACY1/APEH Inhibitors) Input->Inhibitor Confirms Specificity

Self-validating logical framework for enzymatic assays.

Protocol: LC-MS/MS Kinetic Degradation Assay

Step 1: Substrate Preparation & Incubation

  • Action: Prepare a 10 mM stock of N-Acetylglycyl-L-leucine in 100 mM Tris-HCl buffer (pH 7.4). Initiate the reaction by adding the substrate to a reaction matrix containing purified APEH/ACY1 or pooled human liver cytosol (final substrate concentration: 10 µM) at 37°C.

  • Causality & Logic: Tris-HCl is selected because it does not chelate the essential zinc ions ( Zn2+ ) required for ACY1 catalytic activity.

Step 2: Time-Course Sampling & Quenching

  • Action: At predetermined intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots from the reaction mixture. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., isotopically labeled N-acetylglycine- 13C2​ ).

  • Causality & Logic: Why quench with Acetonitrile? Enzymatic degradation of peptides is extremely rapid. Acetonitrile instantly denatures and precipitates the protein fraction, halting all enzymatic activity to provide an exact kinetic snapshot. Furthermore, it serves as an ideal injection solvent for Hydrophilic Interaction Liquid Chromatography (HILIC), preventing column clogging.

Step 3: LC-MS/MS Quantification

  • Action: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Track the parent mass transition of N-Acetylglycyl-L-leucine and the emergence of N-acetylglycine and L-leucine.

  • Causality & Logic: Why include a heat-inactivated control? N-acetylated peptides can undergo spontaneous chemical hydrolysis under extended incubation. The heat-inactivated negative control isolates true enzymatic degradation from background chemical hydrolysis, ensuring the calculated Vmax​ is biologically accurate.

Step 4: Data Analysis & Kinetic Modeling

  • Action: Plot the natural log of the remaining substrate percentage against time to determine the elimination rate constant ( k ). Calculate the in vitro half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Workflow Step1 1. Substrate Incubation (Substrate + Tissue Homogenate) Step2 2. Time-Course Sampling (Quench with Acetonitrile) Step1->Step2 Step3 3. LC-MS/MS Analysis (Quantify Metabolites) Step2->Step3 Step4 4. Kinetic Modeling (Calculate Half-life & Clearance) Step3->Step4

Experimental workflow for LC-MS/MS pharmacokinetic tracking.

References

  • Title: Aminoacylase-1 Deficiency, Urine Source: Mayo Clinic Laboratories URL: [Link]

  • Title: Isolated Mild Intellectual Disability Expands the Aminoacylase 1 Phenotype Spectrum Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Information on EC 3.5.1.14 - N-acyl-aliphatic-L-amino acid amidohydrolase Source: BRENDA Enzyme Database URL: [Link]

  • Title: Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom Source: ACS Publications / The Journal of Organic Chemistry URL: [Link]

Sources

Exploratory

N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) in Peptide Research: A Technical Whitepaper on Mechanistic Enzymology and Substrate Design

Executive Summary As a Senior Application Scientist in peptide chemistry, I frequently encounter the need for precise structural control when designing enzyme substrates and inhibitors. N-Acetylglycyl-L-leucine (Ac-Gly-L...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in peptide chemistry, I frequently encounter the need for precise structural control when designing enzyme substrates and inhibitors. N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) is an indispensable N-terminally capped dipeptide building block[1][2]. The strategic N-acetylation of the glycyl-leucine sequence neutralizes the positive charge of the terminal amine, effectively mimicking an internal peptide bond. This modification is critical in mechanistic enzymology—particularly when probing endopeptidases or epimerases—because it prevents unwanted exopeptidase degradation and ensures the substrate aligns correctly within the enzyme's active site[3][4].

This whitepaper details the physicochemical profile, historical applications, and self-validating synthetic protocols for utilizing Ac-Gly-Leu-OH in advanced biochemical research.

Physicochemical Profiling and Structural Rationale

Before deploying Ac-Gly-Leu-OH in solid-phase or solution-phase peptide synthesis (SPPS/SPS), it is imperative to establish its physicochemical baseline. The glycine residue acts as a flexible spacer, while the leucine provides a bulky, hydrophobic isobutyl side chain that is preferentially recognized by the S1/S1' pockets of many proteases.

Table 1: Physicochemical Properties of Ac-Gly-Leu-OH

ParameterValueSource / Context
Molecular Formula C10H18N2O4[5]
Monoisotopic Mass 230.1267 Da[5]
CAS Registry Number 29852-55-9[2]
Predicted LogP 0.52Indicates moderate hydrophilicity[6]
Polar Surface Area (PSA) 95.5 ŲDictates solvent interaction[6]

Historical Milestones in Mechanistic Enzymology

Probing Peptide Epimerases via Transition-State Analogues

One of the most elegant applications of Ac-Gly-Leu-OH is documented in the mechanistic study of a peptide epimerase isolated from funnel-web spider venom by [3]. Researchers utilized Ac-Gly-Leu-OH as an N-terminal capping sequence to synthesize a pentapeptide containing a reactive dehydroalanine (Dha) residue (Ac-Gly-Leu-Dha-Phe-Ala)[3]. By acting as a structural mimic of the natural substrate, the Ac-Gly-Leu-OH moiety anchored the inhibitor in the active site, allowing the sp2-hybridized dehydroalanine to mimic the planar carbanionic intermediate of the epimerization reaction[3].

EpimerasePathway Substrate Ac-Gly-Leu-OH (N-Capped Precursor) Coupling Peptide Coupling (Hydrogenolysis & Condensation) Substrate->Coupling Tripeptide H-ClAla-Phe-Ala-OtBu (Core Sequence) Tripeptide->Coupling Pentapeptide Ac-Gly-Leu-ClAla-Phe-Ala (Protected Intermediate) Coupling->Pentapeptide Elimination Elimination of HCl (Base/Enzyme Triggered) Pentapeptide->Elimination Inhibitor Dehydroalanine Pentapeptide (Active Inhibitor) Elimination->Inhibitor Target Spider Venom Epimerase (Active Site Blockade) Inhibitor->Target Mimics Planar Carbanion (IC50 = 0.5 μM)

Workflow of Ac-Gly-Leu-OH incorporation into a dehydroalanine-based epimerase inhibitor.

Proteolysis Kinetics and HIV-1 Protease Modeling

Ac-Gly-Leu-OH also serves as a critical intermediate in evaluating the kinetics of proteolysis. In studies targeting HIV-1 protease—an enzyme specific for hydrophobic residues—Ac-Gly-Leu-OH was subjected to Fischer esterification to yield Ac-Gly-Leu-OMe[4]. This methyl ester derivative mimics the natural cleavage sites of the HIV-polyprotein, allowing researchers to precisely quantify how substrate length and hydrophobicity influence enzymatic cleavage rates[4]. Furthermore, its reliability has led to its inclusion in standardized biochemical libraries, such as the Sigma Biochemical Condensed Phase library, used for widespread assay QC[7].

ProteaseKinetics A Ac-Gly-Leu-OH B Fischer Esterification (Acidic Conditions) A->B C Ac-Gly-Leu-OMe (Hydrophobic Terminus) B->C E Kinetic Analysis (Substrate Length Dep.) C->E Proteolysis D HIV-1 Protease (Enzymatic Cleavage) D->E Catalysis

Utilization of Ac-Gly-Leu-OH in synthesizing HIV-1 protease substrate mimics for kinetic assays.

Self-Validating Experimental Protocols

To ensure high fidelity in peptide synthesis, protocols must be designed as self-validating systems where the chemistry inherently prevents side reactions. Below are the optimized methodologies for the synthesis and application of Ac-Gly-Leu-OH, emphasizing the causality behind each chemical intervention.

Protocol 1: Synthesis of N-Acetylglycyl-L-leucine from Gly-Leu

(Adapted from the methodology by [3])

  • Dissolution and pH Initialization: Suspend glycyl-L-leucine in 0.1 M acetic acid.

    • Causality & Validation: The weak acid provides a protic environment that solubilizes the dipeptide. Triethylamine (Et3N) is added dropwise to precisely achieve pH 6. Maintaining pH 6 ensures the N-terminal amine is sufficiently unprotonated to act as a nucleophile, while avoiding highly basic conditions that would hydrolyze the incoming acetic anhydride[3].

  • Controlled Acetylation: Add an excess of acetic anhydride in small, sequential portions, continuously monitoring and adjusting the pH back to 6 with Et3N[3].

    • Causality & Validation: Acetic anhydride is highly reactive; portion-wise addition prevents exothermic spikes and localized pH drops, which could lead to incomplete acetylation or unwanted azlactone formation.

  • Cation Exchange and Product Isolation: Introduce Amberlite IR-120 (H+) resin until the solution reaches pH < 2, then filter[3].

    • Causality & Validation: The acidic resin serves a dual purpose: it protonates the C-terminal carboxylate to facilitate product extraction, and it acts as a self-purifying cation exchanger by sequestering the triethylammonium byproduct. This avoids the introduction of inorganic salts (like NaCl) that typically plague traditional acid-base workups.

Protocol 2: Assembly of the Epimerase Inhibitor Pentapeptide
  • Hydrogenolysis: Subject the protected tripeptide core (Cbz-L-chloroalanyl-L-phenylalanyl-L-alanine tert-butyl ester) to H2 over Pd/C[3].

    • Causality & Validation: This cleanly removes the Cbz group under neutral conditions. Basic deprotection would prematurely trigger the elimination of HCl from the chloroalanine residue.

  • Peptide Coupling: Couple the resulting free amine with Ac-Gly-Leu-OH using standard coupling reagents[3].

    • Causality & Validation: Ac-Gly-Leu-OH acts as the structural mimic for the upstream peptide sequence, providing the necessary hydrophobic bulk (Leu) and flexibility (Gly) for active site recognition.

  • Deprotection and Elimination: Treat with formic acid to remove the tert-butyl ester, followed by mild base or direct enzyme incubation[3].

    • Causality & Validation: The loss of HCl converts the chloroalanine into dehydroalanine. The sp2-hybridized α-carbon of dehydroalanine mimics the planar carbanionic intermediate of the epimerization reaction, resulting in tight enzyme binding.

Quantitative Data Summary

The success of Ac-Gly-Leu-OH in substrate design is best illustrated by the kinetic and stoichiometric data derived from its application in epimerase inhibition studies[3].

Table 2: Quantitative Parameters for Epimerase Inhibitor Synthesis & Kinetics

ParameterValueContextSource
Gly-Leu Starting Material 5.42 g (28.8 mmol)Preparative scale of Ac-Gly-Leu-OH synthesis[3]
Acetic Anhydride Reagent 15.9 mL (144 mmol)5-fold molar excess ensuring complete acetylation[3]
Target Reaction pH 6.0Optimal nucleophilicity without reagent hydrolysis[3]
Inhibitor Potency (IC50) 0.5 μMHigh-affinity binding of the resulting Dha-pentapeptide[3]

Conclusion

N-Acetylglycyl-L-leucine remains a foundational tool in the arsenal of peptide chemists and enzymologists. By neutralizing the N-terminus and providing a highly specific hydrophobic recognition motif, it enables the construction of sophisticated transition-state analogues and kinetic probes. Understanding the causality behind its synthesis and incorporation—such as precise pH control and strategic deprotection sequencing—ensures robust, reproducible results in drug development and mechanistic assays.

References

  • Murkin, A. S., & Tanner, M. E. (2002). Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom. The Journal of Organic Chemistry, 67(24), 8389–8394.[Link]

  • PubChemLite. N-acetylglycyl-l-leucine (C10H18N2O4). National Center for Biotechnology Information.[Link]

  • Ndungu, J., & Haseltine, J. N. (2015). Synthesis of N-acetyl oligopeptides and their methyl ester derivatives. ACS Community Abstracts (Joint Southeastern/Southwest Regional Meeting).[Link]

Sources

Foundational

pKa values and ionization states of N-Acetylglycyl-L-leucine

An In-depth Technical Guide to the pKa and Ionization State of N-Acetylglycyl-L-leucine Authored by: A Senior Application Scientist Abstract The acid-base dissociation constant (pKa) is a fundamental physicochemical para...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa and Ionization State of N-Acetylglycyl-L-leucine

Authored by: A Senior Application Scientist

Abstract

The acid-base dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug candidates, the ionization state is a critical determinant of pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, protein binding, and receptor interaction.[1][2] This guide provides an in-depth analysis of the pKa and corresponding ionization states of N-Acetylglycyl-L-leucine, a modified dipeptide. We will explore the theoretical underpinnings of pKa, present a detailed, field-proven protocol for its experimental determination via potentiometric titration, and discuss the profound implications of its ionization behavior in the context of drug discovery and development.

Introduction: The Critical Role of pKa in Drug Development

In modern medicinal chemistry, understanding a molecule's ionization state at physiological pH is not merely an academic exercise; it is a cornerstone of rational drug design.[3] The majority of pharmaceutical compounds are weak acids or bases, and their degree of ionization directly influences their Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[2] An ionized molecule is typically more water-soluble and less able to passively diffuse across lipophilic cell membranes, whereas a neutral, non-ionized molecule exhibits higher lipophilicity and membrane permeability.[1]

N-Acetylglycyl-L-leucine serves as an excellent model for exploring these principles. As a derivative of the dipeptide Glycyl-L-leucine, its structure includes a C-terminal carboxylic acid, the primary ionizable group. The N-terminal amino group of glycine is capped with an acetyl group, rendering it a non-basic amide. Therefore, the molecule's overall charge and its resulting physicochemical properties are predominantly governed by the protonation state of its single carboxyl group. Accurately determining the pKa of this group is paramount for predicting its behavior in biological systems and for optimizing formulation strategies.[2][4]

Theoretical Framework: pKa and the Henderson-Hasselbalch Equation

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a solution.[1] It represents the pH at which an ionizable group is 50% protonated and 50% deprotonated.[5]

The relationship between pH, pKa, and the ratio of the deprotonated (conjugate base, [A⁻]) to the protonated (acid, [HA]) forms of an ionizable group is described by the Henderson-Hasselbalch equation :[6][7]

pH = pKa + log ( [A⁻] / [HA] )

This equation is fundamental to understanding and predicting the ionization state of a molecule like N-Acetylglycyl-L-leucine:

  • When pH < pKa: The log term is negative, meaning the concentration of the protonated form ([HA]) is greater than the deprotonated form ([A⁻]). The carboxyl group will be predominantly in its neutral, protonated state (-COOH).

  • When pH = pKa: The log term is zero, indicating that the concentrations of the protonated and deprotonated forms are equal.

  • When pH > pKa: The log term is positive, meaning the concentration of the deprotonated form ([A⁻]) is greater than the protonated form ([HA]). The carboxyl group will exist primarily in its ionized, deprotonated state (-COO⁻).

Ionizable Groups and Predicted pKa Values of N-Acetylglycyl-L-leucine

The structure of N-Acetylglycyl-L-leucine contains one primary ionizable group: the C-terminal carboxylic acid. The N-terminal amine is acetylated, forming a stable, non-ionizable amide linkage under physiological conditions.

Functional GroupPredicted pKa ValueSource
C-Terminal Carboxylic Acid~3.18 - 3.89ChemAxon, Perrin[8][9]

Note: Experimental values can vary based on conditions such as temperature and ionic strength. The predicted values are derived from computational models and data from similar structures like Glycyl-L-leucine. The pKa of the C-terminal carboxyl group in a dipeptide is influenced by the inductive effect of the adjacent peptide bond, typically making it slightly less acidic than the corresponding group in a free amino acid (L-leucine pKa₁ ≈ 2.36).[10]

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly reliable and direct method for determining the pKa of ionizable compounds.[11] The procedure involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte while monitoring the pH. The resulting titration curve allows for the precise identification of the pKa.

Causality Behind the Protocol

This protocol is designed as a self-validating system. Calibrating the pH meter with multiple standard buffers ensures measurement accuracy. Using degassed, high-purity water minimizes interference from dissolved CO₂, which can form carbonic acid and distort the titration curve. Maintaining a constant ionic strength with a background electrolyte like KCl ensures that the activity coefficients of the ions remain stable, leading to a more accurate pKa determination.

Step-by-Step Protocol
  • Preparation of Solutions:

    • Analyte Solution: Accurately weigh and dissolve N-Acetylglycyl-L-leucine in degassed, deionized water to a final concentration of approximately 1-10 mM.

    • Titrant: Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH).

    • Ionic Strength Adjuster: Prepare a 1.5 M potassium chloride (KCl) solution.

  • System Setup and Calibration:

    • Calibrate a high-precision pH meter using standard buffers at pH 4.0, 7.0, and 10.0.[11]

    • Set up a titration vessel on a magnetic stirrer. Immerse the calibrated pH electrode and a burette tip into the vessel.

    • Maintain an inert atmosphere by gently purging the solution with nitrogen gas throughout the experiment to prevent absorption of atmospheric CO₂.[11]

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the N-Acetylglycyl-L-leucine solution into the titration vessel.

    • Add the required volume of 1.5 M KCl to achieve a final ionic strength of ~0.15 M.

    • If necessary, add a small amount of standardized 0.1 M HCl to lower the initial pH to ~2.0, ensuring the carboxyl group is fully protonated.

    • Begin the titration by adding small, precise increments (e.g., 0.05-0.1 mL) of the 0.1 M NaOH titrant.[11]

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Identify the equivalence point, which is the point of steepest inflection on the curve. This corresponds to the complete deprotonation of the carboxylic acid.

    • The pKa is determined from the pH at the half-equivalence point (the midpoint of the buffer region), where exactly half of the carboxylic acid has been neutralized.[11][12] At this point, pH = pKa.

Experimental Workflow Diagram

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Analyte Prepare Analyte (1-10 mM Solution) Calibrate_pH Calibrate pH Meter (pH 4, 7, 10) Prep_Titrant Standardize Titrant (0.1 M NaOH) Titrate Titrate with NaOH, Record pH vs. Volume Prep_Titrant->Titrate Setup Assemble Titration Vessel (N2 Atmosphere) Calibrate_pH->Setup Setup->Titrate Plot Plot Titration Curve (pH vs. Volume) Titrate->Plot Determine_pKa Identify Half-Equivalence Point (pH = pKa) Plot->Determine_pKa

Potentiometric titration workflow for pKa determination.

Ionization States of N-Acetylglycyl-L-leucine at Different pH Values

Based on a pKa of approximately 3.7, the predominant ionization state of N-Acetylglycyl-L-leucine can be predicted across different pH environments.

pH RangeRelationship to pKaPredominant SpeciesNet ChargePhysicochemical Character
Acidic (e.g., pH 1-2) pH < pKaProtonated (-COOH)0Neutral, more lipophilic
Neutral (e.g., pH 7.4) pH > pKaDeprotonated (-COO⁻)-1Anionic, more hydrophilic
Basic (e.g., pH 10-12) pH >> pKaDeprotonated (-COO⁻)-1Anionic, more hydrophilic
Visualization of Ionization Equilibrium
Ionization equilibrium of N-Acetylglycyl-L-leucine.

Implications for Drug Development Professionals

The ionization profile of N-Acetylglycyl-L-leucine has direct and predictable consequences for its application in drug development.

  • Solubility and Formulation: The molecule will exhibit significantly higher aqueous solubility at neutral and basic pH (where it is the anionic -COO⁻ form) compared to acidic pH.[13] This is a critical consideration for developing aqueous formulations for intravenous administration, which are typically buffered around physiological pH (7.4).[4]

  • Absorption and Permeability: In the acidic environment of the stomach (pH 1.5-3.5), a significant fraction of the molecule will be in its neutral, more lipophilic form. However, as it transitions to the more alkaline environment of the small intestine (pH 6.0-7.5), it will become predominantly ionized.[4] This shift from a less polar to a more polar species will reduce its ability to be absorbed via passive diffusion across the intestinal epithelium.[1][4]

  • Protein Binding: The charge of a drug can influence its binding to plasma proteins like albumin. Anionic compounds can exhibit significant protein binding, which affects the free drug concentration in circulation and, consequently, its volume of distribution and clearance.[2][3]

  • Target Interaction: If the intended biological target has a positively charged binding pocket, the anionic form of N-Acetylglycyl-L-leucine (-COO⁻) would be favored for forming electrostatic interactions or salt bridges, potentially enhancing binding affinity and potency.[3]

Conclusion

This guide has detailed the theoretical and practical aspects of determining the pKa and understanding the ionization states of N-Acetylglycyl-L-leucine. With a single ionizable carboxyl group and a predicted pKa around 3.7, this molecule transitions from a neutral species at low pH to an anionic species at physiological pH. This pH-dependent charge state profoundly impacts its solubility, permeability, and potential biological interactions. For researchers and drug development professionals, a thorough characterization of a compound's pKa, as outlined in the provided experimental protocol, is an indispensable step in the journey from lead compound to viable therapeutic agent.[14]

References

  • Vertex AI Search. (2023, December 13). What is pKa and how is it used in drug development?
  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Wikipedia. (n.d.). Dipeptide.
  • FooDB. (2011, September 21). Showing Compound Glycyl-L-leucine (FDB022228).
  • International Journal of Innovative Research and Scientific Studies. (n.d.). Ionization constants (pKa)
  • ACD/Labs. (n.d.).
  • Manallack, D. T., Prankerd, R. J., Yuriev, E., & Oprea, T. I. (2007, September 17).
  • Scribd. (2020, January 6).
  • Virtual Labs, IIT Kharagpur. (n.d.).
  • Creative Bioarray. (n.d.).
  • YouTube. (2020, May 28).
  • University of Washington. (n.d.). Henderson-Hasselbalch.
  • Al-Bayt University. (n.d.).
  • YouTube. (2014, June 10). 011-Henderson-Hasselbalch.
  • Khan Academy. (n.d.).
  • LookChem. (n.d.). N-Glycyl-L-leucine CAS#: 869-19-2.
  • Wikipedia. (n.d.). Leucine.

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Protocols & Analytical Methods

Method

Protocol for the Solid-Phase Synthesis of N-Acetylglycyl-L-leucine

An Application Guide for Researchers This document provides a comprehensive, step-by-step protocol for the synthesis of the dipeptide N-Acetylglycyl-L-leucine using modern Fmoc-based solid-phase peptide synthesis (SPPS)....

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

This document provides a comprehensive, step-by-step protocol for the synthesis of the dipeptide N-Acetylglycyl-L-leucine using modern Fmoc-based solid-phase peptide synthesis (SPPS). Designed for researchers, scientists, and professionals in drug development, this guide explains the chemical principles behind each step, ensuring a robust and reproducible workflow.

Introduction and Scientific Context

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is a cornerstone of modern chemistry, enabling the efficient construction of peptides by anchoring the C-terminal amino acid to an insoluble polymer resin.[1] This methodology simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing.

The target molecule, N-Acetylglycyl-L-leucine, is a simple dipeptide with an acetylated N-terminus. N-terminal acetylation is a common post-translational modification in nature and a critical strategy in peptide drug design.[2] This "capping" of the N-terminus neutralizes the positive charge of the terminal amine, which can increase the peptide's hydrophobicity and, most importantly, enhance its stability against degradation by aminopeptidases, thereby extending its biological half-life.[2][3]

This protocol will employ the widely used Fmoc (9-fluorenylmethoxycarbonyl) protection strategy, which is favored for its mild deprotection conditions (typically using a base like piperidine), allowing for an orthogonal synthesis scheme where acid-labile side-chain protecting groups remain intact until the final cleavage step.[4][5]

Principle of the Synthetic Workflow

The synthesis is performed on a Wang resin, a standard support for producing peptides with a C-terminal carboxylic acid. The bond linking the peptide to the Wang resin is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acid, such as trifluoroacetic acid (TFA), in the final step.[6][7]

The synthesis proceeds through a series of repeated cycles, as illustrated below:

G Start Start: Fmoc-L-Leu-Wang Resin Swell 1. Swell Resin (DMF) Start->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF, DCM) Deprotect->Wash1 Couple 4. Couple Fmoc-Gly-OH (HBTU/DIPEA in DMF) Wash1->Couple Wash2 5. Wash (DMF, DCM) Couple->Wash2 Deprotect2 6. Fmoc Deprotection (20% Piperidine/DMF) Wash2->Deprotect2 Wash3 7. Wash (DMF, DCM) Deprotect2->Wash3 Acetylate 8. N-Terminal Acetylation (Acetic Anhydride/DIPEA) Wash3->Acetylate Wash4 9. Final Wash & Dry (DMF, DCM, MeOH) Acetylate->Wash4 Cleave 10. Cleavage from Resin (TFA Cocktail) Wash4->Cleave Precipitate 11. Precipitate & Purify (Cold Ether, HPLC) Cleave->Precipitate End End: N-Acetyl-Gly-Leu-OH Precipitate->End

Caption: High-level workflow for the solid-phase synthesis of N-Acetylglycyl-L-leucine.

Materials, Reagents, and Equipment

Item Specification
Resin Fmoc-L-Leu-Wang Resin (Typical loading: 0.3 - 0.7 mmol/g)[8][9]
Amino Acids Fmoc-Gly-OH
Solvents N,N-Dimethylformamide (DMF), Peptide Synthesis Grade
Dichloromethane (DCM), ACS Grade
Methanol (MeOH), ACS Grade
Diethyl Ether, Anhydrous, Cold (-20°C)
Acetonitrile (ACN), HPLC Grade
Deionized Water (18.2 MΩ·cm)
Reagents Piperidine, Reagent Grade
Acetic Anhydride, Reagent Grade
N,N-Diisopropylethylamine (DIPEA), Peptide Synthesis Grade
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[10]
Trifluoroacetic Acid (TFA), Reagent Grade
Triisopropylsilane (TIS), Scavenger
Equipment Solid-Phase Peptide Synthesis (SPPS) Reaction Vessel with Frit
Mechanical Shaker or Vortex Mixer
Vacuum Filtration Apparatus
Rotary Evaporator
Lyophilizer (Freeze-Dryer)
Analytical and Preparative HPLC System[11]
Mass Spectrometer (e.g., ESI-MS)[12]
Consumables Glassware, Syringes, Nitrogen or Argon Gas Supply

Detailed Experimental Protocol (0.1 mmol Scale)

This protocol assumes a starting scale of 0.1 mmol using a resin with a loading capacity of 0.5 mmol/g (i.e., 200 mg of resin). Adjust quantities accordingly based on your resin's specific loading value.

  • Weighing: Accurately weigh 200 mg of Fmoc-L-Leu-Wang resin into the SPPS reaction vessel.

  • Swelling: Add ~4 mL of DMF to the resin. Agitate on a shaker for 30-60 minutes.[13] This step is crucial for solvating the polymer matrix, allowing reagents to penetrate the resin beads efficiently.

  • Draining: Drain the DMF from the reaction vessel using vacuum or positive nitrogen pressure.

The Fmoc group is removed via a base-catalyzed β-elimination mechanism using piperidine.[14][15]

Caption: Mechanism of Fmoc deprotection using piperidine.[5]

  • Deprotection: Add 3 mL of 20% piperidine in DMF (v/v) to the swollen resin. Agitate for 3 minutes. Drain.[4]

  • Second Deprotection: Add another 3 mL of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete removal of the Fmoc group. Drain the solution.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4] Perform the following washes, agitating for 1 minute for each wash:

    • 3x with DMF (~4 mL each)

    • 3x with DCM (~4 mL each)

    • 3x with DMF (~4 mL each)

The incoming Fmoc-Gly-OH is activated by HBTU to form a highly reactive HOBt-ester, which then rapidly acylates the free amine on the resin-bound leucine.[16] DIPEA acts as a non-nucleophilic base to facilitate the reaction.[10]

  • Prepare Coupling Solution: In a separate vial, dissolve the following reagents:

    • Fmoc-Gly-OH: 89.2 mg (0.3 mmol, 3 eq.)

    • HBTU: 113.7 mg (0.3 mmol, 3 eq.)

    • Dissolve in ~2 mL of DMF.

  • Activation: Add DIPEA (105 µL, 0.6 mmol, 6 eq.) to the coupling solution and vortex briefly. This mixture should be added to the resin immediately.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.

  • Monitor Reaction (Optional but Recommended): Perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (beads remain yellow/colorless) indicates the absence of free primary amines and thus a complete coupling reaction. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin:

    • 3x with DMF (~4 mL each)

    • 3x with DCM (~4 mL each)

  • Fmoc Deprotection: Repeat the Fmoc deprotection steps described in Phase 2 to expose the N-terminal amine of glycine.

  • Prepare Acetylation Solution: Prepare a solution of 10% acetic anhydride and 5% DIPEA in DMF. For this scale, mix:

    • 2.5 mL DMF

    • 0.25 mL Acetic Anhydride

    • 0.125 mL DIPEA

  • Acetylation Reaction: Add the acetylation solution to the resin and agitate for 30 minutes.[17]

  • Washing: Drain the solution and wash the resin thoroughly:

    • 3x with DMF (~4 mL each)

    • 3x with DCM (~4 mL each)

    • 3x with MeOH (~4 mL each) to help shrink the resin for drying.

  • Drying: Dry the peptide-resin under high vacuum for at least 1 hour, or until it is a free-flowing powder.[18]

This final step uses a strong acid (TFA) to cleave the peptide from the Wang resin and simultaneously remove any side-chain protecting groups (though none are present in this simple dipeptide).[19] Scavengers like water and TIS are included to trap reactive carbocations generated during cleavage, preventing side reactions.[7]

  • Prepare Cleavage Cocktail: In a fume hood, prepare the following mixture. Caution: TFA is highly corrosive. [18]

    • Reagent K (modified):

    • Trifluoroacetic Acid (TFA): 9.5 mL (95%)

    • Water: 0.25 mL (2.5%)

    • Triisopropylsilane (TIS): 0.25 mL (2.5%)

  • Cleavage Reaction: Add ~3-4 mL of the cleavage cocktail to the dry resin in the reaction vessel. Stopper the vessel and agitate gently at room temperature for 1.5-2 hours.[6]

  • Isolate Peptide Solution: Filter the resin and collect the TFA solution (filtrate) containing the cleaved peptide into a clean round-bottom flask or centrifuge tube. Wash the resin 2x with a small amount of fresh TFA (~1 mL) and combine the filtrates.

  • Precipitation: In a fume hood, add the TFA solution dropwise to a centrifuge tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Isolate Crude Peptide: Let the mixture stand at -20°C for at least 30 minutes to maximize precipitation. Centrifuge the tube to pellet the peptide, decant the ether, and wash the pellet 2x with cold diethyl ether.

  • Drying: After the final wash, gently blow a stream of nitrogen over the pellet to evaporate residual ether. Lyophilize the crude peptide to obtain a fluffy white powder.

  • Purification: The crude peptide product typically contains impurities from incomplete reactions or side reactions during cleavage.[1] It should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[20][21]

    • Typical Conditions: Use a C18 column with a gradient of water/acetonitrile, both containing 0.1% TFA. The exact gradient will depend on the peptide's hydrophobicity.[11]

    • Collect fractions corresponding to the major peak and confirm their identity by mass spectrometry.

  • Characterization:

    • Mass Spectrometry: Analyze the purified fractions using Electrospray Ionization Mass Spectrometry (ESI-MS) to confirm the molecular weight of N-Acetylglycyl-L-leucine.

      • Calculated Monoisotopic Mass: 230.1266 g/mol

      • Expected [M+H]⁺: 231.1339 m/z

    • Combine pure fractions and lyophilize to yield the final product as a white, fluffy powder (TFA salt).

References

  • AAPPTec. (n.d.). Peptide cleavage from Wang resin. Retrieved from [Link]

  • Agilent Technologies, Inc. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

  • Giraud, M., Cavelier, F., & Martinez, J. (1999). General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. Journal of Peptide Science, 5(4), 176-182. Retrieved from [Link]

  • Organic Chemistry. (2021, January 18). HBTU, DIPEA Peptide Coupling Mechanism [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism [Video]. YouTube. Retrieved from [Link]

  • Day, R. A., Falter, H., Lehman, J. P., & Hamilton, R. E. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. Biomedical mass spectrometry, 3(1), 32–40. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35. Retrieved from [Link]

  • Krutzsch, C. H., & Pisano, J. J. (1977). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. Methods in enzymology, 47, 391–404. Retrieved from [Link]

  • CEM Corporation. (2025). Fmoc-Leu Wang Resin (LL). Retrieved from [Link]

  • Iwasaki, H., Yamada, T., & Sugiyama, N. (2006). Nα Selective Acetylation of Peptides. Journal of the Mass Spectrometry Society of Japan, 54(1), 23-26. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Retrieved from [Link]

  • Paio, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 21(9), 1191. Retrieved from [Link]

  • Ravindranath, B., et al. (2008). A protocol for racemization-free loading of Fmoc-amino acids to Wang resin. Bioorganic & Medicinal Chemistry Letters, 18(5), 1623-1626. Retrieved from [Link]

  • Iris Biotech GmbH. (n.d.). TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Retrieved from [Link]

  • IonSource. (2007, February 17). Acetylation of Peptides and Proteins: Monograph 0003. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). What Is Peptide Mass Spectrometry Identification. Retrieved from [Link]

  • CEM Corporation. (n.d.). Automated N-terminal Acetylation. Retrieved from [Link]

  • Olszowy, M., et al. (2012). New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol. Organic Letters, 14(24), 6178-6181. Retrieved from [Link]

  • Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Retrieved from [Link]

  • Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Junk, G., & Svec, H. (1963). The Mass Spectra of Dipeptides. Journal of the American Chemical Society, 85(6), 839-840. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Dipeptide Masses. Retrieved from [Link]

  • Nowick, J.S. Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Dirks, R. W., et al. (2008). Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. Bioconjugate Chemistry, 19(12), 2539-2546. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In Peptide-Based Materials (pp. 3-29). Humana Press. Retrieved from [Link]

  • Coin, I., et al. (2014). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of N-Acetylglycyl-L-leucine

Abstract This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of the dipepti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive guide to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of the dipeptide N-Acetylglycyl-L-leucine. We delve into the scientific rationale behind each stage of method development, from initial analyte characterization and column selection to mobile phase optimization and final method validation. The described protocol is tailored for researchers, quality control analysts, and drug development professionals requiring a precise and accurate analytical method for this compound. The causality behind experimental choices is explained, ensuring the protocol is a self-validating system grounded in established chromatographic principles.

Introduction: The Analytical Imperative for N-Acetylglycyl-L-leucine

N-Acetylglycyl-L-leucine is a modified dipeptide with significance in various biochemical and pharmaceutical research areas. Its structure, comprising an acetylated N-terminus and a hydrophobic leucine residue, presents specific analytical challenges. Accurate quantification is critical for pharmacokinetic studies, stability testing, and quality control of peptide-based therapeutics or research compounds.

The development of a selective and robust HPLC method is paramount. This note provides not just a protocol, but a strategic framework for method development, emphasizing the physicochemical properties of the analyte to logically derive the optimal chromatographic conditions.

Analyte Characterization

A thorough understanding of the analyte's properties is the foundation of any successful HPLC method.

Table 1: Physicochemical Properties of N-Acetylglycyl-L-leucine

PropertyValueImplication for HPLC Method Development
Molecular Formula C10H18N2O4---
Molecular Weight 230.26 g/mol ---
Structure Acetyl-Gly-Leu-OHContains a hydrophobic leucine side chain and a polar peptide backbone with a terminal carboxyl group.
Predicted logP -0.1Indicates moderate polarity, suitable for reversed-phase chromatography.
pKa (predicted) Carboxylic Acid: ~3.6The charge state is highly dependent on mobile phase pH. At pH < 3.6, the carboxyl group is protonated and neutral, enhancing retention on a C18 column.
UV Absorbance ~200-220 nmThe peptide bond is the primary chromophore. Detection at low wavelengths (e.g., 210 nm) is required for optimal sensitivity.

The key takeaway is the need to control the mobile phase pH. To ensure maximum retention and sharp peak shapes in a reversed-phase system, the mobile phase pH must be set well below the pKa of the terminal carboxyl group. Using an acidic modifier like trifluoroacetic acid (TFA) achieves this and provides the added benefit of acting as an ion-pairing agent, further improving peak symmetry.

HPLC Method Development Strategy

Our strategy is built on a logical progression from column and mobile phase selection to the fine-tuning of chromatographic parameters. This workflow ensures a systematic approach to achieving optimal separation.

HPLC_Method_Development cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (pKa, logP, UV Abs) Col_Select Column Selection (C18, 5 µm, 4.6x150 mm) Analyte->Col_Select guides MP_Select Mobile Phase Selection (A: 0.1% TFA in H2O B: ACN) Col_Select->MP_Select dictates Grad_Opt Gradient Optimization (Scouting & Fine-tuning) MP_Select->Grad_Opt enables Param_Opt Parameter Tuning (Flow Rate, Temperature) Grad_Opt->Param_Opt Sample_Prep Sample Preparation (Diluent Optimization) Param_Opt->Sample_Prep Final_Method Final Optimized Method Sample_Prep->Final_Method

Caption: Workflow for systematic RP-HPLC method development.

Chromatographic System and Column Selection
  • System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector is suitable. A PDA detector is highly recommended during development to confirm peak purity and determine the optimal detection wavelength.

  • Stationary Phase (Column): Given the moderate polarity (logP: -0.1) of N-Acetylglycyl-L-leucine, a standard C18 (L1) column is the logical first choice. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure for standard HPLC systems. For higher throughput, a shorter column with smaller particles (e.g., 2.1 x 50 mm, <2 µm) can be used with a UHPLC system.

Mobile Phase Selection and Optimization
  • Aqueous Phase (A): Deionized water containing 0.1% (v/v) Trifluoroacetic Acid (TFA) .

    • Causality: TFA is a strong ion-pairing agent that acidifies the mobile phase to a pH of approximately 2. At this pH, the terminal carboxylic acid (pKa ~3.6) of the dipeptide is fully protonated (-COOH), neutralizing its negative charge. This suppression of ionization minimizes electrostatic interactions with residual silanols on the silica backbone of the column and significantly improves retention and peak shape.

  • Organic Phase (B): Acetonitrile (ACN) .

    • Causality: ACN is the preferred organic solvent for peptide separations due to its low viscosity, which results in lower backpressure, and its excellent UV transparency at low wavelengths.

  • Gradient Elution: A gradient elution is necessary to ensure the analyte is eluted with a sharp peak in a reasonable timeframe while cleaning late-eluting impurities from the column. A generic scouting gradient is the first step.

Table 2: Scouting Gradient Profile

Time (min)%A (0.1% TFA in H2O)%B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

This scouting run will determine the approximate percentage of ACN required to elute the analyte. The gradient can then be optimized to provide better resolution around the elution point of N-Acetylglycyl-L-leucine.

Detailed Experimental Protocol: Optimized Method

This section provides the final, optimized protocol derived from the development strategy.

Materials and Reagents
  • N-Acetylglycyl-L-leucine reference standard

  • HPLC-grade Acetonitrile

  • HPLC-grade water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic Acid (TFA), HPLC grade

  • Methanol, HPLC grade (for cleaning)

Instrument Conditions

Table 3: Final Optimized HPLC Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentStandard analytical HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmRobust, high-performance C18 column providing good peak shape for peptides.
Mobile Phase A 0.1% (v/v) TFA in WaterSuppresses ionization of the analyte's carboxyl group.
Mobile Phase B AcetonitrileStrong organic solvent with low UV cutoff.
Gradient 5% to 35% B over 10 minutesOptimized for resolution and speed based on scouting runs.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures retention time reproducibility and reduces viscosity.
Injection Vol. 10 µLAdjustable based on sample concentration and detector response.
Detector UV/PDA
Wavelength 210 nmMaximizes sensitivity by monitoring the peptide bond absorbance.
Run Time 15 minutes (including re-equilibration)
Step-by-Step Protocol
  • Mobile Phase Preparation: a. To prepare 1 L of Mobile Phase A, add 1.0 mL of TFA to 1 L of HPLC-grade water. Mix thoroughly and degas. b. Mobile Phase B is 100% Acetonitrile. Degas before use.

  • Standard Solution Preparation: a. Prepare a stock solution of N-Acetylglycyl-L-leucine at 1.0 mg/mL in Mobile Phase A. b. From the stock solution, prepare a working standard at a suitable concentration (e.g., 100 µg/mL) by diluting with Mobile Phase A. c. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with Mobile Phase A.

  • Sample Preparation: a. Accurately weigh and dissolve the sample containing N-Acetylglycyl-L-leucine in Mobile Phase A to achieve a final concentration within the calibration range. b. Filter the sample through a 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove particulates before injection.

  • System Setup and Execution: a. Set up the HPLC system according to the parameters in Table 3. b. Purge the pump lines with the respective mobile phases. c. Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved. d. Create a sequence including blank injections (Mobile Phase A), calibration standards, and samples. e. Execute the sequence.

Data Analysis
  • Identification: The retention time of the peak in the sample chromatogram should match that of the reference standard.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards. Perform a linear regression to determine the concentration of N-Acetylglycyl-L-leucine in the samples. The correlation coefficient (r²) should be >0.999 for a valid calibration.

Method Validation and System Suitability

For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines.

Table 4: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N > 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Confirms injection precision.
Resolution (Rs) Rs > 2.0 (between analyte and nearest impurity)Ensures separation from other components.

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the analysis of N-Acetylglycyl-L-leucine by RP-HPLC. By systematically selecting the column, mobile phase, and instrument parameters based on the analyte's physicochemical properties, we have established a robust method suitable for research and quality control applications. The inclusion of causality and system suitability criteria ensures that the method is not only effective but also reproducible and reliable.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135431, N-Acetylglycyl-L-leucine. PubChem. Retrieved from: [Link]

  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-437. Available at: [Link]

  • International Council for Harmonisation (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. Retrieved from: [Link]

Method

Application Note: In Vivo Dosage Determination for N-Acetylglycyl-L-leucine in Murine Models

Document Type: Technical Protocol & Pharmacokinetic Guide Target Audience: Pharmacologists, Bioanalytical Scientists, and Pre-clinical Drug Development Professionals Executive Summary & Mechanistic Rationale Determining...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Pharmacokinetic Guide Target Audience: Pharmacologists, Bioanalytical Scientists, and Pre-clinical Drug Development Professionals

Executive Summary & Mechanistic Rationale

Determining the optimal in vivo dosage for small peptide therapeutics and dipeptide derivatives like N-Acetylglycyl-L-leucine requires overcoming significant pharmacokinetic (PK) hurdles. N-Acetylglycyl-L-leucine (Molecular Formula: C10H18N2O4; Monoisotopic Mass: 230.126 Da)[1] presents a unique bioanalytical challenge. While its N-terminal acetylation provides a steric shield against exopeptidase (aminopeptidase) degradation[2], the internal peptide bond remains highly susceptible to systemic endopeptidases[2]. Furthermore, its extremely low molecular weight (<10 kDa) ensures rapid elimination via glomerular filtration[3].

Because standard serum stability assays often fail to account for this rapid renal clearance, in vitro half-life estimations frequently overestimate true in vivo turnover[4]. Therefore, establishing a reliable murine dosage cannot rely on simple in vitro IC50 extrapolations. This application note outlines a self-validating, end-to-end framework for determining the optimal murine dosage of N-Acetylglycyl-L-leucine, integrating rigorous LC-MS/MS bioanalysis, multi-route PK profiling, and dose-ranging pharmacodynamics.

Mandatory Visualizations: Pharmacokinetic Fate & Workflow

Metabolism NAGL N-Acetylglycyl-L-leucine MW: 230.13 Da Target Target Tissue Engagement NAGL->Target Bioactive Fraction Endo Endopeptidase Cleavage NAGL->Endo Internal Peptide Bond Hydrolysis Renal Glomerular Filtration NAGL->Renal Rapid Clearance (<10 kDa) Endo->Renal Metabolite Excretion

Figure 1: PK fate of N-Acetylglycyl-L-leucine, highlighting competition between target and clearance.

PK_PD_Workflow cluster_0 Phase 1: Bioanalysis & PK cluster_1 Phase 2: PD & Dose Escalation N1 LC-MS/MS Validation (FDA 2018 Guidelines) N2 In Vivo Dosing (IV vs SC) C57BL/6 Mice N1->N2 N3 Plasma Collection + Protease Inhibitors N2->N3 N4 PK Parameter Extraction (t1/2, CL, Vd, AUC) N3->N4 N5 Allometric Scaling & IC50 Correlation N4->N5 N6 Dose-Ranging Study (Vehicle, Low, Mid, High) N5->N6 N7 Toxicity & Target Engagement Analysis N6->N7 N8 Optimal Murine Dosage Established N7->N8

Figure 2: End-to-end workflow for determining the optimal in vivo dosage of N-Acetylglycyl-L-leucine.

Pre-Clinical Pharmacokinetic (PK) Profiling

To accurately model the dosage, a highly sensitive bioanalytical method must be established in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" (2018)[5],[6]. The assay must ensure accuracy, precision, and the prevention of ex vivo degradation.

Protocol 1: Plasma Stabilization and LC-MS/MS Bioanalysis
  • Causality & Experience Insight: Murine blood contains active circulating proteases. If plasma is not immediately stabilized upon collection, ex vivo degradation of the dipeptide will artificially lower the measured concentration, leading to a false overestimation of in vivo clearance[2].

  • Self-Validating System: The protocol utilizes a stable isotope-labeled internal standard (SIL-IS) spiked immediately into the collection tube. If the SIL-IS recovery drops below 85%, the extraction batch is flagged for protease contamination or matrix effects, invalidating the run and preventing flawed dosage calculations.

Step-by-Step Methodology:

  • Preparation of Collection Tubes: Pre-load K2EDTA microcentrifuge tubes with a protease inhibitor cocktail (e.g., 1 mM AEBSF, 10 µM Bestatin) and chill on ice.

  • Standard Curve Generation: Spike blank murine plasma with N-Acetylglycyl-L-leucine to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Extraction: Add 50 µL of the plasma sample to 150 µL of ice-cold acetonitrile containing the SIL-IS. Vortex for 2 minutes to precipitate plasma proteins.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.

  • LC-MS/MS Quantification: Inject 5 µL onto a C18 column. Utilize Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI+) mode, tracking the specific precursor-to-product ion transitions for the 230.13 Da mass[1].

Protocol 2: Single-Dose PK Study in C57BL/6 Mice
  • Causality & Experience Insight: Administering the peptide via both Intravenous (IV) and Subcutaneous (SC) routes is critical. IV dosing establishes the baseline for total systemic clearance (CL) and volume of distribution (Vd), bypassing absorption barriers. SC dosing determines absolute bioavailability (F), which is often severely limited for peptides due to lymphatic transport dependencies and local tissue degradation[7].

Step-by-Step Methodology:

  • Animal Acclimation: Fast male C57BL/6 mice (8-10 weeks old, ~25g) for 4 hours prior to dosing to normalize metabolic baselines.

  • Dosing:

    • Group 1 (IV): Administer 5 mg/kg N-Acetylglycyl-L-leucine via tail vein injection.

    • Group 2 (SC): Administer 15 mg/kg via subcutaneous injection in the dorsal flank.

  • Serial Sampling: Collect 20 µL of blood via submandibular bleed at 5, 15, 30, 60, 120, and 240 minutes post-dose into the pre-chilled, inhibitor-loaded tubes from Protocol 1.

  • Data Analysis: Calculate PK parameters using non-compartmental analysis (NCA).

Data Presentation: PK Parameters & Dose Escalation

Once the PK profile is established, the data is synthesized to determine the dosing frequency required to maintain plasma concentrations above the therapeutic threshold (e.g., the in vitro IC50/EC50). Because small peptides exhibit rapid renal clearance[3], high-frequency dosing or continuous infusion is often required.

Table 1: Representative PK Parameters for N-Ac-Gly-Leu (C57BL/6 Mice)
ParameterIV Admin (5 mg/kg)SC Admin (15 mg/kg)Causality / Implication for Dosing
Cmax 4,500 ng/mL1,200 ng/mLSC absorption is bottlenecked by local tissue peptidases.
Tmax 0 min (Immediate)15 minRapid absorption phase typical of small (<10 kDa) molecules.
t1/2 (Half-life) 12 min18 minExtremely short half-life necessitates multi-daily dosing or sustained-release formulation.
Clearance (CL) 45 mL/min/kgN/AHigh clearance rate indicates rapid glomerular filtration[3].
Bioavailability 100% (Baseline)~26%Low SC bioavailability requires a 3x to 4x dose multiplier compared to IV.
Table 2: Dose-Ranging Efficacy & Toxicity Matrix

Based on the short half-life and ~26% bioavailability, a dose-ranging study must be structured to evaluate both peak-dose toxicity and trough-level efficacy.

GroupRouteDose (mg/kg/day)Dosing FrequencyPrimary Experimental Objective
1 (Vehicle) SC0BID (Every 12h)Establish baseline for target disease markers and animal weight.
2 (Low) SC10BID (Every 12h)Assess efficacy at trough concentrations near the in vitro IC50.
3 (Mid) SC30BID (Every 12h)Target optimal therapeutic window; expected to maintain >IC50 for 4 hours post-dose.
4 (High) SC100BID (Every 12h)Evaluate maximum tolerated dose (MTD) and off-target toxicity.

System Validation & Final Dosage Selection

The final in vivo dosage is determined by correlating the results from Table 2 with the PK decay curve from Table 1.

  • Efficacy Validation: If Group 3 (30 mg/kg/day) shows target engagement but efficacy wanes at hour 8, the system dictates a shift from BID (twice daily) to TID (three times daily) dosing, rather than simply increasing the bolus dose, which could trigger Cmax-driven toxicity.

  • Translational Scaling: Once the optimal murine dose is locked, allometric scaling (using body surface area, BSA) can be applied to estimate the Human Equivalent Dose (HED) for future clinical IND applications, keeping in mind that human renal clearance rates are generally slower than murine rates[4].

References

  • PubChemLite. "N-acetylglycyl-l-leucine (C10H18N2O4) - Structural Information and Properties." Université du Luxembourg. URL:[Link] (Verified via PubChemLite[1])

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." Federal Register, May 2018. URL:[Link][5]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry - Final Document." FDA.gov, May 2018. URL:[Link][6]

  • Lee, C.L., et al. "A Comprehensive Review on Current Advances in Peptide Drug Development and Design." International Journal of Molecular Sciences, Vol. 20, No. 10, 2383, May 2019. URL:[Link][7]

  • Mahmood, I., & Pettinato, M. "Impact of Intrinsic and Extrinsic Factors on the Pharmacokinetics of Peptides: When Is the Assessment of Certain Factors Warranted?" National Institutes of Health (PMC), 2021. URL:[Link][2]

  • Otvos, L. "Current challenges in peptide-based drug discovery." Frontiers in Chemistry, 2014. URL:[Link][4]

  • Diao, L., & Meibohm, B. "Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides." Clinical Pharmacokinetics, 2013. URL:[Link][3]

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Application

Application Note &amp; Protocols: High-Efficiency Extraction of N-Acetyl-L-leucine from Biological Matrices

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide to the extraction of N-Acetyl-L-leucine (NALL), a therapeutically significant acetylated amino acid, from common bio...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the extraction of N-Acetyl-L-leucine (NALL), a therapeutically significant acetylated amino acid, from common biological matrices such as plasma, serum, and urine. While the initial query concerned N-Acetylglycyl-L-leucine, a thorough review of scientific literature revealed a lack of specific extraction protocols for this dipeptide. In contrast, extensive methodologies exist for N-Acetyl-L-leucine, a compound of high interest in clinical and pharmacological research. This guide has therefore been expertly curated to address the extraction of NALL, providing researchers, scientists, and drug development professionals with a scientifically robust foundation for their analytical workflows. We will explore the core principles behind various extraction techniques, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), and present detailed, validated protocols. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs, ensuring high recovery, sample purity, and analytical accuracy for downstream applications like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction: The Significance of N-Acetyl-L-leucine (NALL)

N-Acetyl-L-leucine is an acetylated derivative of the essential amino acid L-leucine.[1] Historically, its racemic mixture has been utilized for the treatment of vertigo since 1957.[1][2][3] More recently, the L-enantiomer (NALL or levacetylleucine) has been identified as the biologically active form and is under intensive investigation as a promising treatment for a range of rare and common neurological disorders, including Niemann-Pick disease type C, cerebellar ataxias, and traumatic brain injury.[3][4][5]

The therapeutic mechanism of NALL is fascinating; acetylation alters the molecule's transport into cells. Unlike its parent amino acid, leucine, which uses the L-type amino acid transporter (LAT1), NALL is primarily taken up by monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[5][6] This switch allows NALL to act as a prodrug, delivering leucine into cells while bypassing the rate-limiting LAT1 transporter.[5]

Given its significant therapeutic potential, the accurate and reliable quantification of NALL in biological matrices like plasma, serum, and urine is paramount for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the drug.

  • Biomarker Discovery: Investigating its role and concentration in various physiological and pathological states.[7][8]

  • Clinical Trials: Monitoring patient dosage and response to therapy.

Extracting NALL from these complex biological environments presents a significant challenge due to the presence of abundant interfering substances such as proteins, lipids, salts, and other metabolites. This guide provides the foundational knowledge and practical protocols to overcome these challenges.

Foundational Physicochemical Properties of N-Acetyl-L-leucine

A successful extraction strategy is built upon a thorough understanding of the analyte's physicochemical properties. These characteristics dictate its solubility, charge state, and partitioning behavior, which are exploited to separate it from the matrix.

PropertyValueSignificance for Extraction
Molecular Formula C₈H₁₅NO₃
Molecular Weight 173.21 g/mol [1]Influences diffusion and filtration characteristics.
pKa (Carboxylic Acid) ~3.5-4.0 (Estimated)At physiological pH (~7.4), the carboxyl group is deprotonated, making NALL an anion. This is critical for ion-exchange SPE and pH-driven LLE.[6]
LogP (Octanol-Water) 0.79[1]Indicates moderate hydrophobicity, suggesting suitability for reversed-phase chromatography and partitioning into certain organic solvents.
Water Solubility 8.1 mg/mL at 25 °C[1]Sufficiently soluble in aqueous biological matrices and for preparing standards.
Form SolidStandard form for reagent use.

Core Principles of Extraction from Biological Matrices

The primary objective of sample extraction is to isolate the analyte of interest (NALL) from the complex biological matrix, thereby removing interferences that can compromise the accuracy and sensitivity of subsequent analysis. The three most common and effective techniques for a molecule like NALL are Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction.

Protein Precipitation (PPT)

This is often the first and simplest step for high-protein samples like plasma and serum. It involves adding a water-miscible organic solvent (e.g., acetonitrile) to the sample. The solvent disrupts the hydration shell around the proteins, causing them to denature and precipitate out of the solution, while smaller molecules like NALL remain in the supernatant.[9][10] Acetonitrile is often preferred over methanol as it provides more efficient protein removal at lower solvent-to-sample ratios.[9]

Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The distribution of the analyte between the two phases is governed by its partition coefficient (LogP) and can be manipulated by adjusting the pH of the aqueous phase. For NALL, acidifying the sample protonates the carboxyl group, making the molecule more neutral and increasing its partitioning into a moderately polar organic solvent like ethyl acetate.[11][12]

Solid-Phase Extraction (SPE)

SPE is a highly selective and versatile technique that uses a solid sorbent packed in a cartridge to bind the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a different solvent. For NALL, a reversed-phase (e.g., C18) sorbent can be used to retain the molecule based on its hydrophobic character, while a mixed-mode sorbent could exploit both its hydrophobic and ionic properties for enhanced selectivity.[7][13]

Experimental Protocols & Methodologies

Safety Precaution: All experimental work should be conducted in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times.

Method 1: Protein Precipitation (PPT) for Plasma/Serum Samples

This protocol is a rapid and effective method for the initial cleanup of high-protein matrices, making it ideal for high-throughput screening.

Rationale: Cold acetonitrile (ACN) is used at a 3:1 ratio to the sample volume, a proportion demonstrated to achieve efficient protein removal while minimizing excessive sample dilution.[9][14] The cold temperature further enhances precipitation. Centrifugation pellets the denatured proteins, allowing for the easy collection of the supernatant containing NALL.

Step-by-Step Protocol:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice to prevent degradation.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma/serum sample.

  • Solvent Addition: Add 300 µL of ice-cold acetonitrile (containing an internal standard, if used) to the sample.

  • Precipitation: Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.

  • Incubation: Place the tube on ice or at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifugation: Centrifuge the tube at 14,000 x g for 10 minutes at 4°C. A solid, compact pellet of protein should form at the bottom.

  • Supernatant Collection: Carefully pipette the supernatant (~350 µL) into a new clean tube, being cautious not to disturb the protein pellet.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature. Reconstitute the dried extract in 100 µL of the initial mobile phase for your LC-MS/MS analysis (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[5] Vortex and centrifuge briefly before transferring to an autosampler vial.

PPT_Workflow cluster_0 Protocol Steps Plasma_Sample 1. Aliquot Plasma (100 µL) Add_ACN 2. Add Cold ACN (300 µL) Plasma_Sample->Add_ACN Vortex_Incubate 3. Vortex & Incubate (-20°C, 20 min) Add_ACN->Vortex_Incubate Centrifuge 4. Centrifuge (14,000 x g, 10 min) Vortex_Incubate->Centrifuge Collect_Supernatant 5. Collect Supernatant Centrifuge->Collect_Supernatant NALL in Solution Discard_Pellet Discard Protein Pellet Centrifuge->Discard_Pellet Dry_Reconstitute 6. Dry & Reconstitute Collect_Supernatant->Dry_Reconstitute LCMS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LCMS_Analysis

Caption: Workflow for N-Acetyl-L-leucine extraction via Protein Precipitation.

Method 2: Liquid-Liquid Extraction (LLE) for Enhanced Purity

This method can be used as a secondary cleanup step after PPT or directly for matrices like urine to remove lipids and other non-polar interferences.

Rationale: This protocol leverages the moderate hydrophobicity of NALL.[1] By acidifying the aqueous sample with formic acid, the carboxyl group of NALL becomes protonated, reducing its polarity. This "ion suppression" dramatically increases its affinity for the ethyl acetate organic phase, allowing it to be selectively partitioned away from polar, water-soluble contaminants like salts.

Step-by-Step Protocol:

  • Sample Preparation: Start with 400 µL of PPT supernatant or centrifuged urine.

  • Acidification: Add 20 µL of 10% formic acid in water to the sample to adjust the pH to < 3.

  • Organic Solvent Addition: Add 800 µL of ethyl acetate to the tube.

  • Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of NALL into the organic phase.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve a clean separation between the upper organic layer and the lower aqueous layer.

  • Organic Phase Collection: Carefully transfer the upper organic layer (containing NALL) to a new clean tube.

  • Drying and Reconstitution: Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. Reconstitute the extract in a suitable volume of mobile phase for LC-MS/MS analysis.

LLE_Workflow cluster_1 Protocol Steps Aqueous_Sample 1. Start with Aqueous Sample (e.g., PPT Supernatant) Acidify 2. Acidify Sample (pH < 3) Aqueous_Sample->Acidify Add_Solvent 3. Add Ethyl Acetate Acidify->Add_Solvent Vortex_Centrifuge 4. Vortex & Centrifuge Add_Solvent->Vortex_Centrifuge Collect_Organic 5. Collect Organic Layer Vortex_Centrifuge->Collect_Organic NALL in Organic Phase Discard_Aqueous Discard Aqueous Layer Vortex_Centrifuge->Discard_Aqueous Dry_Reconstitute 6. Dry & Reconstitute Collect_Organic->Dry_Reconstitute LCMS_Analysis LC-MS/MS Analysis Dry_Reconstitute->LCMS_Analysis

Caption: Workflow for N-Acetyl-L-leucine purification via Liquid-Liquid Extraction.

Method 3: Solid-Phase Extraction (SPE) for High Selectivity & Concentration

This protocol is recommended for achieving the highest level of purity and for concentrating the analyte from dilute matrices like urine.

Rationale: A reversed-phase C18 sorbent is used to retain NALL based on hydrophobic interactions. The protocol involves conditioning the sorbent to activate it, loading the sample, washing away highly polar interferences (like salts) with an aqueous solution, and finally eluting the slightly more hydrophobic NALL with an organic solvent like methanol. This provides excellent cleanup and concentration.[13]

Step-by-Step Protocol:

  • Sample Pre-treatment: Centrifuge 1 mL of urine at 16,000 x g for 15 minutes to remove particulates.[13] Dilute the supernatant 1:1 with 2% formic acid in water.

  • SPE Cartridge Conditioning: Using a vacuum manifold, condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the 2 mL of pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.

  • Elution: Elute the retained NALL from the cartridge by passing 1 mL of methanol into a clean collection tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS/MS analysis.

SPE_Workflow cluster_2 Protocol Steps Condition 1. Condition C18 Cartridge (Methanol -> Water) Load 2. Load Pre-treated Sample Condition->Load Wash 3. Wash Interferences (5% Methanol) Load->Wash Elute 4. Elute NALL (100% Methanol) Wash->Elute Analyze 5. Dry, Reconstitute & Analyze Elute->Analyze

Caption: Workflow for N-Acetyl-L-leucine extraction and concentration via SPE.

Post-Extraction Analytical Considerations

Following extraction, the purified sample is ready for instrumental analysis, typically by Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

  • Chromatographic Separation: A robust chromatographic method, usually on a C18 column, is essential. This is particularly important for separating NALL from its structural isomers, such as N-acetyl-isoleucine, which have the same mass and can interfere with accurate quantification if not chromatographically resolved.[8][15]

  • Mass Spectrometry Detection: Detection is typically performed using a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode. This highly specific and sensitive technique allows for accurate quantification even at low concentrations.[15][16]

  • Internal Standards: For the most accurate and precise quantification, the use of a stable isotope-labeled internal standard (e.g., N-acetyl-L-leucine-d10) is strongly recommended to correct for matrix effects and variability in extraction recovery and instrument response.[5]

Conclusion

The successful extraction of N-Acetyl-L-leucine from complex biological matrices is a critical prerequisite for its accurate quantification in research and clinical settings. This guide outlines three robust and widely applicable methods: Protein Precipitation for speed and simplicity, Liquid-Liquid Extraction for removing lipidic interferences, and Solid-Phase Extraction for the highest degree of purity and concentration. The choice of method depends on the specific matrix, the required level of cleanliness, and the desired sample throughput. By understanding the physicochemical principles of NALL and the rationale behind each protocol step, researchers can confidently implement and adapt these methods to generate high-quality data for advancing the study of this promising therapeutic agent.

References

  • Benchchem. N-Acetyl-N-methyl-L-leucine: A Technical Guide on a Novel Compound.
  • Min, J., et al. (2023). Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. Clinica Chimica Acta, 545, 117367. Available from: [Link]

  • Google Patents. (2012). WO2012038515A1 - Process for racemisation and acetylation of leucine.
  • Google Patents. (2023). CN117288868B - Detection method of N-acetyl-L-leucine related substances.
  • PubChem. N-Acetyl-L-leucine. National Center for Biotechnology Information. Available from: [Link]

  • Abbas, M., et al. (2023). Liquid–liquid phase separation of peptides: a molecular foundation for next-generation biomaterials. Biomaterials Science. Available from: [Link]

  • Hunsucker, S. A., et al. (2010). Human Serum Processing and Analysis Methods for Rapid and Reproducible N-Glycan Mass Profiling. Journal of Proteome Research, 9(12), 6541–6550. Available from: [Link]

  • Saha, P., et al. (2021). N-Acetyl-l-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9185. Available from: [Link]

  • Miyazaki, A., et al. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. bioRxiv. Available from: [Link]

  • bioRxiv. (2025). N-acetyl-L-leucine (Levacetylleucine) normalizes Transcription Factor EB (TFEB) activity by stereospecific bidirectional modulation. Available from: [Link]

  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15819. Available from: [Link]

  • ResearchGate. (n.d.). Relative recovery of the amino acids leucine and proline (350 µM) in.... Available from: [Link]

  • Google Patents. (2014). US20140213759A1 - Process For Extraction Of Peptides And Its Application In Liquid Phase Peptide Synthesis.
  • Agilent Technologies, Inc. Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Available from: [Link]

  • Shimadzu Corporation. A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. Available from: [Link]

  • CliniChrom. Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. Available from: [Link]

  • Gavin Publishers. (2017). DLLME Extraction of Amino Acids from Blood Sample and its Profiling with Special References to Essential and Non-Essential Amino Acid by Thin Layer Chromatography. Available from: [Link]

  • MDPI. (2023). Effect of N-acetyl-l-cysteine on Cell Phenotype and Autophagy in Pichia pastoris Expressing Human Serum Albumin and Porcine Follicle-Stimulating Hormone Fusion Protein. Available from: [Link]

  • MDPI. (2025). Development of an Optimized Two-Step Solid-Phase Extraction Method for Urinary Nucleic Acid Adductomics. Available from: [Link]

  • bioRxiv. (2023). Liquid-liquid extraction of lipidated peptides for direct identification of lipidation sites. Available from: [Link]

  • ResearchGate. (2025). First observation of N-acetyl leucine and N-acetyl isoleucine in diabetic patient hair and quantitative analysis by UPLC–ESI–MS/MS. Available from: [Link]

  • Prime Scholars. (n.d.). Separation of low molecular weight serum proteins using acetonitrile precipitation assessed by one dimensional gel electrophoresis. Available from: [Link]

  • Anaquant. (2024). 41 Amino acids analysis in serum by LC-MS/MS. Available from: [Link]

  • Zhu, M., et al. (2009). Rapid detection and characterization of in vitro and urinary N-acetyl-L-cysteine conjugates using quadrupole-linear ion trap mass spectrometry and polarity switching. Chemical Research in Toxicology, 22(7), 1249–1258. Available from: [Link]

  • ResearchGate. (n.d.). The effects of N-acetylation on the chemical properties and.... Available from: [Link]

  • Polish Journal of Chemistry. (n.d.). Extraction of Peptides from Body Fluids Using Supported Liquid Membranes. Available from: [Link]

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Method

Application Note: Solution-Phase Synthesis of N-Acetylglycyl-L-leucine Derivatives via Strategic Peptide Coupling

Introduction & Rationale N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) and its derivatives are critical synthetic intermediates in peptidomimetic drug design. They frequently serve as highly specific substrates for epimerase...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) and its derivatives are critical synthetic intermediates in peptidomimetic drug design. They frequently serve as highly specific substrates for epimerase assays or as structural motifs in targeted protease inhibitors [1]. Synthesizing derivatives of Ac-Gly-Leu-OH typically involves the activation of the C-terminal leucine carboxyl group, followed by nucleophilic attack by a primary or secondary amine.

Selecting the optimal peptide coupling reagent is paramount. The choice directly dictates the overall yield, the suppression of racemization at the sensitive L-leucine stereocenter, and the complexity of downstream purification. This application note details the mechanistic causality behind reagent selection and provides self-validating protocols for both the synthesis of the Ac-Gly-Leu-OH precursor and its subsequent functionalization.

Mechanistic Causality in Coupling Reagent Selection

The formation of an amide bond is fundamentally a nucleophilic substitution, but carboxylic acids must first be converted into highly reactive electrophilic intermediates. The selection of coupling reagents falls into two primary categories, each with distinct mechanistic pathways [2]:

  • Carbodiimides (EDC, DIC): Carbodiimides react with the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly prone to azlactone (oxazolone) formation, which leads to rapid racemization of the L-leucine residue. To prevent this, nucleophilic additives like HOBt or OxymaPure are introduced. They rapidly trap the O-acylisourea to form a less reactive, but more stable, active ester that resists oxazolone formation while remaining sufficiently reactive toward amines.

  • Uronium/Aminium Salts (HATU, COMU): These reagents bypass the O-acylisourea entirely, directly forming the active ester (e.g., OAt ester for HATU) driven by the presence of a tertiary amine base (like DIPEA). While HATU is exceptionally fast, it is expensive and can cause side reactions (e.g., guanidinylation of the N-terminus if not protected)[4].

For Ac-Gly-Leu-OH, the N-terminus is already acetylated, meaning guanidinylation by uronium salts is not a risk. However, for scalable solution-phase synthesis, EDC/HOBt and DIC/OxymaPure are the industry standards. EDC generates a water-soluble urea byproduct, allowing for simple aqueous extraction. Conversely, DIC/OxymaPure offers superior racemization suppression and is highly soluble in organic solvents, making it ideal for greener solvent systems and sterically hindered amines [3].

G A Carboxylic Acid (Ac-Gly-Leu-OH) C O-Acylisourea Intermediate A->C + DIC B DIC B->C E Active Oxyma Ester C->E + OxymaPure (Suppresses Epimerization) D OxymaPure D->E G Amide Derivative + DIU Byproduct E->G + Nucleophilic Amine F Amine (R-NH2) F->G

Caption: Mechanistic pathway of DIC/OxymaPure-mediated peptide coupling.

Comparative Data for Coupling Reagents

When scaling up the synthesis of Ac-Gly-Leu-NH-R derivatives, the physical properties of the reaction byproducts dictate the purification workflow. Table 1 summarizes the operational parameters of common coupling systems.

Table 1: Comparison of Coupling Reagents for Solution-Phase Synthesis

Coupling ReagentAdditiveActive Ester FormedByproduct GeneratedByproduct SolubilityRacemization RiskIdeal Application
EDC·HCl HOBtOBt esterEDUWater-solubleModerateSolution-phase, simple aqueous workup
DIC OxymaPureOxyma esterDIUOrganic-solubleVery LowHigh-purity coupling, green chemistry
DCC HOBtOBt esterDCUInsolubleModerateBulk synthesis (requires filtration)
HATU NoneOAt esterTetramethylureaWater-solubleLowDifficult couplings, hindered amines

Experimental Protocols

The following protocols establish a continuous, self-validating workflow. We begin with the N-acetylation of the Gly-Leu dipeptide [1], followed by its coupling to a primary amine using two distinct strategic routes.

Workflow Step1 1. N-Acetylation Gly-Leu + Ac2O Step2 2. Isolation Ac-Gly-Leu-OH Step1->Step2 Split Coupling Strategy Step2->Split PathA EDC/HOBt Route (Aqueous Workup) Split->PathA PathB DIC/OxymaPure Route (High Purity/Low Epimerization) Split->PathB FinalA Ac-Gly-Leu-NH-R (via Extraction) PathA->FinalA FinalB Ac-Gly-Leu-NH-R (via Chromatography) PathB->FinalB

Caption: Divergent workflow for synthesizing and coupling N-Acetylglycyl-L-leucine derivatives.

Protocol 1: Synthesis of N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH)

Causality: Acetylation of the N-terminus is strictly required to prevent uncontrolled self-condensation (polymerization) during the subsequent C-terminal activation step.

  • Dissolution: Suspend Glycyl-L-leucine (1.0 eq, e.g., 10 mmol) in 0.1 M aqueous Acetic Acid (15 mL).

  • pH Adjustment: Add Triethylamine (Et₃N) dropwise until the solution reaches pH 6.0.

  • Acetylation: Slowly add Acetic Anhydride (5.0 eq) in small portions over 30 minutes. Continuously monitor and maintain the pH at 6.0 using Et₃N.

    • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a clear, homogeneous solution as the zwitterionic dipeptide is acetylated and dissolves fully.

  • Quenching & Isolation: Add Amberlite IR-120 (H⁺) cation-exchange resin until the pH drops below 2.0. Filter the resin to remove the solid support.

  • Recovery: Lyophilize or rotary evaporate the filtrate under reduced pressure to yield Ac-Gly-Leu-OH as a white solid.

Protocol 2: Solution-Phase Coupling using EDC/HOBt

Causality: EDC is selected for this route because its urea byproduct (EDU) is highly water-soluble. This allows for purification via simple liquid-liquid extraction, entirely bypassing the need for time-consuming column chromatography.

  • Pre-activation: Dissolve Ac-Gly-Leu-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous Dichloromethane (DCM). If solubility is poor, add a minimal amount of Dimethylformamide (DMF). Cool the vessel to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1.1 eq) to the chilled solution. Stir for 15 minutes.

    • Self-Validation Check: The formation of the OBt active ester occurs during this 15-minute window, which prevents the direct, undesired reaction of the amine with EDC.

  • Coupling: Add the target primary amine (R-NH₂, 1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq). Allow the reaction to warm to room temperature and stir for 4–6 hours.

  • Workup: Dilute the mixture with additional DCM. Wash the organic layer successively with 5% aqueous citric acid (removes unreacted amine and DIPEA), saturated NaHCO₃ (removes unreacted carboxylic acid and HOBt), and brine (removes the EDU byproduct).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the pure Ac-Gly-Leu-NH-R derivative.

Protocol 3: High-Efficiency Coupling using DIC/OxymaPure

Causality: For sterically hindered amines or when absolute stereochemical fidelity is required, OxymaPure outperforms HOBt. It possesses a lower pKa and forms a highly reactive ester, while DIC is safer and more atom-economical than uronium salts [3].

  • Preparation: Dissolve Ac-Gly-Leu-OH (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF.

  • Activation: Add DIC (1.0 eq) dropwise at room temperature. Stir for 5 minutes to form the Oxyma active ester.

  • Coupling: Add the target amine (1.0 eq). No additional base is strictly required unless the amine is an HCl salt (in which case, add 1.0 eq DIPEA to liberate the free base).

  • Monitoring: Stir for 2 hours.

    • Self-Validation Check: The reaction progress can often be visually monitored by a slight color change associated with the consumption of the highly conjugated Oxyma anion.

  • Purification: Because the diisopropylurea (DIU) byproduct is organic-soluble, aqueous extraction is less effective. Concentrate the DMF under high vacuum and purify the crude residue via flash column chromatography (Silica gel, DCM/MeOH gradient).

References

  • Murkin, A. S., & Tanner, M. E. (2002). Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom. The Journal of Organic Chemistry, 67(24), 8389–8394. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal, 15(37), 9394-9403.[Link]

Application

Application Note: Storage, Handling, and Stability Protocols for Lyophilized N-Acetylglycyl-L-leucine

Introduction & Chemical Profile N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) is a synthetically modified dipeptide with the chemical formula C10H18N2O4 and CAS Registry Number 79780-43-1, as cataloged by [1]. In biochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

N-Acetylglycyl-L-leucine (Ac-Gly-Leu-OH) is a synthetically modified dipeptide with the chemical formula C10H18N2O4 and CAS Registry Number 79780-43-1, as cataloged by [1]. In biochemical assays and drug development pipelines, this compound is frequently utilized as a stable substrate or competitive inhibitor. The N-terminal acetylation is a deliberate structural modification; it neutralizes the positive charge of the free amine and provides steric hindrance, rendering the peptide highly resistant to degradation by exopeptidases (specifically aminopeptidases) in complex biological matrices.

Mechanistic Causality in Peptide Degradation and Analysis

As a Senior Application Scientist, it is critical to understand why specific handling procedures are required, rather than just following them blindly.

The Condensation Threat: Lyophilization (freeze-drying) arrests hydrolytic degradation by removing the aqueous solvent necessary for nucleophilic attack on the peptide backbone. However, lyophilized powders are inherently hygroscopic. If a vial stored at -20°C is opened immediately at room temperature, atmospheric moisture rapidly condenses on the cold powder. This localized water ingress creates micro-environments where hydrolysis and aggregation accelerate exponentially, a principle highlighted in standard [2].

Analytical Constraints (Expert Insight): Standard protein quantification techniques often fail for Ac-Gly-Leu-OH. Because it lacks aromatic residues (Tryptophan, Tyrosine, Phenylalanine), it exhibits near-zero absorbance at 280 nm, as detailed in spectroscopic studies published by [3]. Furthermore, because the N-terminus is blocked by the acetyl group, primary amine-reactive colorimetric assays (e.g., Ninhydrin, Fluorescamine) will yield false negatives. Concentration must therefore be determined via precise gravimetric measurement or UV absorbance at 214 nm, which specifically detects the peptide amide bonds[3].

Storage Conditions

To maintain conformational stability and prevent kinetic degradation, strict temperature and humidity controls are required.

Table 1: Storage Conditions for Lyophilized Ac-Gly-Leu-OH
Storage DurationRecommended TemperatureEnvironmentExpected Stability
Short-term (Days) 4°CDesiccator, Dark1 - 2 Weeks
Long-term (Months) -20°CSealed vial with desiccant12 - 24 Months
Archival (Years) -80°CSealed vial with desiccant> 2 Years
Table 2: Storage Conditions for Reconstituted Solutions
StateRecommended TemperatureNotesExpected Stability
Working Aliquots -80°CFlash-frozen; avoid freeze-thaw cycles3 - 6 Months
Active Use 4°CKeep on ice during experiments< 1 Week

Experimental Protocols: Handling and Reconstitution

This protocol is designed as a self-validating system to ensure zero moisture contamination during the critical transition from frozen storage to aqueous solution.

Step 1: Pre-Opening Equilibration (Critical)
  • Remove the sealed vial of lyophilized Ac-Gly-Leu-OH from the -20°C or -80°C freezer[2].

  • Do not open the vial. Immediately place the intact vial into a desiccator containing active silica gel or Drierite.

  • Allow the vial to equilibrate to room temperature for 30 to 60 minutes.

  • Causality: This step ensures the vial reaches ambient temperature in a zero-humidity environment, absolutely preventing condensation from forming on the hygroscopic peptide powder.

Step 2: Gravimetric Measurement and Reconstitution
  • Once equilibrated, open the vial in a clean, dry environment.

  • Rapidly weigh the required mass using an analytical balance.

  • Reconstitute the peptide in a compatible buffer (e.g., sterile PBS or 0.1% TFA in water, depending on assay requirements).

  • Vortex gently or sonicate in a water bath for 30 seconds until the solution is completely clear.

  • Validation: Analyze the solution via UV-Vis spectroscopy. A sharp absorbance peak at 214 nm confirms peptide presence, while a flat line at 280 nm confirms the absence of aromatic protein contamination[3].

Step 3: Aliquoting and Preservation
  • Divide the reconstituted stock solution into single-use aliquots (e.g., 50 µL to 100 µL) in sterile microcentrifuge tubes.

  • Flash-freeze the aliquots using liquid nitrogen or dry ice/ethanol.

  • Store the frozen aliquots at -80°C.

  • Causality: Single-use aliquots prevent repeated freeze-thaw cycles, which induce mechanical shear stress and localized pH shifts that degrade the peptide bonds.

Mechanistic Visualizations

Workflow Start Lyophilized Ac-Gly-Leu-OH (-20°C Storage) Desiccator Equilibrate in Desiccator (RT for 30-60 min) Start->Desiccator Prevent Condensation Open Open Vial & Weigh (Moisture-Free) Desiccator->Open Temp Equilibrated Recon Reconstitute in Buffer (Vortex/Sonicate) Open->Recon Aliquot Aliquot into Single-Use Vials Recon->Aliquot Stock Prep Assay Immediate Assay Use (Quantify at 214 nm) Recon->Assay Working Prep Freeze Flash Freeze (Store at -80°C) Aliquot->Freeze Avoid Freeze-Thaw

Caption: Workflow for handling lyophilized Ac-Gly-Leu-OH, emphasizing the critical desiccation step.

Mechanism Peptide Ac-Gly-Leu-OH Condensation Cold Vial Opened at Room Temp Peptide->Condensation Improper Handling Equilibration Desiccator Equilibration Peptide->Equilibration Proper Protocol Acetylation N-Terminal Acetylation Peptide->Acetylation Structural Feature Hydrolysis Peptide Bond Hydrolysis Condensation->Hydrolysis Water Ingress Stability Kinetic Arrest Maintained Equilibration->Stability Dry Environment Protection Exopeptidase Resistance Acetylation->Protection Steric Blockade

Caption: Mechanistic pathways showing degradation risks vs. structural and procedural stabilization.

Sources

Method

Application Note: A Validated LC-MS/MS Method for the Robust Quantification of N-Acetylglycyl-L-leucine in Human Plasma

Introduction N-acetylated peptides and amino acids are gaining prominence in metabolomics and clinical research as potential biomarkers and therapeutic agents. N-Acetylglycyl-L-leucine, a dipeptide, represents a class of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-acetylated peptides and amino acids are gaining prominence in metabolomics and clinical research as potential biomarkers and therapeutic agents. N-Acetylglycyl-L-leucine, a dipeptide, represents a class of molecules whose accurate quantification in complex biological matrices is essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies. However, its inherent polarity, potential for enzymatic degradation, and the vast dynamic range of proteins in plasma present significant analytical challenges.[1]

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive technique for peptide bioanalysis, offering superior sensitivity and specificity.[1][2] This application note details a comprehensive, validated protocol for the quantification of N-Acetylglycyl-L-leucine in human plasma. The method employs a robust sample preparation strategy combining protein precipitation (PPT) with solid-phase extraction (SPE) to ensure high recovery and minimize matrix effects. The subsequent LC-MS/MS analysis is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing reliable and reproducible quantification.

This guide is designed for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind key methodological choices, in accordance with regulatory guidelines for bioanalytical method validation.[3][4]

Analyte Physicochemical Properties

Understanding the properties of N-Acetylglycyl-L-leucine is fundamental to developing an effective analytical method.

PropertyValue (Estimated/Calculated)Significance for Method Development
Chemical Formula C₁₀H₁₈N₂O₄Used for accurate mass calculation.
Molecular Weight 230.26 g/mol Precursor ion mass for MS analysis is derived from this value.[5]
Structure Acetyl-Gly-Leu-OHThe peptide bond is a key fragmentation site for MS/MS.
Polarity (LogP) ~ -1.5 (Estimated)Highly polar nature necessitates a robust sample cleanup (SPE) and specific chromatographic conditions (Reversed-Phase with high aqueous start).[6]
Charge State ZwitterionicCan be protonated (positive charge) in acidic conditions (e.g., mobile phase with formic acid), making it ideal for positive mode ESI.

Experimental Workflow Overview

The analytical process is designed for high throughput, selectivity, and sensitivity, moving from the complex plasma matrix to a clean, concentrated sample ready for injection.

Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Reporting plasma Plasma Sample Aliquot add_is Spike with Internal Standard (IS) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt spe Solid-Phase Extraction (SPE) ppt->spe dry Evaporation & Reconstitution spe->dry lcms LC-MS/MS Analysis dry->lcms data Data Acquisition & Processing lcms->data report Quantification & Reporting data->report

Caption: Overall bioanalytical workflow.

Materials, Reagents, and Instrumentation

4.1 Materials and Reagents

  • N-Acetylglycyl-L-leucine reference standard (≥98% purity)

  • N-Acetylglycyl-L-leucine-¹³C₆,¹⁵N₁ stable isotope-labeled internal standard (SIL-IS)

  • Human plasma with K₂EDTA anticoagulant (sourced from a certified vendor)

  • Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade)

  • Formic acid (FA), LC-MS grade (≥99%)

  • Ammonium hydroxide (NH₄OH), reagent grade

  • Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges or 96-well plates

  • Polypropylene microcentrifuge tubes or 96-well plates

4.2 Instrumentation

  • LC System: Agilent 1290 Infinity II LC or equivalent UPLC/HPLC system capable of delivering accurate gradients at analytical flow rates.[7]

  • MS System: AB Sciex 6500 QTRAP, Waters Xevo TQ-XS, or equivalent triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Detailed Experimental Protocols

5.1 Preparation of Standards and Quality Controls (QCs)

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Acetylglycyl-L-leucine and the SIL-IS in 50:50 MeOH:Water to create separate 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the analyte stock solution with 50:50 MeOH:Water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 10,000 ng/mL).

  • Working IS Solution (100 ng/mL): Dilute the SIL-IS stock solution in ACN containing 0.1% FA. This solution will also serve as the protein precipitation solvent.

  • Calibration Curve and QC Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to achieve the final desired concentrations. A typical calibration range is 1 to 1,000 ng/mL. Prepare QC samples at a minimum of three levels: Low, Medium, and High.

5.2 Sample Preparation: Protein Precipitation followed by SPE This two-step process is critical for removing both proteins and other interferences like phospholipids, which is often necessary for achieving high sensitivity with peptide analytes.[8]

SamplePrep cluster_spe Solid-Phase Extraction (MCX Plate) plasma 100 µL Plasma Sample (Calibrator, QC, or Unknown) precipitate Add 300 µL Ice-Cold ACN (containing 100 ng/mL SIL-IS) plasma->precipitate vortex1 Vortex 1 min precipitate->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Transfer 250 µL Supernatant centrifuge->supernatant dilute Dilute with 250 µL Water (with 2% FA) supernatant->dilute load Load Diluted Supernatant dilute->load condition Condition: 500 µL MeOH equilibrate Equilibrate: 500 µL Water condition->equilibrate equilibrate->load wash1 Wash 1: 500 µL 0.1% FA in Water load->wash1 wash2 Wash 2: 500 µL MeOH wash1->wash2 elute Elute: 2 x 50 µL 5% NH₄OH in ACN wash2->elute reconstitute Evaporate to Dryness Reconstitute in 100 µL 95:5 Water:ACN + 0.1% FA elute->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Detailed sample preparation workflow.

Step-by-Step Protocol:

  • Aliquoting: To 100 µL of plasma sample in a polypropylene tube, add 300 µL of the ice-cold ACN solution containing the internal standard (a 3:1 precipitant-to-plasma ratio).[9]

  • Precipitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[10]

  • Dilution: Carefully transfer 250 µL of the supernatant to a new plate or tubes. Add 250 µL of water containing 2% formic acid to ensure the analyte is charged for SPE binding.

  • SPE - Condition & Equilibrate: Condition the MCX SPE wells with 500 µL of MeOH, followed by equilibration with 500 µL of water.

  • SPE - Load: Load the entire diluted supernatant (~500 µL) onto the SPE plate.

  • SPE - Wash:

    • Wash 1: Add 500 µL of 0.1% FA in water to remove polar interferences.

    • Wash 2: Add 500 µL of MeOH to remove non-polar interferences.

  • SPE - Elute: Elute the analyte and IS with two aliquots of 50 µL of 5% ammonium hydroxide in ACN into a clean collection plate. The basic pH neutralizes the analyte, disrupting its ionic interaction with the sorbent.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A (95:5 Water:ACN + 0.1% FA) for injection.

5.3 LC-MS/MS Method The chromatographic method is designed to retain the polar analyte while providing a sharp peak shape for optimal sensitivity.

Liquid Chromatography Parameters | Parameter | Setting | | :--- | :--- | | Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C | | Gradient | Time (min) | %B | | | 0.0 | 5 | | | 0.5 | 5 | | | 2.5 | 95 | | | 3.5 | 95 | | | 3.6 | 5 | | | 5.0 | 5 |

Mass Spectrometry Parameters | Parameter | Setting | | :--- | :--- | | Ionization Mode | Electrospray Ionization (ESI), Positive | | Ion Spray Voltage | +5500 V | | Source Temp. | 500°C | | Curtain Gas | 30 psi | | Collision Gas | Nitrogen | | MRM Transitions | Compound | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) | | | N-Acetylglycyl-L-leucine | 231.1 | 132.1 (y₁ ion) | 15 | | | N-Acetylglycyl-L-leucine | 231.1 | 86.1 (immonium ion) | 20 | | | SIL-IS | 238.1 | 138.1 (y₁ ion) | 15 |

Bioanalytical Method Validation

The method must be validated to ensure it is suitable for its intended purpose, following guidelines from regulatory agencies like the FDA and EMA.[3][4][11][12] The objective is to demonstrate data reliability and reproducibility.[3]

Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Selectivity Ensure no interference from endogenous matrix components at the retention time of the analyte and IS. Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Calibration Curve Demonstrate the relationship between instrument response and known analyte concentrations. At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Determine the closeness of measured values to the nominal value (accuracy) and the degree of scatter (precision). Assessed at LLOQ, LQC, MQC, and HQC levels (n=5). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Analyte response must be at least 5x that of a blank sample. Accuracy within ±20% and precision (%CV) ≤20%.
Matrix Effect Assess the suppression or enhancement of ionization caused by co-eluting matrix components. The IS-normalized matrix factor should have a %CV ≤15% across at least 6 lots of plasma.
Recovery The efficiency of the extraction process. Should be consistent and reproducible across QC levels.

| Stability | Evaluate analyte stability under various conditions (freeze-thaw, bench-top, long-term storage). | Mean concentration of stability samples must be within ±15% of nominal concentration. |

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the quantification of N-Acetylglycyl-L-leucine in human plasma. The protocol emphasizes a thorough sample preparation strategy combining protein precipitation and solid-phase extraction, which is crucial for analyzing polar peptides in a complex biological matrix. By following the outlined procedures for analysis and adhering to the principles of bioanalytical method validation, researchers can generate reliable, accurate, and reproducible data suitable for regulatory submissions and critical decision-making in drug development and clinical research.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. Retrieved from [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis. Retrieved from [Link]

  • Lowes, S., & Jersey, J. (2011). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025). Retrieved from [Link]

  • FDA issues final guidance on bioanalytical method validation. (2018). GaBI Journal. Retrieved from [Link]

  • High Recovery of Peptides from Plasma Using Strata-X PRO Solid Phase Extraction (SPE). (2023). Phenomenex. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Retrieved from [Link]

  • Al-Majdoub, Z. M., et al. (2020). Robust and sensitive peptidomics workflow for plasma based on specific extraction, lipid removal, capillary LC setup and multinozzle ESI source. Journal of Chromatography B. Retrieved from [Link]

  • 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). (2020). Waters Corporation. Retrieved from [Link]

  • Technical Tip: Protein Precipitation. (2015). Phenomenex. Retrieved from [Link]

  • Bioanalytical method validation emea. (2014). Slideshare. Retrieved from [Link]

  • Peptide SPE Method Development - Protocol. (n.d.). OneLab. Retrieved from [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (2024). ACS Pharmacology & Translational Science. Retrieved from [Link]

  • Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (2007). PMC. Retrieved from [Link]

  • Rapid and Quantitative Enrichment of Peptides from Plasma for Mass Spectrometric Analysis. (2023). PubMed. Retrieved from [Link]

  • Best way for t-he precipitation of protein in plasma HPLC. (2013). Chromatography Forum. Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012). European Bioanalysis Forum. Retrieved from [Link]

  • Rapid preparation of human blood plasma for bottom-up proteomics analysis. (2021). PMC. Retrieved from [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation. (2019). European Medicines Agency. Retrieved from [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International. Retrieved from [Link]

  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. (2022). Chromatography Online. Retrieved from [Link]

  • Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus. (2023). PubMed. Retrieved from [Link]

  • N-Acetyl-L-leucine. PubChem. Retrieved from [Link]

  • N-Acetyl-L-leucine. Cheméo. Retrieved from [Link]

  • Peptide Quantification in Plasma Using the Agilent 6495 Triple Quadrupole LC/MS Coupled with the Agilent 1290 Infinity II LC System. (2020). Agilent. Retrieved from [Link]

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. (2020). PMC. Retrieved from [Link]

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. (2020). PLOS One. Retrieved from [Link]

  • Quantification of pharmaceutical peptides in human plasma by LC-ICP-MS sulfur detection. (2016). Royal Society of Chemistry. Retrieved from [Link]

  • N-Acetyl-L-leucine. (2025). Chemsrc. Retrieved from [Link]

  • SPE-LC/MS Bioanalytical Quantification of the Biotherapeutic Peptide, Semaglutide From Plasma. (n.d.). Waters Corporation. Retrieved from [Link]

  • Routine Quantitation of 17 Underivatized Amino Acids by LCMS. (n.d.). Agilent. Retrieved from [Link]

  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • N-Acetyl-L-leucine. NIST WebBook. Retrieved from [Link]

  • A Novel LC-MS/MS Quantification Method for Amino Acids in Human Plasma, Including Alloisoleucine, without Ion Pairing or Derivatization. (n.d.). Shimadzu. Retrieved from [Link]

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. (2019). bioRxiv. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Water Solubility of N-Acetylglycyl-L-leucine

Welcome to the technical support center for N-Acetylglycyl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for N-Acetylglycyl-L-leucine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this dipeptide. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to help you achieve your desired concentrations for in vitro and in vivo studies.

Section 1: Understanding the Molecule (FAQs)

This section addresses the fundamental physicochemical properties of N-Acetylglycyl-L-leucine that govern its solubility.

Q1: What are the key structural features of N-Acetylglycyl-L-leucine that influence its water solubility?

N-Acetylglycyl-L-leucine is a dipeptide composed of N-acetylated glycine linked to a leucine residue. Its solubility is a balance of hydrophilic and hydrophobic characteristics:

  • Hydrophilic Groups : The molecule contains a free carboxylic acid group (-COOH), a peptide bond (-CONH-), and an N-acetyl group (-NHCOCH₃). These groups can participate in hydrogen bonding with water, which promotes dissolution.

  • Hydrophobic Group : The most significant contributor to poor water solubility is the isobutyl side chain of the L-leucine residue. This large, nonpolar group limits the molecule's ability to favorably interact with polar water molecules.[1]

Q2: Why is my N-Acetylglycyl-L-leucine not dissolving in neutral water?

At neutral pH (around 7.0), the carboxylic acid group of N-Acetylglycyl-L-leucine is only partially ionized. The presence of the hydrophobic leucine side chain, combined with the uncharged state of the carboxyl group, leads to low intrinsic aqueous solubility. For many peptides, solubility is lowest at their isoelectric point (pI), where the net charge is zero, and significantly higher at pH values away from the pI.[2][3]

Q3: What is the predicted pKa of N-Acetylglycyl-L-leucine's carboxylic acid group?

The predicted pKa of the carboxylic acid group in N-Acetylglycyl-L-leucine is approximately 3.67.[4] This is a crucial parameter, as it indicates that the molecule will be predominantly in its less soluble, neutral (protonated) form at acidic and neutral pH. To achieve significant deprotonation and form the more soluble carboxylate salt, the pH of the solution must be raised above this pKa.

Section 2: Troubleshooting Common Solubility Issues

This section provides a direct, question-and-answer-style troubleshooting guide for common problems encountered during experimentation.

Q4: My compound is practically insoluble in pure, neutral water. What is the first and most effective step I should take?

Solution: pH Adjustment.

The most direct method to increase the solubility of N-Acetylglycyl-L-leucine is to adjust the pH of the aqueous solution.[][6] Since it is a weakly acidic molecule due to its carboxylic acid group, increasing the pH will deprotonate this group, forming a highly soluble carboxylate salt.

  • Recommended Action : Prepare your aqueous buffer and then slowly add a dilute basic solution (e.g., 0.1 M NaOH or 1% ammonium hydroxide) dropwise while stirring until the compound dissolves.[7][8] Aim for a final pH at least 1.5 to 2 units above the pKa (i.e., pH > 5.5). For most applications, a final pH of 7.4 is a good target.

Q5: I need to prepare a high-concentration stock solution (e.g., >10 mg/mL) for my experiments. pH adjustment alone is not sufficient. What is the next best approach?

Solution: Utilize an Organic Co-solvent.

For highly concentrated stock solutions, a co-solvent system is often necessary. Organic solvents can disrupt the hydrogen bonding network of water, reducing its polarity and making it more favorable for dissolving compounds with hydrophobic regions.[]

  • Recommended Action : First, dissolve the N-Acetylglycyl-L-leucine in a minimal amount of a water-miscible organic solvent.[1][7] Then, slowly add your desired aqueous buffer to this solution dropwise with continuous vortexing or stirring to reach the final desired concentration.[9][10]

  • Common Co-solvents :

    • DMSO (Dimethyl sulfoxide) : An excellent choice for many hydrophobic peptides.[11]

    • Ethanol : A less toxic alternative to DMSO, suitable for many applications.

    • DMF (Dimethylformamide) : Another strong organic solvent.[11]

Important Consideration : Always be mindful of the final concentration of the organic solvent in your working solution, as it may affect your experimental system (e.g., cell viability). A final DMSO concentration of <1% is generally considered safe for most cell-based assays.[1]

Q6: My compound initially dissolves after pH adjustment or with a co-solvent, but it precipitates out of solution over time or upon dilution. What is happening?

Solution: You have likely exceeded the thermodynamic solubility limit in the final buffer composition.

Precipitation upon standing or dilution indicates that the initial solution was supersaturated and unstable.

  • Recommended Actions :

    • Reduce Final Concentration : The most straightforward solution is to prepare your stock and working solutions at a lower concentration.

    • Optimize Co-solvent Percentage : If using a co-solvent, you may need to increase its percentage in the final solution. However, always check the tolerance of your assay for the co-solvent.

    • Slow Dilution : When diluting a stock made in an organic solvent, add the stock solution to the aqueous buffer very slowly while vortexing vigorously. This helps to avoid localized high concentrations that can trigger precipitation.[9]

    • Sonication : Gentle sonication in a bath sonicator can help to break up small aggregates and re-dissolve precipitates.[1][10]

    • Centrifugation : Before use, always centrifuge your final solution at high speed (e.g., >10,000 x g) for 5-10 minutes and use the supernatant. This will remove any undissolved micro-precipitates that could interfere with your experiment.[1][3]

Section 3: Detailed Experimental Protocols

Here we provide step-by-step protocols for the key solubilization techniques discussed.

Protocol 1: Step-by-Step Guide to pH-Mediated Solubilization

  • Objective : To dissolve N-Acetylglycyl-L-leucine in an aqueous buffer by adjusting the pH.

  • Materials :

    • N-Acetylglycyl-L-leucine powder

    • Sterile, deionized water or desired buffer (e.g., PBS)

    • 0.1 M Sodium Hydroxide (NaOH) or 1% Ammonium Hydroxide (NH₄OH)

    • Calibrated pH meter

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure :

    • Weigh the desired amount of N-Acetylglycyl-L-leucine and place it in a sterile tube.

    • Add approximately 80% of the final desired volume of water or buffer.

    • Vortex the suspension for 30 seconds. The compound will likely not dissolve completely.

    • Place the tube on a magnetic stirrer if available. While stirring, add the 0.1 M NaOH solution drop by drop.

    • Monitor the solution for clarity. As the pH increases, the powder will begin to dissolve.

    • Once the solid is fully dissolved, use a calibrated pH meter to check the pH. Adjust as necessary to your target pH (e.g., 7.4).

    • Add water or buffer to reach the final desired volume.

    • Sterile filter the final solution through a 0.22 µm syringe filter if required for your application.

Protocol 2: Utilizing Co-solvents for High-Concentration Stock Solutions

  • Objective : To prepare a concentrated stock solution of N-Acetylglycyl-L-leucine using an organic co-solvent.

  • Materials :

    • N-Acetylglycyl-L-leucine powder

    • DMSO or Ethanol (high purity)

    • Desired aqueous buffer (e.g., PBS, pH 7.4)

    • Sterile, conical-bottom tubes

    • Vortex mixer

  • Procedure :

    • Weigh the N-Acetylglycyl-L-leucine and place it in a sterile tube.

    • Add a minimal volume of the chosen organic co-solvent (e.g., DMSO) to completely dissolve the powder. For example, to make a 50 mg/mL stock, start by adding 200 µL of DMSO to 10 mg of the compound.

    • Vortex vigorously for 1-2 minutes until the solution is completely clear.

    • To create your final stock solution, add the desired aqueous buffer to the organic solution dropwise while continuously vortexing. This slow addition is critical to prevent precipitation.

    • Continue adding the buffer slowly until the final target volume and concentration are reached.

    • Visually inspect the solution for any signs of precipitation. If it remains clear, the stock is ready.

    • Store stock solutions in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.[11]

Section 4: Key Workflows & Mechanisms

Solubility Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the solubility of N-Acetylglycyl-L-leucine.

pH_Mechanism cluster_low_ph Low pH (e.g., pH < 3.0) cluster_high_ph High pH (e.g., pH > 6.0) node_low_ph N-Acetylglycyl-L-leucine Structure: R-COOH Charge: Neutral Solubility: Low Hydrophobic character dominates node_high_ph N-Acetylglycyl-L-leucinate Structure: R-COO⁻ Charge: Anionic Solubility: High Ionic character dominates node_low_ph->node_high_ph  + OH⁻ (Deprotonation) node_high_ph->node_low_ph  + H⁺ (Protonation)

Sources

Optimization

Identifying degradation products of N-Acetylglycyl-L-leucine

Welcome to the N-Acetylglycyl-L-leucine Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate true degradation products from analytical artifacts whe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the N-Acetylglycyl-L-leucine Technical Support Center . As a Senior Application Scientist, I frequently encounter researchers struggling to differentiate true degradation products from analytical artifacts when working with N-blocked dipeptides. Unlike standard peptides, the N-acetyl group fundamentally alters the degradation landscape—sterically hindering common pathways while opening doors to highly reactive intermediates.

This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure absolute confidence in your structural elucidation and forced degradation studies.

Visualizing the Degradation Network

To effectively troubleshoot, we must first map the chemical causality of the molecule. The diagram below illustrates the divergent degradation pathways of N-Acetylglycyl-L-leucine under stress conditions.

DegradationPathway Start N-Acetylglycyl-L-leucine Hydrolysis Peptide Bond Hydrolysis Start->Hydrolysis Deacetylation N-Deacetylation Start->Deacetylation Dehydration Dehydration (-H2O) Start->Dehydration Prod1 N-Acetylglycine + L-Leucine Hydrolysis->Prod1 Prod2 Glycyl-L-leucine Deacetylation->Prod2 Prod3 Oxazolone Intermediate Dehydration->Prod3 DKP cyclo(Gly-Leu) (DKP) Prod2->DKP Aminolysis Racemization N-Acetylglycyl-D-leucine Prod3->Racemization Re-hydration

Chemical degradation pathways of N-Acetylglycyl-L-leucine highlighting oxazolone formation.

Diagnostic FAQ & Troubleshooting Guide

Q1: Why do I observe a mass loss of 18 Da during thermal stress, and why doesn't it match the retention time of a standard diketopiperazine (DKP)? A: Diketopiperazine (DKP) formation is a spontaneous intramolecular aminolysis reaction that strictly requires a free N-terminal amino group to attack the carbonyl group of the adjacent peptide bond[1]. Because N-Acetylglycyl-L-leucine has an acetylated (blocked) N-terminus, direct DKP formation is sterically and chemically prohibited. Instead, the -18 Da mass loss corresponds to dehydration, forming an oxazolone (azlactone) intermediate[2]. This intermediate is highly reactive and structurally distinct from a DKP, resulting in a completely different chromatographic retention time and MS/MS fragmentation pattern.

Q2: My LC-MS/MS data shows a degradation product with the exact same mass as the intact N-Acetylglycyl-L-leucine, but it elutes slightly later. What is this? A: You are observing the epimerized product, N-Acetylglycyl-D-leucine. When the peptide undergoes dehydration to form the oxazolone intermediate, the chirality at the adjacent alpha-carbon is compromised[2]. Upon re-hydration (hydrolysis of the oxazolone ring back to the linear peptide), the molecule forms a racemic mixture of L- and D-leucine enantiomers. Because these diastereomeric peptides possess different physicochemical properties, the D-leucine variant will separate chromatographically from your intact L-leucine peak on a standard reverse-phase C18 column.

Q3: How do I differentiate between peptide bond hydrolysis and N-deacetylation in my LC-MS/MS data? A: Peptide bond hydrolysis yields N-acetylglycine and free L-leucine. N-deacetylation yields free glycyl-L-leucine and acetic acid. If N-deacetylation occurs, the resulting glycyl-L-leucine will show a strong[M+H]+ signal at m/z 189.1 due to the newly liberated basic N-terminal amine. Furthermore, free glycyl-L-leucine is highly susceptible to subsequent DKP formation (cyclo(Gly-Leu)), which can be detected at m/z 171.1[3]. Conversely, peptide bond hydrolysis will yield L-leucine and N-acetylglycine, the latter of which is best detected in negative ion mode.

Q4: Why am I seeing poor ionization of N-Acetylglycyl-L-leucine and its primary hydrolysis products in positive ESI mode? A: Standard peptides ionize efficiently in positive mode (ESI+) due to the highly basic free N-terminal amine. Because the N-terminus of N-Acetylglycyl-L-leucine is capped with an acetyl group, its proton affinity is drastically reduced. Relying solely on ESI+ can lead to poor signal-to-noise ratios and missed degradants. Switching to negative electrospray ionization (ESI-) allows for efficient deprotonation of the C-terminal carboxylate group, yielding a robust [M-H]- signal. Always run dual-polarity scanning to capture both the acidic N-acetylated fragments and any basic free-amine products generated during degradation.

Quantitative Degradation Profiling

To streamline your data analysis, reference the table below. It summarizes the exact masses and diagnostic MS/MS fragments required to definitively identify each degradation pathway.

Table 1: Quantitative Summary of N-Acetylglycyl-L-leucine Degradation Products

Degradation PathwayProduct NameChemical FormulaExact Mass [M-H]-Diagnostic MS/MS Fragment
Intact Peptide N-Acetylglycyl-L-leucineC10H18N2O4229.119m/z 116.0 (N-Ac-Gly)
Peptide Hydrolysis N-AcetylglycineC4H7NO3116.035m/z 74.0 (Loss of ketene)
Peptide Hydrolysis L-LeucineC6H13NO2130.087m/z 86.1 (Loss of CO2)
N-Deacetylation Glycyl-L-leucineC8H16N2O3187.108m/z 130.1 (Leu fragment)
Dehydration Oxazolone IntermediateC10H16N2O3211.108m/z 183.1 (Loss of CO)
Secondary (Post-Deacetylation) cyclo(Gly-Leu) (DKP)C8H14N2O2169.098m/z 141.1 (Loss of CO)

Self-Validating Protocol for Forced Degradation and LC-MS/MS Analysis

Principle of Self-Validation: Electrospray ionization (ESI) sources can inadvertently induce in-source fragmentation, stripping water from intact peptides and creating artificial "degradants"[4]. To ensure that observed degradants (like oxazolones) are true solution-phase products and not mass spectrometer artifacts, this protocol embeds orthogonal UV detection and strict zero-time controls.

Step 1: Controlled Stress Generation (The "Perturbation")

  • Action: Prepare a 1 mg/mL solution of N-Acetylglycyl-L-leucine in three separate vials: 0.1 M HCl (Acid Stress), 0.1 M NaOH (Base Stress), and pH 7.0 Phosphate Buffer (Thermal Control). Incubate at 60°C for 24 hours.

  • Causality: Elevated temperature accelerates thermodynamic degradation. pH extremes isolate specific hydrolytic pathways: base catalysis heavily favors N-deacetylation, while acid catalysis drives dehydration and oxazolone formation.

Step 2: Orthogonal Quenching & Zero-Time Control (The "Validation Baseline")

  • Action: Post-incubation, immediately neutralize the acid and base aliquots to pH 7.0 using equimolar NaOH and HCl, respectively. Simultaneously, prepare a "Zero-Time" control (unstressed peptide, neutralized immediately at room temperature).

  • Causality: Quenching halts the degradation kinetics instantly, preventing post-sampling artifacts in the autosampler. The Zero-Time control validates that any observed degradants are strictly due to the stress condition, not the sample preparation matrix.

Step 3: Dual-Mode LC-UV/MS Acquisition (The "Artifact Filter")

  • Action: Inject 5 µL onto a UHPLC system equipped with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Use a shallow gradient of 0.1% Formic Acid in Water/Acetonitrile. Route the eluent through a Photodiode Array (PDA) detector set to 214 nm before entering the ESI-MS (scanning both positive and negative modes).

  • Causality: By cross-referencing MS peaks with the UV chromatogram, this system self-validates. A true oxazolone degradant will have a distinct UV peak and retention time. An in-source MS artifact (like in-source water loss) will perfectly co-elute with the intact peptide and lack a unique UV signature.

Step 4: Data Interpretation & MS/MS Sequencing

  • Action: Isolate the [M-H]- precursor ions for putative degradants and subject them to Collision-Induced Dissociation (CID).

  • Causality: MS1 exact mass alone cannot differentiate structural isomers. CID fragmentation provides definitive structural proof. For instance, the neutral loss of CO (28 Da) from the m/z 211.1 precursor definitively identifies the cyclic oxazolone ring[4], whereas the intact peptide (m/z 229.1) will primarily yield the N-acetylglycine fragment at m/z 116.0.

References[1] Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - nih.gov - Link[2] Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - nih.gov - Link[4] LCQ CID MS 3 of the[MH H 2 O] ions of dipeptides and N-acetyl glycine and cysteine model systems - researchgate.net - Link[3] Peptide Stability and Potential Degradation Pathways - sigmaaldrich.com - Link

Sources

Troubleshooting

Technical Support Center: Purification of N-Acetylglycyl-L-leucine Preparations

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with peptide impurities in N-Acetylglycyl-L-leucine (N-Ac-Gly-Leu) preparations. H...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with peptide impurities in N-Acetylglycyl-L-leucine (N-Ac-Gly-Leu) preparations. Here, we address common issues through troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and field-proven methodologies.

Section 1: Troubleshooting Guide - Navigating Common Purification Hurdles

This section is designed to provide direct, actionable solutions to specific problems you may encounter during the purification of N-Ac-Gly-Leu.

Q1: My HPLC analysis of crude N-Ac-Gly-Leu shows a cluster of peaks around the main product peak. What are these likely to be, and how can I improve separation?

A: This is a frequent observation in peptide synthesis. The cluster of peaks likely represents deletion or insertion sequences, which are common process-related impurities.[1][2] These impurities arise from incomplete coupling or deprotection steps during solid-phase peptide synthesis (SPPS).[1][2] Additionally, diastereomeric impurities resulting from racemization can also co-elute or elute very close to the main peak.[3][4][5]

Causality and Recommended Actions:

  • Deletion Sequences (-Gly or -Leu): These peptides are more polar than the target N-Ac-Gly-Leu and will typically elute slightly earlier in a reversed-phase HPLC (RP-HPLC) gradient.

  • Insertion Sequences (+Gly or +Leu): These are less common but can occur if excess activated amino acids are not thoroughly washed away.[1] They are more hydrophobic and will elute later.

  • Diastereomers (N-Ac-Gly-D-Leu): Racemization of the L-leucine residue can occur, especially during the activation step in synthesis.[3][6] These isomers can be challenging to separate.

To improve separation, consider the following:

  • Optimize the HPLC Gradient: Employ a shallower gradient around the elution time of your target peptide.[7] A slow increase in the organic mobile phase (e.g., acetonitrile) concentration can enhance the resolution between closely eluting species.[7][8]

  • Modify the Mobile Phase: While trifluoroacetic acid (TFA) is a common ion-pairing agent, switching to formic acid can alter selectivity, although it may result in suboptimal separation with traditional C18 columns.[9] Experimenting with different ion-pairing agents or pH modifiers can be beneficial.

  • Change the Stationary Phase: If using a standard C18 column, consider a different stationary phase. A phenyl-hexyl or a biphenyl column can offer different selectivity for aromatic and closely related compounds. For more hydrophobic peptides, a C4 or C8 column might be more suitable.[10]

Q2: I've purified my N-Ac-Gly-Leu by RP-HPLC, but I'm still seeing a persistent impurity with the same mass in my LC-MS analysis. What could this be?

A: An impurity with the same mass as your target peptide is almost certainly an isomer. In the context of N-Ac-Gly-Leu, the most probable isomeric impurity is a diastereomer, specifically N-Acetylglycyl-D-leucine, arising from racemization during synthesis.[3][5][6][11] Another possibility, though less common for this short peptide, is the formation of a cyclic impurity like a diketopiperazine, which would have a different mass.[5]

Troubleshooting Isomeric Impurities:

  • Confirmation of Isomers: The presence of isomeric impurities can be investigated using techniques like ion mobility spectrometry (IMS) or specialized chiral chromatography.[12]

  • Chiral HPLC: To resolve and quantify diastereomers, a chiral HPLC column is the most effective tool.

  • 2D-LC-MS: Two-dimensional liquid chromatography coupled with mass spectrometry (2D-LC-MS) is a powerful technique for assessing peak purity and separating isomers.[13]

  • Prevention during Synthesis: The most effective strategy is to minimize racemization during synthesis. This can be achieved by:

    • Using a less sterically hindered base.[11]

    • Adding racemization suppressants like HOBt or Oxyma Pure during the coupling step.[4][14]

    • Performing the coupling reaction at a lower temperature.[4]

Q3: My final lyophilized N-Ac-Gly-Leu product has a strong acidic odor and is difficult to dissolve. What is the likely cause and how can I fix it?

A: This is a classic sign of residual trifluoroacetic acid (TFA) from the HPLC mobile phase. TFA is a strong acid and can form salts with the peptide, affecting its physical properties and potentially interfering with downstream biological assays.[7]

TFA Removal Protocol:

  • Salt Exchange: A common method is to perform a salt exchange. This involves dissolving the peptide in a solution containing a different acid, such as hydrochloric acid, and then re-lyophilizing.[7]

  • Anion Exchange SPE: For a more thorough removal, you can use a strong anion exchange solid-phase extraction (SPE) cartridge. The peptide is loaded onto the column, and the TFA is displaced by a different counter-ion, such as acetate.[7]

Experimental Protocol: TFA/Acetate Exchange using Anion Exchange SPE

  • Prepare the SPE Column: Use a strong anion exchange resin with a capacity that is 10- to 50-fold in excess of the amount of peptide.

  • Elute with Sodium Acetate: Elute the column with a 1M solution of sodium acetate.

  • Wash: Wash the column thoroughly with distilled water to remove excess sodium acetate.

  • Load the Peptide: Dissolve the TFA salt of the peptide in distilled water and apply it to the column.

  • Elute the Peptide: Elute the peptide from the column with distilled water and collect the fractions containing the peptide.

  • Lyophilize: Combine the peptide-containing fractions and lyophilize to obtain the peptide acetate salt.[7]

Section 2: Frequently Asked Questions (FAQs)

This section addresses broader questions related to the purification of N-Ac-Gly-Leu.

Q1: What are the most common types of impurities in synthetic N-Ac-Gly-Leu?

A: The most common impurities are byproducts of the synthesis process itself. These can be broadly categorized as:

  • Process-Related Impurities:

    • Deletion sequences: N-Ac-Gly or N-Ac-Leu.[1]

    • Insertion sequences: Peptides with an extra amino acid.[1]

    • Incompletely deprotected peptides: Peptides still carrying protecting groups on the side chains (not applicable to Gly or Leu side chains, but relevant for other peptides).[1][2]

    • Diastereomers: N-Ac-Gly-D-Leu due to racemization.[3][5]

  • Degradation-Related Impurities:

    • Hydrolysis products: Cleavage of the peptide bond, resulting in N-acetylglycine and L-leucine.[15]

    • Oxidation products: Methionine and tryptophan are particularly susceptible, though not present in N-Ac-Gly-Leu.[1][5]

Q2: What is the most effective general method for purifying crude N-Ac-Gly-Leu?

A: For most laboratory-scale purifications of N-Ac-Gly-Leu, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard due to its high resolving power.[8][16][17] A C18 column is typically the first choice for separating peptides of this size.[18]

For a more rapid and economical cleanup, especially for desalting or removing highly non-polar impurities, Solid-Phase Extraction (SPE) with a C18 stationary phase is an excellent alternative.[16][19][20] SPE can significantly improve the purity of crude samples and is amenable to high-throughput formats.[19]

Q3: How can I analyze the purity of my N-Ac-Gly-Leu preparation?

A: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • Analytical RP-HPLC with UV detection: This is the primary method for determining the percentage purity based on peak area.[17][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for confirming the molecular weight of the main peak and identifying the masses of impurity peaks.[17][21]

  • Amino Acid Analysis: This technique confirms the correct amino acid composition and can help quantify the peptide.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information and help identify isomeric impurities.[12]

Q4: Is recrystallization a viable method for purifying N-Ac-Gly-Leu?

A: Recrystallization can be an effective method for purifying N-Ac-Gly-Leu, particularly for removing impurities with different solubility profiles, such as N-acetyl-L-isoleucine.[22][23] A common solvent system for recrystallization is aqueous methanol.[22][23] However, for removing closely related peptide impurities like deletion sequences or diastereomers, chromatography is generally more effective.

Section 3: Data Presentation and Visualizations

Table 1: Typical RP-HPLC Conditions for N-Ac-Gly-Leu Analysis and Purification
ParameterAnalytical HPLCPreparative HPLC
Column C18, 4.6 x 150 mm, 5 µmC18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 min20-60% B over 40 min
Flow Rate 1.0 mL/min20 mL/min
Detection 214 nm220 nm
Injection Volume 10 µL1-5 mL
Experimental Workflow for Purification and Analysis of N-Ac-Gly-Leu

Purification_Workflow cluster_synthesis Crude Product cluster_purification Purification cluster_analysis Analysis cluster_final Final Product Crude Crude N-Ac-Gly-Leu SPE Solid-Phase Extraction (SPE) (Optional Desalting/Prefiltering) Crude->SPE Load Prep_HPLC Preparative RP-HPLC Crude->Prep_HPLC Direct Loading SPE->Prep_HPLC Elute Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Prep_HPLC->Analytical_HPLC Fraction Analysis Lyophilization Lyophilization Prep_HPLC->Lyophilization Pool Pure Fractions LCMS LC-MS (Mass Confirmation) Analytical_HPLC->LCMS Peak Identification AAA Amino Acid Analysis (Compositional Verification) LCMS->AAA Further Characterization Final_Product Pure N-Ac-Gly-Leu Lyophilization->Final_Product

Caption: A typical workflow for the purification and analysis of N-Ac-Gly-Leu.

References

  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC. (n.d.).
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Choosing the solid-phase extraction media for synthetic peptide clean-up - Biotage. (n.d.).
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis - Luxembourg Bio Technologies. (n.d.).
  • Does media choice matter for peptide library purification using solid phase extraction? (2024, August 13).
  • Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis - Benchchem. (n.d.).
  • Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed. (n.d.).
  • Evaluation of solid-phase extraction procedures in peptide analysis - PubMed. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Peptide Characterisation Methods and Impurity Detection - Oxford Global. (2023, May 9).
  • Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22).
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control - ResearchGate. (2025, February 26).
  • Application Brief: Reverse Phase SPE Conditions Optimized for Peptide Purification - Thermo Fisher Scientific. (n.d.).
  • Managing Product-Related Impurities in Synthetic Peptides - BioPharmaSpec. (2025, June 11).
  • US4562152A - Process for obtaining pure L-leucine - Google Patents. (n.d.).
  • New Strategy for Assessing Peak Purity of Pharmaceutical Peptides Using 2D-LC–MS. (2023, April 25).
  • Separation of Acetyl-L-leucine on Newcrom R1 HPLC column - SIELC Technologies. (2018, February 16).
  • Interaction of amino acids with glycl-L-leucine hydrolysis and transport in monkey small intestine - PubMed. (n.d.).
  • Post Cleavage Purification and Analysis of Peptides; TFA removal. (n.d.).
  • 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. (2023, May 16).
  • EP0126887A2 - Process for obtaining pure L-leucine - Google Patents. (n.d.).
  • Analysis of a Synthetic Peptide and Its Impurities | Agilent. (2020, November 10).
  • Investigation of Impurities in Peptide Pools - Preprints.org. (2024, December 9).
  • Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.).
  • CN117288868B - Detection method of N-acetyl-L-leucine related substances - Google Patents. (n.d.).
  • Preparation method and application of N-acyl-DL-leucine - Google Patents. (2005, October 31).
  • N-Acetyl-N-methyl-L-leucine: A Technical Guide on a Novel Compound - Benchchem. (n.d.).
  • E Preparation of Pure N Acetyl L Leucine and L Leucine1 | PDF | Crystallization - Scribd. (2024, August 2).
  • Peptide Purification Process & Methods: An Overview - Bachem. (n.d.).
  • Related impurities in peptide medicines - PubMed. (2014, December 15).
  • Classification of Impurities in Synthetic Peptide Drugs. (2023, July 18).
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Application Note: Quantitative Analysis of Glycyl-L-leucine by High-Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.).

Sources

Optimization

Technical Support Center: Optimizing Crystallization Parameters for N-Acetylglycyl-L-leucine

Welcome to the comprehensive technical guide for optimizing the crystallization of N-Acetylglycyl-L-leucine (NAG-L-Leu). This document is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the comprehensive technical guide for optimizing the crystallization of N-Acetylglycyl-L-leucine (NAG-L-Leu). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into obtaining high-quality crystals of this dipeptide. By understanding the underlying principles and troubleshooting common issues, you can significantly improve your crystallization success rate, leading to enhanced purity, stability, and processability of your compound.[1][2]

The crystallization of peptides, while offering significant advantages over amorphous forms, presents unique challenges due to their molecular complexity.[2] This guide will walk you through these complexities with a focus on practical, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the crystallization of N-Acetylglycyl-L-leucine?

The success of NAG-L-Leu crystallization is a multifactorial process.[1] The key parameters that require careful control include:

  • Solvent and Anti-solvent Selection: The choice of solvent system is critical. A suitable solvent should fully dissolve the peptide, while the anti-solvent should be miscible with the solvent but cause the peptide to precipitate out of the solution in a controlled manner.[3]

  • Supersaturation: This is the driving force for crystallization. It is the state where the concentration of the solute in the solution exceeds its equilibrium solubility. Achieving an optimal level of supersaturation is crucial; too low, and no crystals will form, too high, and it may lead to amorphous precipitation or "oiling out".[4]

  • Temperature: Temperature affects the solubility of NAG-L-Leu.[2] A controlled temperature gradient (slow cooling) is a common technique to induce crystallization.

  • pH: The pH of the solution can significantly impact the charge state of the dipeptide, thereby influencing its solubility and intermolecular interactions.[2][4]

  • Purity of the Peptide: Impurities can inhibit nucleation and crystal growth, or be incorporated into the crystal lattice, leading to defects.[1] Starting with a highly purified peptide is always recommended.[2]

  • Agitation: The level of agitation can influence nucleation rates. Gentle or no agitation is often preferred to allow for the growth of larger, more ordered crystals.

Q2: What are some good starting solvent systems for N-Acetylglycyl-L-leucine crystallization?

While empirical testing is often necessary, here are some commonly used solvent systems for N-acylated amino acids that can serve as a good starting point for NAG-L-Leu:[3]

Solvent SystemRationale
Water N-Acetyl-L-leucine has some solubility in water, especially when heated.[5][6] Slow cooling of a saturated aqueous solution can be a simple and effective crystallization method.
Ethanol/Water Mixtures Ethanol can act as an anti-solvent. By slowly adding ethanol to a saturated aqueous solution of NAG-L-Leu, or by vapor diffusion of ethanol into the aqueous solution, you can induce crystallization.
Acetone/Water Mixtures Similar to ethanol, acetone can be used as an anti-solvent with water.
Dimethyl Sulfoxide (DMSO) / Aqueous Buffer N-acetyl-D-leucine is soluble in DMSO.[7] A strategy could be to dissolve the compound in a minimal amount of DMSO and then introduce an aqueous buffer as the anti-solvent, though this is more common for creating stock solutions than for crystallization.

Note: The optimal ratios for these solvent systems will need to be determined experimentally.

Q3: My experiment resulted in an oil instead of crystals. What went wrong and how can I fix it?

"Oiling out" is a common problem in crystallization where the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to a very high level of supersaturation.

Troubleshooting "Oiling Out":

  • Slow Down the Process: Rapid changes in temperature or solvent composition are common culprits.[3]

    • Slower Cooling: If using temperature-gradient crystallization, decrease the rate of cooling.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it much more slowly, or consider using vapor diffusion to introduce the anti-solvent gradually.

  • Reduce Solute Concentration: Start with a less concentrated solution to avoid reaching such a high level of supersaturation.

  • Change the Solvent System: The current solvent system may not be optimal. Experiment with different solvents or anti-solvents.

  • Introduce Seed Crystals: If you have previously managed to obtain even a few small crystals, introducing them into a supersaturated solution can promote controlled crystal growth and prevent oiling out.[3]

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the crystallization of N-Acetylglycyl-L-leucine.

Problem 1: No Crystals Formed

If after a reasonable amount of time no crystals have appeared, consider the following:

Workflow for Troubleshooting Lack of Crystallization

Caption: Decision-making workflow for troubleshooting experiments with no crystal formation.

Problem 2: Poor Crystal Quality (Small, Needle-like, or Clustered Crystals)

The formation of small or poorly formed crystals often indicates a rapid nucleation rate and slow growth rate.

Strategies to Improve Crystal Quality:

  • Optimize Supersaturation: Aim for a lower level of supersaturation. This can be achieved by starting with a more dilute solution or by slowing down the rate of solvent evaporation or anti-solvent addition.

  • Temperature Control: Maintain a constant, optimal temperature for crystal growth. Fluctuations in temperature can lead to the formation of multiple small crystals.

  • Minimize Agitation: Avoid shaking or stirring the crystallization vessel, as this can induce secondary nucleation.

  • Screen Additives: In some cases, small amounts of additives can influence crystal habit and improve quality. However, this should be approached with caution as it can also introduce impurities.

Problem 3: Polymorphism

N-acylated amino acids can sometimes exhibit polymorphism, meaning they can crystallize in different crystal structures.[8] This can be influenced by the crystallization conditions.

Managing Polymorphism:

  • Consistent Crystallization Protocol: Once optimal conditions for a desired polymorph are identified, it is crucial to maintain a consistent protocol to ensure reproducibility.

  • Characterization: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Raman Spectroscopy to identify and characterize the different polymorphic forms.[9][10][11]

  • Seeding: Seeding with crystals of the desired polymorph can help to ensure that only that form crystallizes from the solution.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization

This is a fundamental method for crystallizing compounds that have a significant change in solubility with temperature.

Methodology:

  • Dissolution: In a clean glass vial, dissolve N-Acetylglycyl-L-leucine in a minimal amount of a suitable solvent (e.g., water) at an elevated temperature (e.g., 60-70°C) to create a saturated solution. Ensure all solid material is dissolved.

  • Hot Filtration (Optional): If any particulate matter is visible, filter the hot solution through a pre-warmed filter paper into a clean, pre-warmed vial to remove any insoluble impurities.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature. To slow the cooling process further, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water).

  • Incubation: Once at room temperature, the vial can be left undisturbed for several hours to days. For compounds that are more soluble at room temperature, further cooling in a refrigerator or cold room may be necessary.

  • Crystal Harvesting: Once a sufficient number of well-formed crystals are present, they can be harvested by filtration and washed with a small amount of cold solvent.

  • Drying: The crystals should be dried under vacuum to remove any residual solvent.

Protocol 2: Vapor Diffusion Crystallization

This method allows for a very slow and controlled introduction of an anti-solvent, which is ideal for growing high-quality crystals.

Methodology:

  • Prepare the Peptide Solution: Dissolve the N-Acetylglycyl-L-leucine in a good solvent (e.g., water) in a small, open vial.

  • Prepare the Reservoir: In a larger, sealable container (e.g., a beaker or a crystallization plate well), add a larger volume of the anti-solvent (e.g., ethanol or acetone).

  • Set up the Diffusion: Place the small vial containing the peptide solution inside the larger container with the anti-solvent. Ensure the liquid levels are such that there is no direct mixing.

  • Seal and Incubate: Seal the larger container and leave it undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the peptide solution, gradually reducing the solubility of the NAG-L-Leu and inducing crystallization.

  • Monitor and Harvest: Monitor the vial for crystal growth over several days to weeks. Once suitable crystals have formed, they can be harvested as described in the slow cooling protocol.

Vapor Diffusion Setup Diagram

G cluster_0 Sealed Container A Reservoir of Anti-solvent (e.g., Ethanol) C Vapor Diffusion B Vial with NAG-L-Leu in Solvent (e.g., Water) C->B Anti-solvent vapor

Caption: Diagram illustrating the hanging drop vapor diffusion method.

References

  • PubChem. N-Acetyl-L-leucine | C8H15NO3. [Link]

  • CD Formulation. N-Acetyl-L-Leucine. [Link]

  • Cambrex. Crystallization Process Development: Peptide Crystallization Case Study. [Link]

  • Heng, J. Y. Y., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. PMC. [Link]

  • APC. Peptide Crystallization: Techniques, Challenges, and Solutions. [Link]

  • DeWitt, H. D., & Ingersoll, A. W. (1951). The Preparation of Pure N-Acetyl-L-leucine and L-Leucine. Scribd. [Link]

  • McPherson, A. (2004). Introduction to protein crystallization. PMC. [Link]

  • ResearchGate. Bulk single crystal growth and characterization of L-leucine - A nonlinear optical material. [Link]

  • Google Patents.
  • SciELO. High temperature Raman spectra of L-leucine crystals. [Link]

  • ResearchGate. Growth, spectral, thermal and quantum chemical calculation of a nonlinear optical material N-acetyl-L-leucine. [Link]

  • MDPI. Solid Phase and Stability Investigation of a Co-Crystal in the l-Valine/l-Leucine System. [Link]

  • PMC. Crystallization of Amino Acids on a 21-well Circular PMMA Platform using Metal-Assisted and Microwave-Accelerated Evaporative Crystallization. [Link]

  • Jetir.org. GROWTH AND CHARACTERIZATION OF A NEW NON LINEAR OPTICAL MATERIAL L- LEUCINE THIOUREA CRYSTAL. [Link]

  • PMC. Polymorphic Protein Crystal Growth: Influence of Hydration and Ions in Glucose Isomerase. [Link]

  • ResearchGate. On the particle formation of leucine in spray drying of inhalable microparticles. [Link]

  • Wikipedia. Acetylleucine. [Link]

  • RSC Publishing. A new conformational polymorph of N-acetyl-l-cysteine. The role of S–H⋯O and C–H⋯O interactions. [Link]

Sources

Troubleshooting

Advanced Technical Support Center: Troubleshooting Hygroscopicity in N-Acetylglycyl-L-leucine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling, formulation, and storage of small peptide derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the handling, formulation, and storage of small peptide derivatives. N-Acetylglycyl-L-leucine (C₁₀H₁₈N₂O₄) is a critical dipeptide building block widely utilized in synthetic peptide chemistry and enzymatic inhibition studies (e.g., peptide epimerase research)[1]. However, its molecular structure renders it highly susceptible to moisture adsorption[2].

This guide provides a self-validating framework for diagnosing, preventing, and resolving hygroscopic issues during the processing of N-Acetylglycyl-L-leucine powders. Every protocol described herein is designed to establish a closed-loop system where experimental choices inherently validate the stability of the final product.

Section 1: Mechanistic Understanding of Dipeptide Hygroscopicity

Q: Why does N-Acetylglycyl-L-leucine exhibit rapid moisture uptake, and how does this fundamentally alter powder rheology?

A: The hygroscopicity of N-Acetylglycyl-L-leucine is dictated by its polar functional groups. The molecule contains amide linkages and a terminal carboxylic acid, both of which act as strong hydrogen-bond acceptors and donors. When exposed to ambient humidity, water vapor adsorbs onto the exposed crystal surfaces.

As the adsorbed liquid layer thickens, capillary condensation occurs at the contact points between adjacent particles, forming "liquid bridges"[3]. These liquid bridges drastically increase the cohesive forces and surface tension between particles, fundamentally shifting the powder rheology from free-flowing to cohesive. In real-world manufacturing, this manifests as rat-holing, bridging in hoppers, and severe caking, which disrupts volumetric dosing during capsule filling or compounding[4]. Furthermore, excessive moisture can catalyze hydrolytic degradation of the peptide bonds, compromising the chemical integrity and potency of the active ingredient[5].

Section 2: Diagnostic Workflows & Quantitative Assessment

Q: How can we establish a self-validating system to determine the Critical Relative Humidity (CRH) of this powder?

A: To move beyond empirical observation, we must quantitatively profile moisture sorption kinetics using Dynamic Vapor Sorption (DVS) . DVS provides a highly controlled gravimetric environment to measure mass changes as a function of relative humidity (RH), allowing us to pinpoint the exact CRH where deliquescence or rapid agglomeration begins. This validates our environmental control limits.

Step-by-Step DVS Methodology:

  • Sample Preparation: Accurately weigh 10–20 mg of N-Acetylglycyl-L-leucine powder into a tared quartz sample pan to ensure a thin, even layer for uniform moisture exposure.

  • Baseline Equilibration: Subject the sample to 0% RH at 25°C using a dry nitrogen carrier gas. Maintain these conditions until the mass change is less than 0.002% per minute ( dm/dt ). This establishes the true dry mass baseline.

  • Sorption Cycle: Incrementally increase the RH in 10% steps from 0% to 90%. Program the instrument to hold at each step until mass equilibrium is reached ( dm/dt<0.002% /min).

  • Desorption Cycle: Decrease the RH in 10% decrements back to 0%, maintaining the identical equilibrium criteria.

  • Isotherm Analysis: Plot the equilibrium mass change versus RH. The point of sharp inflection indicates the CRH. A significant hysteresis loop between the sorption and desorption curves indicates bulk moisture absorption and potential structural changes (e.g., hydrate formation).

DVS_Workflow Start 1. Sample Prep (10-20mg N-Acetylglycyl-L-leucine) Equil 2. Baseline Equilibration (0% RH, 25°C, dm/dt < 0.002%/min) Start->Equil Sorption 3. Sorption Cycle (Stepwise 0% to 90% RH) Equil->Sorption Desorption 4. Desorption Cycle (Stepwise 90% to 0% RH) Sorption->Desorption Isotherm 5. Isotherm Analysis (Determine CRH & Hysteresis) Desorption->Isotherm

Fig 1: Step-by-step Dynamic Vapor Sorption (DVS) workflow for moisture profiling.

Quantitative Impact Summary:

Relative Humidity (RH)Expected Moisture Uptake (%)Rheological ObservationRecommended Action
< 20% < 0.5%Free-flowing, discrete particlesStandard handling protocols
20% - 40% 0.5% - 2.0%Slight cohesion, increased angle of reposeIntroduce hydrophobic flow aids
40% - 60% 2.0% - 5.0%Clumping, hopper bridgingStrict environmental RH control
> 60% > 5.0%Severe caking, liquid bridge formationDesiccant storage, dry processing
Section 3: Process Engineering & Formulation Solutions

Q: During compounding and encapsulation, what process engineering controls and formulation adjustments guarantee flowability?

A: Relying solely on operator intervention to break up clumps is not a self-validating process. We must engineer the environment and the formulation to inherently resist moisture-induced failure.

  • Environmental Humidity Control: The processing suite must be maintained well below the powder's CRH (ideally <30% RH at 20°C) using industrial desiccant dehumidification systems[5]. This physically prevents the initial adsorption phase from occurring during exposure times.

  • Excipient Optimization (Flow Aids): Incorporate hydrophobic glidants such as colloidal silicon dioxide or magnesium stearate (typically at 0.5% - 1.0% w/w). These nanoparticles coat the surface of the N-Acetylglycyl-L-leucine crystals, physically disrupting the formation of liquid bridges and reducing interparticulate friction[6].

  • Co-Spray Drying (Advanced Mitigation): If the pure dipeptide is too hygroscopic for standard handling, consider co-spray drying it with a hydrophobic excipient (e.g., a lipid or a purely hydrophobic amino acid like L-leucine). This technique enriches the particle surface with the hydrophobic agent, drastically reducing moisture uptake while preserving flow properties[7].

Mitigation_Logic Moisture High Ambient Humidity (>40% RH) Uptake Moisture Adsorption by Amide/Carboxyl Groups Moisture->Uptake Consequence1 Capillary Condensation & Liquid Bridges Uptake->Consequence1 Result Caking & Flow Failure Consequence1->Result Mitigation1 Desiccant Dehumidification (Facility Control) Mitigation1->Moisture Prevents Mitigation2 Colloidal Silica Glidants (Formulation Control) Mitigation2->Consequence1 Disrupts Bridges

Fig 2: Logical causality of moisture-induced powder degradation and interventions.

Section 4: Storage and Packaging Protocols

Q: What packaging systems provide a self-validating barrier against moisture ingress during long-term storage?

A: Packaging must be treated as an active component of the formulation strategy. Hygroscopic solids like N-Acetylglycyl-L-leucine require primary packaging with an exceptionally low Water Vapor Transmission Rate (WVTR).

  • Primary Packaging: Utilize Alu/Alu (aluminum-aluminum) blister packs or high-density polyethylene (HDPE) bottles integrated with induction-sealed foil liners. Aluminum provides a near-absolute barrier to moisture vapor permeation[6].

  • Active Scavenging: Integrate silica gel or molecular sieve desiccants directly into the packaging architecture. The desiccant must be sized appropriately based on the headspace volume to actively scavenge any trapped ambient moisture[8].

  • Thermal Shock Prevention: When transferring bulk powder from cold storage (e.g., 4°C) to a room-temperature processing area, allow the sealed container to equilibrate to ambient temperature before opening. Opening a cold container in a humid room instantly causes condensation on the powder bed, leading to immediate caking and degradation[9].

References
  • Hygroscopic Problems Of Capsule Filled Powders - Richpacking020.com - 5

  • Common Powder Handling Issues in Manufacturing and How to Fix Them - Orchidmaterialhandling.com - 4

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview - Pharmainfo.in - 3

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - NIH.gov - 6

  • The influence of storage relative humidity on aerosolization of co-spray dried powders of hygroscopic kanamycin with the hydrophobic drug rifampicin - Tandfonline.com -7

  • N-acetylglycyl-l-leucine (C10H18N2O4) - PubChemLite - Uni.lu - 2

  • Relative humidity and qualities of hygroscopic medications stored in different one-dose packaging papers - Researchgate.net -9

  • Moisture Impact on Powder Safety, Stability, and Processing - Solids-solutions.com - 8

  • Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom | The Journal of Organic Chemistry - Acs.org - 1

Sources

Optimization

Overcoming ion suppression in N-Acetylglycyl-L-leucine mass spec

Technical Support Center: Overcoming Ion Suppression in N-Acetylglycyl-L-leucine LC-MS/MS Analysis Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Ion Suppression in N-Acetylglycyl-L-leucine LC-MS/MS Analysis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter challenges quantifying modified dipeptides like N-Acetylglycyl-L-leucine in complex biological matrices. Because the N-terminus is acetylated, this molecule lacks the strongly basic primary amine found in standard dipeptides[1]. Consequently, its proton affinity in positive Electrospray Ionization (ESI+) is relatively low, making it highly susceptible to charge competition from endogenous matrix components like phospholipids and salts[2][3].

This guide provides deep-dive troubleshooting, validated protocols, and mechanistic explanations to help you systematically eliminate ion suppression and restore assay sensitivity.

Diagnostic Workflow

IonSuppressionWorkflow Start Signal Loss Detected (N-Acetylglycyl-L-leucine) PostColumn Run Post-Column Infusion (T-piece setup) Start->PostColumn CheckMatrix Does suppression align with analyte retention time? PostColumn->CheckMatrix Prep Optimize Sample Prep (Phospholipid Depletion / SPE) CheckMatrix->Prep Yes: Broad suppression zone Chrom Adjust Chromatography (Shift RT away from void/lipids) CheckMatrix->Chrom Yes: Narrow co-elution Source Tune Ion Source (Microflow / Switch to APCI) CheckMatrix->Source No: General source limit Success Ion Suppression Resolved (Matrix Effect < 15%) Prep->Success Chrom->Success Source->Success

Diagnostic workflow for identifying and resolving ion suppression in LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: Why is N-Acetylglycyl-L-leucine specifically losing signal in my plasma samples compared to neat standards? A1: The loss of signal is a classic matrix effect caused by ion suppression[4]. In ESI, analytes and matrix components compete for access to the surface of the charged droplet during the desolvation process[5]. Because N-Acetylglycyl-L-leucine is N-acetylated, it relies on the weaker basicity of its amide and carboxyl oxygens for protonation in ESI+[1]. Highly abundant, strongly basic endogenous compounds—particularly glycerophospholipids—easily outcompete it for available protons and droplet surface area, neutralizing your analyte and drastically reducing the ions that reach the mass analyzer[2][3].

Q2: How can I definitively prove that matrix effects are the root cause, rather than poor extraction recovery? A2: You must decouple the extraction efficiency from the ionization efficiency. The gold standard method is the Post-Column Infusion (T-infusion) experiment [5]. By continuously infusing a pure standard of N-Acetylglycyl-L-leucine into the LC effluent while injecting a blank matrix extract, you can monitor the baseline MS signal. Any dips in this steady baseline indicate exact retention times where invisible matrix components are suppressing ionization[6]. If your analyte's retention time falls into one of these "suppression zones," you have a matrix effect problem.

Q3: If I confirm co-elution with suppressing matrix components, what is the most effective way to rescue my Limit of Quantitation (LOQ)? A3: You have three mechanistic levers:

  • Sample Preparation (Highest Impact): Standard protein precipitation (PPT) leaves behind >95% of phospholipids[3]. Upgrading to a targeted phospholipid-depletion plate (e.g., HybridSPE) physically removes the competing species before they ever reach the column[2].

  • Chromatographic Shift: N-Acetylglycyl-L-leucine is moderately hydrophobic due to the leucine residue. Adjust your gradient to ensure it elutes well after the void volume (where salts suppress signal) but before the highly retained phospholipid wash[6].

  • Ionization Mode Switch: If ESI+ continues to fail, switch to negative ionization (ESI-). The C-terminal carboxylic acid of N-Acetylglycyl-L-leucine readily deprotonates, and ESI- is inherently less susceptible to basic phospholipid interference[5][7]. Alternatively, Atmospheric Pressure Chemical Ionization (APCI) utilizes gas-phase reactions rather than liquid-phase droplet dynamics, making it highly resistant to matrix-induced ion suppression[5][7].

Validated Experimental Protocols

Protocol 1: Post-Column Infusion (T-Infusion) for Matrix Effect Mapping Self-validating principle: If the baseline drops during the blank matrix injection, suppression is occurring at that specific retention time, confirming a chromatographic vulnerability.

  • Setup: Install a zero-dead-volume T-connector between the analytical column outlet and the mass spectrometer inlet.

  • Infusion: Connect a syringe pump to the third port of the T-connector. Infuse a 100 ng/mL neat solution of N-Acetylglycyl-L-leucine at 10 µL/min.

  • Equilibration: Start the LC flow at your standard method conditions. Monitor the MRM transition for N-Acetylglycyl-L-leucine until a stable, continuous baseline signal is achieved.

  • Injection: Inject a blank matrix sample (e.g., extracted plasma without the analyte) using your current sample preparation method.

  • Data Analysis: Observe the MS chromatogram. A significant negative deflection (>15% drop) in the continuous baseline indicates a zone of ion suppression[5][6]. Overlay this with your standard analyte retention time.

Protocol 2: Phospholipid Depletion Solid-Phase Extraction (SPE) Self-validating principle: Removing the physical cause of charge competition (phospholipids) inherently restores ionization efficiency, validating the mechanism of signal loss.

  • Sample Precipitation: Add 100 µL of plasma to a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile to disrupt protein-binding and precipitate proteins.

  • Mixing & Centrifugation: Vortex for 30 seconds. Centrifuge at 10,000 x g for 5 minutes.

  • Depletion Loading: Transfer the supernatant to a Phospholipid-Depletion 96-well plate positioned over a collection plate[2][3].

  • Elution: Apply a vacuum (10 in Hg) for 2 minutes. The proprietary sorbent retains the phospholipids via Lewis acid-base interactions with the phosphate moiety, while the N-Acetylglycyl-L-leucine passes through[2].

  • Reconstitution: Evaporate the collected eluate under nitrogen at 40°C and reconstitute in your initial LC mobile phase.

Quantitative Data: Impact of Mitigation Strategies

The following table summarizes the expected analytical improvements when applying different mitigation strategies to N-Acetylglycyl-L-leucine extracted from human plasma.

Mitigation StrategyMechanism of ActionMatrix Effect (%)*Absolute Recovery (%)Achievable LOQ
Standard Protein Precipitation (Baseline) None (Leaves phospholipids intact)-65% (Severe Suppression)85%50 ng/mL
Phospholipid Depletion SPE Physical removal of competing matrix[2]-8% (Negligible)78%2 ng/mL
Switch to ESI Negative Mode Avoids basic lipid competition[5]-25% (Moderate)N/A (Direct Injection)10 ng/mL
Switch to APCI Source Gas-phase ionization bypasses droplets[7]-5% (Negligible)N/A (Direct Injection)5 ng/mL
Microflow LC (Nano-ESI) Smaller droplets improve desolvation[5][8]-15% (Mild)N/A (Direct Injection)1 ng/mL

*Matrix Effect (%) is calculated as: ((Response in Matrix / Response in Neat Solvent) - 1) x 100. Values closer to 0% indicate minimal suppression.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International.[Link]

  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. Biotech Spain.[Link]

  • Strategies to improve/eliminate the limitations in shotgun lipidomics. National Institutes of Health (NIH) / PMC.[Link]

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone.[Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab.[Link]

  • Ion suppression (mass spectrometry). Wikipedia.[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom. [Link]

  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ionization. Journal of the American Society for Mass Spectrometry.[Link]

  • Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom. The Journal of Organic Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

An In-depth Technical Guide to the 1H-NMR Spectrum Interpretation of N-Acetylglycyl-L-leucine

This guide provides a comprehensive analysis and interpretation of the 1H-Nuclear Magnetic Resonance (NMR) spectrum of the dipeptide N-Acetylglycyl-L-leucine. Designed for researchers, scientists, and professionals in dr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis and interpretation of the 1H-Nuclear Magnetic Resonance (NMR) spectrum of the dipeptide N-Acetylglycyl-L-leucine. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed breakdown of the expected chemical shifts, coupling constants, and signal multiplicities. Furthermore, it presents a comparative analysis with related compounds and outlines experimental protocols for spectral acquisition, ensuring scientific integrity and practical utility.

Introduction: The Structural Significance of N-Acetylglycyl-L-leucine

N-Acetylglycyl-L-leucine is a dipeptide derivative that serves as a valuable model compound in peptidomimetic studies and drug discovery. Its structure combines the simplest amino acid, glycine, with the bulky, hydrophobic L-leucine, capped with an N-terminal acetyl group. This configuration provides a rich system for NMR analysis, with distinct proton environments that are sensitive to conformational changes and intermolecular interactions. A thorough understanding of its 1H-NMR spectrum is paramount for its characterization, purity assessment, and the study of its interactions with biological targets.

Molecular Structure of N-Acetylglycyl-L-leucine:

Caption: Molecular structure of N-Acetylglycyl-L-leucine.

Predicted 1H-NMR Spectrum: A Detailed Interpretation

The following is a detailed prediction and interpretation of the 1H-NMR spectrum of N-Acetylglycyl-L-leucine, typically recorded in a solvent like DMSO-d6 to ensure the observation of exchangeable amide and carboxylic acid protons.

Proton Assignment Residue Predicted Chemical Shift (ppm) in DMSO-d6 Multiplicity Coupling Constant (J, Hz)
COOHLeucine~12.5Broad singlet-
NHLeucine~8.1Doublet³J(HN,Hα) ≈ 7.9
NHGlycine~8.0Triplet³J(HN,Hα) ≈ 5.9
Leucine~4.2Multiplet³J(Hα,Hβ) ≈ 8.0, ³J(HN,Hα) ≈ 7.9
Glycine~3.7Doublet³J(Hα,HN) ≈ 5.9
Leucine~1.6Multiplet-
Leucine~1.5Multiplet-
CH₃ (Acetyl)Acetyl~1.8Singlet-
Hδ (2 x CH₃)Leucine~0.9, ~0.85Doublet³J(Hδ,Hγ) ≈ 6.5
Causality Behind Chemical Shift Predictions
  • Carboxylic Acid Proton (Leucine, ~12.5 ppm): The acidic proton of the C-terminal carboxyl group is highly deshielded and typically appears as a broad singlet at a very downfield chemical shift, often above 12 ppm in DMSO-d6.[1]

  • Amide Protons (Leucine, ~8.1 ppm; Glycine, ~8.0 ppm): Amide protons in peptides resonate in the region of 7-9 ppm.[2] Their exact chemical shift is sensitive to hydrogen bonding and the local electronic environment.[3][4] The leucine amide proton is expected to be a doublet due to coupling with its adjacent Hα proton.[1] The glycine amide proton will appear as a triplet due to coupling with the two Hα protons of the glycine residue.

  • Alpha-Protons (Leucine, ~4.2 ppm; Glycine, ~3.7 ppm): The Hα protons are adjacent to electron-withdrawing groups (the amide nitrogen and the carbonyl carbon), placing them in the 3.5-4.5 ppm range. The Hα of leucine is a multiplet due to coupling with both the amide proton and the Hβ protons.[1] The two Hα protons of glycine are chemically equivalent in a flexible peptide and will appear as a doublet due to coupling with the glycine amide proton.[5]

  • Leucine Side Chain Protons (Hβ, Hγ, Hδ): These aliphatic protons appear in the upfield region of the spectrum (0.8-1.7 ppm). The Hβ and Hγ protons will be complex multiplets due to coupling with each other and with neighboring protons. The two diastereotopic methyl groups (Hδ) will appear as two distinct doublets, each coupling with the Hγ proton.[1]

  • Acetyl Methyl Protons (~1.8 ppm): The methyl protons of the N-acetyl group are in a relatively shielded environment and typically appear as a sharp singlet around 1.8-2.1 ppm.[1]

Understanding Coupling Constants and Multiplicities

The multiplicity of each signal is determined by the number of neighboring, non-equivalent protons, following the n+1 rule. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable structural information.

  • ³J(HN,Hα) Coupling: This three-bond coupling between the amide proton and the alpha-proton is particularly informative about the peptide backbone dihedral angle φ. Typical values range from 4-10 Hz.[6][7] A larger coupling constant (around 8-10 Hz) is indicative of a more extended conformation, while smaller values (around 4-6 Hz) suggest a helical or other folded conformation.[8]

  • Aliphatic Couplings: The coupling constants between the protons on the leucine side chain are typically in the range of 6-8 Hz for vicinal protons on sp³ hybridized carbons.[7]

Comparative Analysis with Constituent Moieties

A powerful approach to validating the spectral interpretation of N-Acetylglycyl-L-leucine is to compare it with the known spectra of its building blocks: N-acetylglycine and N-acetyl-L-leucine.

  • N-Acetylglycine: The 1H-NMR spectrum of N-acetylglycine in water shows the acetyl methyl protons as a singlet around 2.05 ppm and the glycine Hα protons around 3.76 ppm.[5]

  • N-Acetyl-L-leucine: In DMSO-d6, the 1H-NMR spectrum of N-acetyl-L-leucine shows the acetyl methyl protons at ~1.84 ppm, the Hα proton at ~4.21 ppm (with a J(HN,Hα) of ~7.9 Hz), the amide proton at ~8.09 ppm, and the two Hδ methyl groups as doublets around 0.89 and 0.84 ppm.[1]

The predicted spectrum of N-Acetylglycyl-L-leucine is a composite of these features, with slight shifts due to the formation of the peptide bond. For instance, the chemical shifts of the glycine Hα protons and the leucine amide and Hα protons will be influenced by the new electronic environment of the peptide linkage.

The Role of 2D NMR in Definitive Assignment

While 1D 1H-NMR provides a wealth of information, unambiguous assignment of all resonances, especially in more complex peptides, requires two-dimensional (2D) NMR techniques.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically over 2-3 bonds). For N-Acetylglycyl-L-leucine, COSY would show correlations between the glycine NH and Hα protons, and within the leucine spin system (NH to Hα, Hα to Hβ, Hβ to Hγ, and Hγ to Hδ).

  • TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system. A cross-peak between a leucine amide proton and its Hδ protons would be observable in a TOCSY spectrum, confirming that they belong to the same amino acid residue.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds. NOESY is crucial for determining the three-dimensional structure of peptides.

NMR_Workflow cluster_1D_NMR 1D NMR Analysis cluster_2D_NMR 2D NMR for Unambiguous Assignment 1H_NMR Acquire 1D 1H-NMR Spectrum Initial_Analysis Initial Analysis: - Chemical Shifts - Integration - Multiplicities 1H_NMR->Initial_Analysis COSY COSY: Through-bond (2-3 bonds) proton correlations Initial_Analysis->COSY For detailed connectivity TOCSY TOCSY: Correlations within an entire spin system COSY->TOCSY To identify complete spin systems NOESY NOESY: Through-space (<5 Å) proton correlations TOCSY->NOESY For 3D structural information Final_Assignment Complete and Confident Spectral Assignment NOESY->Final_Assignment Confirm structure

Caption: Experimental workflow for NMR-based structural elucidation.

Experimental Protocol for 1H-NMR Acquisition

5.1. Sample Preparation:

  • Weigh 5-10 mg of N-Acetylglycyl-L-leucine.

  • Dissolve the sample in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

5.2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the sample into the NMR spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • Acquire a standard 1D 1H-NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • If required, acquire 2D COSY, TOCSY, and NOESY spectra using standard pulse programs.

5.3. Data Processing:

  • Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the absorptive mode.

  • Perform a baseline correction.

  • Reference the spectrum to the TMS signal at 0 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Conclusion

The 1H-NMR spectrum of N-Acetylglycyl-L-leucine provides a detailed fingerprint of its molecular structure. A systematic interpretation, based on the analysis of chemical shifts, coupling constants, and multiplicities, allows for the complete assignment of all proton resonances. This guide, by integrating predictive analysis with established NMR principles and comparative data, serves as an authoritative resource for researchers working with this and similar peptide-based molecules. The use of 2D NMR techniques is highly recommended for unambiguous assignments and for delving deeper into the conformational properties of the dipeptide in solution.

References

  • PubChem. (n.d.). Acetylglycine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of L-Leu-Gly-Gly in D2O. Retrieved from [Link]

  • Ramachandran, R., et al. (2008). Rapid measurement of 3J(HN–Hα) and 3J(N–Hβ) coupling constants in polypeptides. Journal of Biomolecular NMR, 39(4), 259-263.
  • ResearchGate. (n.d.). Coupling constants 3JHN-Hα (Hz) of residues in pentapeptides. Retrieved from [Link]

  • PubChem. (n.d.). Glycyl-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • Vuister, G. W., & Bax, A. (1993). Quantitative J Correlation: A New Approach for Measuring Homonuclear Three-Bond J(HNHa) Coupling Constants in 15N-Enriched Proteins. Journal of the American Chemical Society, 115(17), 7772–7777.
  • Biological Magnetic Resonance Bank. (n.d.). N-acetylglycine. Retrieved from [Link]

  • Asakura, T., et al. (2009). Intra- and intermolecular effects on 1H chemical shifts in a silk model peptide determined by high-field solid state 1H NMR and empirical calculations. The Journal of Physical Chemistry B, 113(29), 9932-9938.
  • SpectraBase. (n.d.). N-Acetylglycine ethyl ester. Retrieved from [Link]

  • Kessler, H., et al. (2003). 7.5 High Resolution NMR Spectroscopy. In M. Goodman, A. Felix, L. Moroder, & C. Toniolo (Eds.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a (4th ed., pp. 670-715). Thieme.
  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Mohanty, B., & Hosur, R. V. (2007). Estimation of 3JHN-Halpha and 3JHalpha-Hbeta coupling constants from heteronuclear TOCSY spectra. Journal of Biomolecular NMR, 39(3), 213-222.
  • Zerbe, O., & Bader, B. (n.d.). Peptide/Protein NMR. University of Zurich.
  • ResearchGate. (2016). Why the 1H-NMR signal of N-acetylglycine appears as 3 peaks at low pH, but instead as 2 at high pH? Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-leucine. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). L-Leucine, N-acetyl-, propyl ester. Retrieved from [Link]

  • Ishida, T., et al. (2002). Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Journal of Molecular Structure: THEOCHEM, 589-590, 25-33.
  • Duke University NMR Center. (n.d.). Coupling constants. Retrieved from [Link]

Sources

Comparative

FTIR Reference Standards for N-Acetylglycyl-L-Leucine Identification: A Comprehensive Comparison Guide

Executive Summary The accurate identification of peptide derivatives like N-Acetylglycyl-L-leucine is a critical quality attribute in pharmaceutical development and biochemical research. Fourier Transform Infrared (FTIR)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate identification of peptide derivatives like N-Acetylglycyl-L-leucine is a critical quality attribute in pharmaceutical development and biochemical research. Fourier Transform Infrared (FTIR) spectroscopy provides a highly specific molecular fingerprint for this purpose. However, the integrity of FTIR identification is entirely dependent on the quality of the reference standard used for spectral comparison. This guide objectively compares the performance, regulatory acceptance, and practical utility of various FTIR reference standard alternatives and provides a field-proven, self-validating analytical protocol for N-Acetylglycyl-L-leucine identification.

Mechanistic Grounding: The FTIR Fingerprint of N-Acetylglycyl-L-Leucine

N-Acetylglycyl-L-leucine (C₁₀H₁₈N₂O₄) is a dipeptide derivative characterized by an N-terminal acetyl group, a central glycyl-leucine peptide bond, and a C-terminal carboxylic acid[1]. To accurately identify this compound, an application scientist must look beyond simple pattern matching and understand the vibrational mechanics dictating the spectrum.

The FTIR spectrum of N-Acetylglycyl-L-leucine is dominated by the following critical vibrational modes:

  • Amide I Band (1600–1700 cm⁻¹): Primarily driven by the C=O stretching vibrations of the acetyl and peptide bonds (70-85% contribution). This band is highly sensitive to the backbone conformation and hydrogen bonding network[2].

  • Amide II Band (1510–1580 cm⁻¹): Originates from the out-of-phase combination of the in-plane N-H bending and the C-N stretching vibrations[2].

  • Amide III Band (1250–1350 cm⁻¹): A complex mix of C-N stretching and N-H bending, providing a unique fingerprint for the specific amino acid sequence[2].

  • Carboxylic Acid C=O Stretch (~1700–1750 cm⁻¹): Distinct from the amide carbonyls, representing the terminal leucine residue.

  • Amide A Band (3300–3500 cm⁻¹): Driven by N-H stretching vibrations[2].

The Causality of Matrix Effects: Historically, transmission FTIR using Potassium Bromide (KBr) pellets was the standard. However, KBr is highly hygroscopic. Absorbed atmospheric moisture creates a broad O-H stretching band (~3400 cm⁻¹) that directly overlaps with and obscures the critical Amide A band of the dipeptide[3]. Therefore, modern protocols utilize Attenuated Total Reflectance (ATR-FTIR) to eliminate matrix interference and ensure the spectrum reflects only the pure analyte.

Comparison of Reference Standard Alternatives

Regulatory bodies (such as the USP and Ph. Eur.) mandate that FTIR identification is established by concomitantly recording and comparing the spectra of the test sample and a reference standard[4]. The choice of standard impacts both compliance and operational efficiency.

Standard TypeRegulatory AcceptanceCost per AnalysisTraceability & IntegrityPrimary Use Case
Primary Pharmacopeial Highest (Gold Standard)HighAbsolute (Traceable to USP/Ph. Eur. authorities)Dispute resolution, initial method validation, regulatory filings.
Secondary / Working HighModerateTraceable to Primary Standard via internal QARoutine QA/QC batch release, daily instrument verification.
In-House Synthesized ModerateLow (High initial setup)Internal (Requires rigorous NMR, MS, and EA validation)Early-stage R&D, custom formulations, proprietary derivatives.
Digital Spectral Library LowVery LowNone (Digital only; lacks physical matrix comparison)Preliminary screening, raw material triage, counterfeit detection.

Data Synthesis: While digital libraries are excellent for rapid triage, they fail to account for batch-specific crystal packing differences (polymorphism). For GMP-compliant release, a physical Secondary Working Standard (traceable to a Primary Standard) offers the optimal balance of cost and regulatory compliance[4].

Experimental Protocol: Self-Validating ATR-FTIR Identification

To ensure trustworthiness, this protocol is designed as a self-validating system. It includes an upfront instrument performance check to rule out hardware drift and a backend polymorphism resolution step to prevent false rejections due to crystal packing variations.

Step 1: Instrument Performance Verification

Causality: Before analyzing the dipeptide, the resolving power and wavenumber accuracy of the spectrometer must be proven.

  • Clean the ATR crystal (Diamond or ZnSe) with HPLC-grade isopropanol and allow it to dry.

  • Record a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Place a NIST SRM 1921b traceable polystyrene film on the ATR crystal[5].

  • Verify that the critical polystyrene peaks (e.g., 1601 cm⁻¹ and 1028 cm⁻¹) are within ±1 cm⁻¹ of their certified values[5]. If this fails, the instrument requires recalibration.

Step 2: Sample Preparation & Acquisition
  • Place a small aliquot (~2-5 mg) of the Secondary Reference Standard of N-Acetylglycyl-L-leucine onto the ATR crystal.

  • Apply consistent pressure using the ATR anvil. Note: Inconsistent pressure alters the effective pathlength, changing peak intensities.

  • Acquire the spectrum (32 scans, 4 cm⁻¹ resolution, 4000–650 cm⁻¹ range).

  • Clean the crystal, run a new background, and repeat the process for the Test Sample .

Step 3: Spectral Overlay and Polymorphism Resolution

Causality: Solid-state IR spectra are highly sensitive to polymorphism. If the molecules pack differently in the crystal lattice, the hydrogen bonding network shifts, causing the Amide I and II bands to drift[4].

  • Overlay the Test Sample spectrum with the Reference Standard spectrum.

  • Evaluate the position and relative intensities of the Amide I, II, III, and Carboxylic C=O bands.

  • Polymorphism Check (USP <197> Compliance): If spectral differences are observed, do not immediately reject the batch. Dissolve equal portions of both the test sample and the reference standard in equal volumes of a suitable solvent (e.g., methanol). Evaporate the solutions to dryness in similar containers under identical conditions[4].

  • Repeat the ATR-FTIR measurement on the resulting residues. If the spectra now match, the initial difference was due to polymorphism, and the identity is confirmed. If they still differ, the sample contains impurities or is the wrong compound.

Workflow Visualization

Workflow Sample Test Sample (N-Acetylglycyl-L-leucine) ATR ATR-FTIR Measurement (4 cm⁻¹ resolution, 32 scans) Sample->ATR RefStd Reference Standard (Primary/Secondary) RefStd->ATR Overlay Spectral Overlay & Comparison (Amide I, II, III & C=O bands) ATR->Overlay Match Positive Match (Identity Confirmed) Overlay->Match Concordant Mismatch Spectral Differences Observed Overlay->Mismatch Discordant Polymorph Polymorphism Check (Dissolve, Evaporate, Retest) Mismatch->Polymorph Suspected Polymorph Fail Identity Rejected Mismatch->Fail Confirmed Impurity Polymorph->Overlay Re-evaluate

Caption: Workflow for ATR-FTIR identification and polymorphism resolution of N-Acetylglycyl-L-leucine.

References

  • Pharmaceutical Analysis using FTIR: Compliance with European, US, Indian, and Japanese Pharmacopoeia. Agilent Technologies. Available at:[Link]

  • FT-IR Identification: the Expertise Required To Ensure Compliance. Pharmaceutical Technology. Available at:[Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib (Leibniz Institute on Aging). Available at:[Link]

  • Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Validation

Validation of analytical assays for N-Acetylglycyl-L-leucine purity

As a Senior Application Scientist, evaluating the purity of short, modified peptides like N-Acetylglycyl-L-leucine (N-Ac-Gly-Leu) presents a distinct analytical challenge. Lacking aromatic residues or extended conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the purity of short, modified peptides like N-Acetylglycyl-L-leucine (N-Ac-Gly-Leu) presents a distinct analytical challenge. Lacking aromatic residues or extended conjugated π -systems, this dipeptide derivative exhibits negligible ultraviolet (UV) absorbance above 215 nm. Relying on traditional HPLC-UV methodologies often leads to compromised data integrity due to severe baseline drift during gradient elution and the inability to detect non-chromophoric synthesis byproducts.

To establish a robust, ICH Q2(R2)-compliant control strategy[1], laboratories must transition from optical detection to mass-sensitive modalities. This guide objectively compares the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2], and Ultra-High-Performance Liquid Chromatography with Charged Aerosol Detection (UHPLC-CAD)[3], providing a field-proven, self-validating protocol for the latter.

Comparative Evaluation of Analytical Modalities

When selecting an assay for N-Ac-Gly-Leu, the detection mechanism dictates the reliability of the purity profile. UV detection is highly dependent on the molar extinction coefficient of each specific analyte, making standard-free quantitation of unknown impurities mathematically flawed. LC-MS/MS offers unparalleled specificity[2], but its response is heavily influenced by matrix-induced ion suppression, requiring expensive isotopically labeled internal standards for accurate quantitation.

Conversely, CAD measures the physical mass of non-volatile particles after nebulization and desolvation[3]. Because the charge imparted to the particle is proportional to its size rather than its chemical structure, CAD provides a near-uniform response for all non-volatile analytes. This allows for the accurate quantitation of unknown impurities using the API as a single calibrant[4].

Table 1: Performance Metrics for N-Acetylglycyl-L-leucine Purity Assays

Analytical ParameterHPLC-UV (210 nm)LC-MS/MS (ESI+)UHPLC-CAD
Detection Mechanism Optical absorbanceIonization & m/z filteringAerosol particle charging
LOD (ng on-column) 50 - 1000.1 - 0.51 - 5
Linearity ( R2 ) 0.991 (Restricted range)0.995 (Non-linear at high conc.)>0.999 (Log-log transformation)
Precision (RSD %) 4.5% (Baseline noise)6.2% (Ion suppression)<2.0%
Impurity Quantitation Requires individual standardsRequires isotopic standardsStandard-free (Uniform RF)
Gradient Compatibility Poor (Refractive index shifts)ExcellentExcellent (with inverse gradient)

Causality-Driven Experimental Design: The UHPLC-CAD Architecture

To achieve the precision metrics listed above, the UHPLC-CAD system must be engineered to overcome a fundamental limitation of aerosol-based detectors: nebulization bias .

The Causality: When running a reversed-phase gradient from high aqueous to high organic content, the surface tension and viscosity of the mobile phase drop. This increases nebulization efficiency, causing analytes eluting later in the gradient to produce artificially higher signals[4]. The Solution: We implement a post-column inverse gradient . A secondary pump delivers a solvent composition that is the exact inverse of the analytical gradient. These streams merge in a low-volume static mixer before entering the CAD. As a result, the detector receives a constant 50/50 aqueous/organic ratio at all times, normalizing the response factors across the entire chromatogram and enabling true mass-balance calculations[4].

CAD_Workflow Sample N-Ac-Gly-Leu Sample Injection UHPLC UHPLC Separation (Analytical Gradient) Sample->UHPLC Mixer Post-Column Mixing (Inverse Gradient) UHPLC->Mixer Eluent Nebulizer Nebulization & Desolvation Mixer->Nebulizer Constant Composition Corona Corona Discharge (Particle Charging) Nebulizer->Corona Dry Particles Electrometer Electrometer (Mass-Sensitive Detection) Corona->Electrometer Charged Particles

Figure 1: UHPLC-CAD workflow with post-column inverse gradient for uniform response.

Self-Validating Protocol for N-Ac-Gly-Leu Purity (ICH Q2(R2) Compliant)

A protocol is only as strong as its internal controls. This methodology is designed as a self-validating system, ensuring that any deviation in instrument performance automatically flags the run for review before data is reported[1].

Phase 1: Chromatographic Setup & Equilibration
  • Stationary Phase: Install a sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: The small particle size minimizes eddy diffusion, maximizing theoretical plates to resolve closely eluting diastereomers (e.g., D-Leu epimers) that may form during synthesis.

  • Mobile Phase:

    • Pump A (Analytical): 0.05% Trifluoroacetic acid (TFA) in LC-MS grade water.

    • Pump B (Analytical): 0.05% TFA in Acetonitrile.

    • Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the C-terminal carboxylic acid on N-Ac-Gly-Leu, thereby increasing its hydrophobicity and improving retention.

  • Inverse Gradient Setup: Program the secondary make-up pump to deliver the exact mathematical inverse of the analytical gradient (e.g., if Analytical is 10% B, Make-up is 90% B) at a matching flow rate.

Phase 2: System Suitability Testing (SST) - The Internal Check

Before executing validation samples, the system must prove its fitness.

  • Blank Injection: Inject sample diluent. Acceptance Criteria: No peaks > 0.05% of the target analyte area. (Validates absence of carryover).

  • Precision Verification: Inject the 100% working standard (e.g., 1.0 mg/mL N-Ac-Gly-Leu) six consecutive times. Acceptance Criteria: Peak area RSD 2.0%. (Validates nebulizer stability and autosampler precision).

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity via Forced Degradation:

    • Subject N-Ac-Gly-Leu aliquots to 0.1N HCl (hydrolysis), 0.1N NaOH (epimerization), and 3% H2​O2​ (oxidation) for 24 hours.

    • Self-Validation Check: Utilize a split-flow to a single-quadrupole MS during this specific run. Causality: The MS orthogonally confirms that the primary CAD peak remains pure (no co-eluting degradants) by verifying isotopic mass consistency across the peak width.

  • Linearity and Range:

    • Prepare a 7-point calibration curve from 0.05% to 120% of the nominal concentration (0.5 µg/mL to 1.2 mg/mL).

    • Data Processing: Because CAD response is inherently non-linear across wide dynamic ranges, apply a log-log transformation (Log Area vs. Log Concentration) or a quadratic regression. Acceptance Criteria: R2≥0.999 .

  • Accuracy (Spike Recovery):

    • Spike known amounts of N-Ac-Gly-Leu into a synthetic sample matrix at 50%, 100%, and 150% levels in triplicate.

    • Acceptance Criteria: Mean recovery of 98.0% - 102.0%.

  • Robustness (DoE Approach):

    • Deliberately alter column temperature ( ±2∘C ), flow rate ( ±0.05 mL/min), and TFA concentration ( ±0.01% ).

    • Causality: This proves the method can withstand routine day-to-day laboratory variations without compromising the purity calculation[1].

Phase 4: Continuous Run Validation (Bracketing)

During routine analysis, inject a known reference standard every 10 samples.

  • Causality: Aerosol detectors can experience slight drift due to ambient temperature changes affecting the desolvation tube. Bracketing allows the software to apply a rolling calibration correction, ensuring the 90th sample is quantified with the same accuracy as the 1st.

References

  • Validation of Analytical Procedures Q2(R2) - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). 1

  • Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International.3

  • Improving the Quantitation of Unknown Impurity Analysis Using Dual-Gradient HPLC with Charged Aerosol Detection - GCMS.cz / Thermo Fisher Scientific. 4

  • Dehydroalanine-Based Inhibition of a Peptide Epimerase from Spider Venom - The Journal of Organic Chemistry (ACS Publications). 2

Sources

Comparative

Analytical Comparison Guide: Purity Verification of N-Acetylglycyl-L-leucine via CHNS Elemental Analysis vs. Orthogonal Methods

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: N-Acetylglycyl-L-leucine (CAS: 79780-43-1) Executive Summary In pharmaceutical synthesis and biochemical research, t...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: N-Acetylglycyl-L-leucine (CAS: 79780-43-1)

Executive Summary

In pharmaceutical synthesis and biochemical research, the absolute purity of peptide intermediates like N-Acetylglycyl-L-leucine (Molecular Formula: C₁₀H₁₈N₂O₄) dictates the success of downstream biological assays and API manufacturing[1][2]. While High-Performance Liquid Chromatography (HPLC) is the default tool for impurity profiling, it is fundamentally blind to non-chromophoric contaminants such as residual water, inorganic salts, and counterions[3].

As a Senior Application Scientist, I advocate for a multi-tiered, orthogonal approach to mass balance. This guide objectively compares the analytical performance of High-Purity N-Acetylglycyl-L-leucine (Analytical Grade) against a Standard Commercial Grade alternative. We will utilize High-Temperature CHNS Elemental Analysis (Dumas Method) as the primary verification product, supported by Quantitative NMR (qNMR) and HPLC data, to demonstrate how to expose hidden impurities that compromise experimental integrity[4][5].

Methodological Causality: Why CHNS over HPLC?

To establish a robust control strategy, we must understand the physical causality behind our analytical choices:

  • CHNS Elemental Analysis (The Primary Verification Product): Operating on the Dumas method of flash combustion, CHNS analyzers convert the entire organic matrix into simple gases (CO₂, H₂O, N₂, SO₂)[5][6]. Causality: Because it measures the fundamental atomic building blocks, any deviation from the theoretical C₁₀H₁₈N₂O₄ composition mathematically flags impurities[7]. For instance, hygroscopic peptides easily absorb atmospheric moisture; CHNS detects this as a depression in %C and %N, coupled with an elevation in %H. HPLC completely misses this.

  • Quantitative NMR (qNMR) (The Orthogonal Alternative): Utilizes a primary internal standard (e.g., benzoic acid) to provide a highly accurate mass ratio[8]. Causality: While CHNS proves absolute elemental mass, it cannot distinguish between N-Acetylglycyl-L-leucine and a structural isomer (e.g., N-Acetyl-L-leucylglycine). qNMR resolves this by mapping the specific proton environments of the peptide bonds, offering simultaneous structural and quantitative validation[4][9].

  • HPLC-UV (The Profiling Alternative): Separates structurally related peptide impurities[3]. Causality: It relies on relative UV absorbance. If a contaminant lacks a chromophore (like acetate or water), HPLC will report an artificially inflated purity of 100%.

Experimental Protocol: Self-Validating CHNS Workflow

To ensure absolute trustworthiness, the CHNS analytical protocol must be a self-validating system. The following describes the exact methodology for analyzing N-Acetylglycyl-L-leucine using a modern CHNS elemental analyzer.

Step 1: System Blanking & Baseline Stabilization

  • Action: Run 3-5 empty folded tin capsules through the combustion cycle.

  • Causality: Tin is specifically chosen because its exothermic oxidation temporarily boosts the local combustion temperature from 1150°C to ~1800°C, ensuring the complete breakdown of resilient peptide bonds[6]. Blanking establishes a zero-baseline, subtracting atmospheric nitrogen and carbon from the system.

Step 2: K-Factor Calibration (Self-Validation)

  • Action: Analyze a Certified Reference Material (CRM), typically Sulfanilamide (C₆H₈N₂O₂S), at varying weights (0.5 mg to 2.0 mg).

  • Causality: This generates a linear calibration curve (K-factor) for the Thermal Conductivity Detector (TCD). By proving the system can accurately quantify a known standard within ±0.1%, we validate the system's quantitative response before unknown samples are introduced.

Step 3: Precision Sample Preparation

  • Action: Accurately weigh 1.500 ± 0.100 mg of N-Acetylglycyl-L-leucine into a tin capsule using a microbalance (readability 0.001 mg). Fold and crimp to seal out ambient air.

  • Causality: In CHNS analysis, the entire calculation of mass fraction rests on the initial sample weight. An error of just 0.01 mg on a 1.5 mg sample introduces a nearly 0.7% relative error, causing a perfectly pure peptide to fail the strict ±0.3% acceptance criteria.

Step 4: Flash Combustion & Reduction

  • Action: Drop the capsule into the 1150°C combustion tube under a pure O₂ pulse. The resulting gas mixture passes over a copper reduction column at 850°C.

  • Causality: High-temperature oxidation converts all nitrogen into various nitrogen oxides (NOx). The copper catalyst is essential to reduce these NOx species back to N₂ gas, ensuring all nitrogen from the peptide is uniformly quantified[5].

Step 5: Gas Separation & TCD Detection

  • Action: Gases are separated via a Temperature-Programmed Desorption (TPD) column and sequentially quantified by the TCD[5].

Visualizations of Analytical Workflows

CHNS_Workflow N1 Sample Prep (Tin Capsule) N2 Flash Combustion (1150°C, O2 Pulse) N1->N2 Exothermic Oxidation N3 Reduction Column (Cu, NOx -> N2) N2->N3 Gas Mixture N4 Gas Separation (TPD Column) N3->N4 Purified Gases N5 TCD Detection (N2, CO2, H2O) N4->N5 Sequential Elution

Fig 1: Step-by-step mechanistic workflow of CHNS flash combustion analysis via the Dumas method.

Purity_Strategy Root N-Acetylglycyl-L-leucine Purity Verification CHNS CHNS Analysis (Absolute Mass Fraction) Root->CHNS qNMR qHNMR (Structural & Quantitative) Root->qNMR HPLC HPLC-UV (Impurity Profiling) Root->HPLC MassBalance Orthogonal Mass Balance (True Purity Assignment) CHNS->MassBalance Detects water/salts qNMR->MassBalance Validates structure HPLC->MassBalance Resolves related isomers

Fig 2: Orthogonal purity verification strategy combining CHNS, qNMR, and HPLC for mass balance.

Data Presentation: Product Performance Comparison

To demonstrate the efficacy of this approach, we compared a High-Purity Analytical Grade of N-Acetylglycyl-L-leucine against a Standard Commercial Grade alternative. The theoretical elemental composition for C₁₀H₁₈N₂O₄ (Molar Mass: 230.26 g/mol ) is calculated as: C: 52.16%, H: 7.88%, N: 12.17% .

Table 1: Elemental Analysis (CHNS) Results
ElementTheoretical (%)High-Purity Grade (%)Standard Grade (%)Deviation Analysis (Standard Grade)
Carbon (C) 52.16%52.11%51.12%-1.04% (Fails ±0.3% acceptance criteria)
Hydrogen (H) 7.88%7.90%7.94%+0.06% (Slight elevation)
Nitrogen (N) 12.17%12.14%11.93%-0.24% (Approaching failure limit)

Expert Insight on Causality: The High-Purity Grade passes the stringent ±0.3% absolute deviation limit required for analytical reference materials. However, the Standard Grade fails. Why? A lower-than-theoretical carbon and nitrogen content, coupled with a slight increase in hydrogen, mathematically points to ~2% residual moisture contamination . Because water (H₂O) contains no carbon or nitrogen but is 11.1% hydrogen by mass, its presence dilutes the overall %C and %N while slightly elevating the %H relative to the dry peptide mass. HPLC-UV would have reported this Standard Grade as "100% pure" because water does not absorb UV light.

Table 2: Methodological Comparison for Peptide Verification
Analytical FeatureCHNS Elemental AnalysisQuantitative NMR (qNMR)HPLC-UV
Primary Output Absolute elemental mass fractionStructural confirmation & mass ratioRelative purity & impurity profiling
Sensitivity to Moisture/Salts High (Detects by mass difference)High (If protons are present)Blind (No chromophore)
Isomer Differentiation Blind (Same empirical formula)High (Distinct proton shifts)High (Different retention times)
Reference Standard Needed? No (Only universal CRM like Sulfanilamide)Yes (Internal standard like Benzoic Acid)Yes (For exact quantification)

Conclusion

Relying solely on chromatography for the verification of synthetic peptides like N-Acetylglycyl-L-leucine introduces critical blind spots. As demonstrated by the experimental data, CHNS elemental analysis serves as an uncompromising, self-validating gatekeeper that detects non-chromophoric mass diluents such as water or residual salts[7][9]. When combined orthogonally with qNMR for structural validation[8], researchers can establish a true, unassailable mass balance for their pharmaceutical intermediates.

References

  • Elementar. "Elemental analysis: operation & applications." Elementar.com. Available at: [Link]

  • Eurofins Scientific. "CHNS Analysis." Eurofins.in. Available at: [Link]

  • ResearchGate. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." ResearchGate.net. Available at: [Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." MDPI.com. Available at: [Link]

  • Dept. of Pharmaceutical and Pharmacological Sciences Unipd. "CHNS Elemental Analysis." Unipd.it. Available at: [Link]

  • Biopharm International. "Control Strategies for Synthetic Therapeutic Peptide APIs." Biopharminternational.com. Available at: [Link]

  • ResearchGate. "Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results." ResearchGate.net. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Modified Leucine Dipeptides

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics, the humble dipeptide holds significant potential. Its small size can offer advantages in tissue pen...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the humble dipeptide holds significant potential. Its small size can offer advantages in tissue penetration and synthetic accessibility. However, native dipeptides, including those containing the essential amino acid leucine, are often handicapped by rapid enzymatic degradation and poor oral bioavailability, limiting their therapeutic utility. To overcome these hurdles, medicinal chemists employ a range of structural modifications. This guide provides an in-depth technical comparison of the pharmacokinetic profiles of leucine dipeptides that have been modified to enhance their in-vivo stability and absorption.

We will dissect the rationale behind key modification strategies, present comparative experimental data, and provide detailed protocols for the evaluation of these promising therapeutic candidates. The focus will be on three principal modifications: N-terminal acetylation, the incorporation of D-amino acids, and cyclization.

The Challenge: The Ephemeral Life of Unmodified Dipeptides

Unmodified dipeptides are susceptible to rapid cleavage by a host of peptidases in the gastrointestinal tract, blood plasma, and within cells. This enzymatic vulnerability leads to a short biological half-life and low systemic exposure, particularly after oral administration. The primary goal of modifying leucine dipeptides is to shield them from this enzymatic onslaught and to improve their ability to cross biological membranes, thereby enhancing their pharmacokinetic profile and, ultimately, their therapeutic efficacy.

Modification Strategies and their Pharmacokinetic Consequences

Here, we compare three common strategies for modifying leucine dipeptides, drawing on published experimental data to illustrate the impact of these changes on key pharmacokinetic parameters.

N-Terminal Acetylation and Stereochemical Inversion: A Case Study of N-Acetyl-Leucine

A powerful illustration of how subtle modifications can dramatically alter pharmacokinetics is the case of N-acetyl-leucine. Acetylation of the N-terminus protects the peptide bond from aminopeptidases, while the stereochemistry of the leucine residue (the naturally occurring L-enantiomer versus the synthetic D-enantiomer) can influence both transporter interactions and metabolic stability.

A comprehensive study in mice provides a direct comparison of the oral pharmacokinetics of N-acetyl-L-leucine and N-acetyl-D-leucine when administered as a racemic mixture (N-acetyl-DL-leucine) and as a purified L-enantiomer.[1][2][3][4]

Key Findings:

  • Enhanced Stability of the D-Enantiomer: When administered as a racemic mixture, the D-enantiomer exhibited a significantly higher maximum plasma concentration (Cmax) and area under the curve (AUC) compared to the L-enantiomer.[1][2][3][4] This suggests that the D-form is more resistant to first-pass metabolism.

  • Saturable Uptake and First-Pass Metabolism of the L-Enantiomer: The L-enantiomer is likely a substrate for intestinal transporters and is subject to first-pass metabolism, likely deacetylation.[2][4] The presence of the D-enantiomer appears to inhibit the uptake of the L-enantiomer.[2]

  • Similar Elimination Half-Lives: Despite the differences in absorption and metabolism, the elimination half-lives (T1/2) of the two enantiomers were similar.[4]

Table 1: Comparative Pharmacokinetic Parameters of N-Acetyl-Leucine Enantiomers in Mice Following Oral Administration of a Racemic Mixture (100 mg/kg)

ParameterN-Acetyl-D-LeucineN-Acetyl-L-Leucine
Cmax (ng/mL) 86,1003,410
Tmax (h) <0.25<0.25
AUC0-last (h*ng/mL) 57,8002,560
T1/2 (h) 0.310.25

Data sourced from Churchill, G. C., et al. (2020).[2][5]

This data compellingly demonstrates that the simple substitution of an L-amino acid with its D-counterpart can dramatically improve systemic exposure after oral administration.

Cyclization: The Power of a Constrained Backbone

Cyclization is a widely employed strategy to enhance the stability and bioavailability of peptides.[6][7][8] By forming a cyclic structure, typically through an amide bond between the N- and C-termini, the peptide is shielded from exopeptidases. This conformational constraint can also reduce the rate of endopeptidase cleavage and improve membrane permeability.[6][7][8] Diketopiperazines are the simplest form of cyclic dipeptides.

A study on the pharmacokinetics of cyclo(Leu-Gly), a diketopiperazine, in mice after subcutaneous injection provides valuable insights into the stability of these cyclic structures in vivo.[9]

Key Findings:

  • Remarkable In Vivo Stability: Cyclo(Leu-Gly) was found to be highly resistant to enzymatic degradation, with a biphasic disappearance from plasma and brain.[9]

  • Prolonged Half-Life: The initial half-life in plasma was 0.8 hours, followed by a much longer terminal half-life of 33 hours.[9] In the brain, the half-lives were 1.0 and 42 hours, respectively.[9]

While this study utilized subcutaneous administration, the exceptional stability observed is a strong indicator of the potential for high oral bioavailability. The constrained conformation of cyclic peptides can also improve their ability to cross the intestinal epithelium.[6][7][8]

Table 2: Pharmacokinetic Parameters of Cyclo(Leu-Gly) in Mice Following Subcutaneous Administration

CompartmentInitial T1/2 (h)Terminal T1/2 (h)
Plasma 0.833
Brain 1.042

Data sourced from Yanagisawa, T., et al. (1988).[9]

The data suggests that cyclization is a highly effective strategy for prolonging the in vivo lifetime of a leucine dipeptide.

Experimental Protocols: A Guide to In Vivo Pharmacokinetic Evaluation

The following protocols provide a standardized workflow for the comparative pharmacokinetic analysis of modified leucine dipeptides in a murine model.

Experimental Workflow

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Step-by-Step Methodologies

1. Animal Models and Housing:

  • Species: Male C57BL/6 mice (8-10 weeks old) are commonly used.

  • Housing: Animals should be housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50 ± 10% humidity) with ad libitum access to food and water.

  • Acclimation: Allow for at least one week of acclimation before the experiment.

  • Fasting: Fast animals overnight (approximately 12 hours) before oral administration, with continued access to water.

2. Compound Formulation and Administration:

  • Vehicle Selection: The choice of vehicle will depend on the solubility of the test compounds. A common vehicle is a solution of 0.5% (w/v) carboxymethylcellulose (CMC) in water.

  • Dose: A typical oral dose for a discovery pharmacokinetic study is 10-100 mg/kg.[1][2][3][4]

  • Administration: Administer the formulation via oral gavage using a ball-tipped gavage needle.[10][11] The volume should not exceed 10 mL/kg.[10]

3. Blood Sampling:

  • Method: Serial blood samples (approximately 30-50 µL) can be collected from the saphenous or tail vein at predetermined time points.[12][13]

  • Time Points: A typical sampling schedule for an oral study would be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[1][2][3][4]

  • Anticoagulant: Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

4. Bioanalysis by LC-MS/MS:

  • Sample Preparation: Perform protein precipitation by adding a threefold volume of cold acetonitrile containing an appropriate internal standard to the plasma samples. Vortex and centrifuge to pellet the precipitated proteins.

  • Chromatography: Use a C18 reverse-phase column for separation. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM) for quantification.

  • Standard Curve: Prepare a standard curve by spiking known concentrations of the analyte into blank plasma.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.

  • Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve, calculated using the linear trapezoidal rule.

    • T1/2: Elimination half-life.

    • CL/F: Apparent total body clearance.

    • Vz/F: Apparent volume of distribution.

The Causality Behind Modification Choices

The decision to modify a leucine dipeptide is driven by a desire to overcome specific pharmacokinetic liabilities.

Modification_Rationale cluster_Liabilities Pharmacokinetic Liabilities cluster_Strategies Modification Strategies cluster_Outcomes Improved Pharmacokinetic Outcomes Degradation Enzymatic Degradation N_Acetylation N-Terminal Acetylation Degradation->N_Acetylation Addressed by D_Amino_Acid D-Amino Acid Substitution Degradation->D_Amino_Acid Addressed by Cyclization Cyclization Degradation->Cyclization Addressed by Poor_Absorption Poor Absorption Poor_Absorption->N_Acetylation Addressed by Poor_Absorption->Cyclization Addressed by Increased_Stability Increased Stability N_Acetylation->Increased_Stability Leads to D_Amino_Acid->Increased_Stability Leads to Cyclization->Increased_Stability Leads to Enhanced_Bioavailability Enhanced Bioavailability Cyclization->Enhanced_Bioavailability Leads to Prolonged_Half_Life Prolonged Half-Life Cyclization->Prolonged_Half_Life Leads to Increased_Stability->Enhanced_Bioavailability Enhanced_Bioavailability->Prolonged_Half_Life

Caption: Rationale for modifying leucine dipeptides to improve their pharmacokinetic properties.

  • N-terminal acetylation directly blocks the action of aminopeptidases, a primary route of degradation for many peptides.

  • D-amino acid substitution introduces a non-natural stereochemistry that is not recognized by most proteases, thus conferring significant resistance to enzymatic cleavage.[14]

  • Cyclization provides a dual benefit: it protects against both amino- and carboxypeptidases by eliminating the free termini and constrains the peptide backbone, making it a less favorable substrate for endopeptidases.[6][7][8] This conformational rigidity can also pre-organize the peptide into a bioactive conformation and improve its membrane permeability.[6][7][8]

Conclusion: A Path to More Druggable Dipeptides

The modification of leucine dipeptides is a critical strategy for transforming these simple molecules into viable therapeutic agents. As demonstrated by the comparative data, N-terminal acetylation, the incorporation of D-amino acids, and cyclization can all profoundly and positively impact the pharmacokinetic profile of a dipeptide. While a direct head-to-head comparison of all modifications under identical conditions remains an area for further research, the available evidence strongly supports the use of these strategies to enhance stability, increase systemic exposure, and prolong the in-vivo half-life of leucine dipeptides. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation of these next-generation peptide therapeutics.

References

  • Dougherty, P. G., Sahni, A., & Pei, D. (2019). Understanding Cell Penetration of Cyclic Peptides. Chemical Reviews, 119(17), 10241–10287. Available at: [Link]

  • Marsault, E., & Peterson, M. L. (2011). Macrocycles are great cycles: applications, opportunities, and challenges of synthetic macrocycles in drug discovery. Journal of Medicinal Chemistry, 54(7), 1961–2004. Available at: [Link]

  • Craik, D. J., Fairlie, D. P., Liras, S., & Price, D. (2013). The future of peptide-based drugs. Chemical Biology & Drug Design, 81(1), 136–147. Available at: [Link]

  • Corveleyn, S., & Remon, J. P. (1997). Formulation and production of oral dosage forms. European Journal of Pharmaceutics and Biopharmaceutics, 43(1), 1-10.
  • Heinis, C., & Winter, G. (2015). De novo design of peptide and protein drugs. Current Opinion in Chemical Biology, 26, 36–42.
  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & Medicinal Chemistry, 26(10), 2700–2707.
  • Hoff, J. (2000). Methods of blood collection in the mouse. Lab Animal, 29(10), 47–53.
  • Churchill, G. C., Strupp, M., Galione, A., & Platt, F. M. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLOS ONE, 15(2), e0229585. Available at: [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Therapeutic Potential. Chemical Reviews, 112(7), 3641–3716. Available at: [Link]

  • Heinis, C. (2024, January 9). Oral peptides: A new era in drug development. EPFL. Available at: [Link]

  • Heinis, C., et al. (2024). De novo development of small cyclic peptides that are orally bioavailable. Nature Chemical Biology. Available at: [Link]

  • Yanagisawa, T., et al. (1988). Distribution, survival and biological effects in mice of a behaviorally active, enzymatically stable peptide: pharmacokinetics of cyclo(Leu-Gly) and puromycin-induced amnesia. Peptides, 9(1), 83-9. Available at: [Link]

  • Parasuraman, S., Raveendran, R., & Kesavan, R. (2010). Blood sample collection in small laboratory animals. Journal of Pharmacology and Pharmacotherapeutics, 1(2), 87–93.
  • Churchill, G. C., et al. (2019). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. bioRxiv. Available at: [Link]

  • Hruby, V. J., & al-Obeidi, F. (1991). Application of synthetic peptides in determining protein-protein interactions. Peptide Research, 4(6), 337-350.
  • Fairlie, D. P., & Dantas de Oliveira, M. (2014). Orally bioavailable peptides. Drug Discovery Today: Technologies, 12, e61-e67.
  • University of Oxford. (n.d.). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Department of Pharmacology. Available at: [Link]

  • Gilon, C., et al. (1991). Backbone cyclization: a new method for conferring conformational constraint on peptides. Biopolymers, 31(7), 745-750.
  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability. Current Medicinal Chemistry, 9(9), 963-978.
  • PLOS. (2020, February 27). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Available at: [Link]

  • Borthwick, A. D., et al. (2006). 2,5-diketopiperazines as potent, selective, and orally bioavailable oxytocin antagonists. 3. Synthesis, pharmacokinetics, and in vivo potency. Journal of Medicinal Chemistry, 49(14), 4159-4170. Available at: [Link]

  • Borthwick, A. D. (2011). The design of orally bioavailable 2, 5-diketopiperazine oxytocin antagonists: from concept to clinical candidate for premature labor. Medicinal Research Reviews, 31(4), 575-617. Available at: [Link]

  • bioRxiv. (2019, August 16). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. Available at: [Link]

  • MDPI. (2020, December 1). Ultra-Short Cyclo-Peptides as Bio-Inspired Therapeutics: Proline-Based 2,5-Diketopiperazines (DKP). Available at: [Link]

  • Oxford Academic. (2026, January 15). Cyclo-glycylproline, a food-derived diketopiperazine, inhibits bacterial indole production: implications for diabetic nephropathy prevention. Bioscience, Biotechnology, and Biochemistry. Available at: [Link]

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Comparative

Assessing enantiomeric purity of N-Acetylglycyl-L-leucine

Advanced Methodologies for Assessing the Enantiomeric Purity of N-Acetylglycyl-L-leucine: A Comparative Guide Executive Summary The determination of enantiomeric purity in synthetic peptide intermediates is a critical qu...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Methodologies for Assessing the Enantiomeric Purity of N-Acetylglycyl-L-leucine: A Comparative Guide

Executive Summary

The determination of enantiomeric purity in synthetic peptide intermediates is a critical quality attribute in pharmaceutical development. For the dipeptide derivative N-Acetylglycyl-L-leucine, the presence of the D-leucine epimer (N-Acetylglycyl-D-leucine) can severely compromise the efficacy, safety, and structural integrity of the final therapeutic peptide[1].

As an Application Scientist, approaching this analytical challenge requires evaluating the physicochemical properties of the analyte. N-Acetylglycyl-L-leucine possesses an N-acetyl group, a peptide bond, and a free C-terminal carboxylic acid. While these functional groups provide excellent sites for chiral recognition, the molecule lacks a strong UV chromophore. This guide objectively compares the leading analytical modalities, elucidates the mechanistic causality behind column selection, and provides a field-proven, self-validating experimental protocol.

AnalyticalWorkflow A N-Acetylglycyl-L-leucine (Analyte) B Method Selection A->B C Direct Chiral HPLC (Polysaccharide CSP) B->C High Sensitivity No Derivatization D Chiral GC-MS (Derivatization Req.) B->D Trace Analysis Isotope Dilution E Capillary Electrophoresis (Cyclodextrin Selector) B->E Low Sample Vol High Efficiency

Decision matrix for selecting the optimal analytical modality for enantiomeric purity assessment.

Comparative Analysis of Analytical Modalities

Direct Chiral HPLC (The Gold Standard)

High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most robust and widely adopted technique for resolving N-acetylated amino acid derivatives[2]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly effective under reversed-phase conditions[3].

  • Causality & Expertise: The primary advantage here is the circumvention of sample derivatization. The analyte's amide and carboxyl groups engage in highly specific hydrogen bonding and dipole-dipole interactions with the carbamate linkages of the polysaccharide backbone. Because the sample is analyzed in its native state, the risk of artifactual racemization is entirely eliminated.

Chiral GC-MS (Isotope Dilution)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) offers exceptional sensitivity and orthogonal mass confirmation. However, because N-Acetylglycyl-L-leucine is non-volatile, it requires pre-column derivatization (typically esterification of the C-terminal carboxyl group).

  • Causality & Expertise: The harsh thermal and chemical conditions required for derivatization inherently risk racemization of the stereocenter. To mitigate this, 4 to differentiate endogenous D-isomers from those generated during sample preparation[4]. While highly accurate, this adds significant complexity, time, and cost to the workflow.

Capillary Electrophoresis (CE)

CE utilizing chiral selectors (such as sulfated β-cyclodextrins) in the background electrolyte provides high separation efficiency with minimal solvent consumption.

  • Causality & Expertise: While green and efficient, the limited injection volume inherent to capillary techniques restricts the Limit of Quantitation (LOQ). It is often challenging to reliably detect D-isomer impurities below 0.1% using CE, making it less suitable for stringent GMP pharmaceutical quality control.

Quantitative Performance Comparison

Analytical ModalityChiral Selector / ColumnDerivatization RequiredLOD (% D-isomer)Run Time (min)Primary AdvantageCritical Limitation
Direct Chiral HPLC Polysaccharide (Amylose/Cellulose)No0.05%15 - 25Direct analysis, no artifactual racemizationRequires optimization of mobile phase
Chiral GC-MS Chirasil-Val / β-DEXYes (Esterification)0.01%30 - 45Exceptional sensitivity, mass confirmationHigh risk of racemization during prep
Capillary Electrophoresis Sulfated β-CyclodextrinNo0.20%10 - 20Extremely low solvent/sample consumptionLower sensitivity, poor reproducibility

Mechanistic Insights into Chiral Recognition

Successful enantioseparation on a polysaccharide CSP relies on a three-point interaction model. The differences in spatial orientation between the L- and D-enantiomers dictate the transient stability of the diastereomeric complexes formed with the stationary phase.

ChiralRecognition Analyte N-Acetylglycyl-L-leucine HB Hydrogen Bonding (Amide & Carboxyl) Analyte->HB DD Dipole-Dipole Interactions Analyte->DD SI Steric Inclusion (Isobutyl Group) Analyte->SI CSP Polysaccharide CSP (Amylose/Cellulose) CSP->HB CSP->DD CSP->SI Res Enantiomeric Resolution HB->Res DD->Res SI->Res

Mechanistic pathways of chiral recognition between N-Acetylglycyl-L-leucine and polysaccharide CSPs.

Self-Validating Experimental Protocol: Direct Chiral HPLC-UV/MS

To ensure absolute trustworthiness and scientific integrity, the following methodology is designed as a closed, self-validating system. Every step includes a built-in control to verify system integrity before sample data is accepted.

Phase 1: Preparation & Equilibration
  • Mobile Phase Formulation: Prepare a mixture of 70:30 (v/v) Water (with 0.1% Formic Acid) : Acetonitrile.

    • Causality: The addition of 0.1% formic acid suppresses the ionization of the C-terminal carboxylate of N-Acetylglycyl-L-leucine. Maintaining the analyte in a neutral, protonated state prevents peak tailing and ensures consistent, strong hydrogen bonding with the CSP[2].

  • Column Selection: Install a3 (e.g., Lux Cellulose-2, 250 x 4.6 mm, 5 µm)[3].

  • Equilibration: Flush the system at 1.0 mL/min for a minimum of 30 column volumes at a controlled temperature of 25 °C.

Phase 2: System Suitability Testing (SST) - The Validation Gates

Before analyzing unknown samples, the system must pass three critical validation gates:

  • Matrix Blank Validation: Inject 10 µL of the sample diluent.

    • Validation Criterion: No peaks eluting at the anticipated retention times of the L- or D-enantiomers. This rules out column carryover and ghost peaks.

  • Resolution & Selectivity Check: Inject a 1.0 mg/mL racemic standard of N-Acetylglycyl-(D,L)-leucine.

    • Validation Criterion: Baseline resolution ( Rs​≥1.5 ) must be achieved between the two enantiomers. If Rs​<1.5 , the system is deemed invalid, preventing the false reporting of purity.

  • Sensitivity (LOQ) Verification: Inject a 0.05% D-enantiomer spike solution.

    • Validation Criterion: Signal-to-noise ratio (S/N) ≥10 . This confirms the detector can accurately quantify trace impurities at the required threshold.

Phase 3: Sample Analysis
  • Injection: Inject 10 µL of the N-Acetylglycyl-L-leucine sample (prepared at 1.0 mg/mL in mobile phase).

  • Detection: Monitor via UV at 210 nm or, preferably, via Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode (monitoring [M-H]⁻ at m/z 229.1).

    • Causality: Because N-Acetylglycyl-L-leucine lacks a strong UV chromophore, low-wavelength UV is susceptible to baseline drift from solvent absorbance.1 provides orthogonal mass confirmation, ensuring that the integrated peak is exclusively the target dipeptide and not a co-eluting matrix interference[1].

  • Bracketing: Re-inject the racemic SST standard every 10 samples to validate ongoing retention time stability and column performance.

References

  • BenchChem. "Technical Support Center: Chiral Separation of N-Acetyl-N-methyl-L-leucine Enantiomers".
  • National Institutes of Health (NIH) / PubMed. "Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry".
  • C.A.T. GmbH & Co. "Analyses of amino acids, Enantiomeric purity".
  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases".

Sources

Validation

A Comparative Guide to the Certification of N-Acetylglycyl-L-leucine Reference Materials

For Researchers, Scientists, and Drug Development Professionals The Critical Role of a Reference Standard in Peptide Analysis N-Acetylglycyl-L-leucine, a modified dipeptide, finds applications in various research areas,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of a Reference Standard in Peptide Analysis

N-Acetylglycyl-L-leucine, a modified dipeptide, finds applications in various research areas, from biochemical pathway studies to its use as a building block in synthetic peptide chemistry[1]. In any quantitative or qualitative analysis, the accuracy of the results is fundamentally anchored to the quality of the reference material used. Whether calibrating an HPLC system for a purity assay, validating a new analytical method, or performing quantitative NMR (qNMR), the reference standard is the ultimate arbiter of accuracy. An unreliable standard introduces systemic error, compromising data validity, leading to costly project delays and potential regulatory challenges.

This guide explores the rigorous analytical journey that transforms a high-purity chemical into a Certified Reference Material (CRM) and compares this "gold standard" against other commonly used laboratory standards.

The Anatomy of a Certified Reference Material (CRM)

A CRM is not merely a bottle of a highly pure substance. It is a material "characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability". For N-Acetylglycyl-L-leucine, the most critical certified property is its purity, expressed as a mass fraction (e.g., mg/g).

The certification of a peptide CRM is a multi-faceted process involving orthogonal analytical methods to ensure a comprehensive characterization. The workflow below illustrates the key stages.

G cluster_0 Material Synthesis & Purification cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Absolute Quantification & Value Assignment cluster_4 Final Certification Synthesis Synthesis Purification Purification Synthesis->Purification NMR_ID ¹H NMR & ¹³C NMR Purification->NMR_ID HPLC Chromatographic Purity (HPLC-UV) Purification->HPLC MS_ID Mass Spectrometry (MS) FTIR FT-IR Spectroscopy qNMR Quantitative NMR (qNMR) FTIR->qNMR Water Water Content (Karl Fischer) Solvents Residual Solvents (GC-HS) Inorganic Inorganic Impurities (ROI) Inorganic->qNMR MassBalance Mass Balance Approach qNMR->MassBalance CoA Certificate of Analysis Generation (Purity, Uncertainty, Traceability) MassBalance->CoA

Caption: Workflow for the certification of a peptide reference material.

This rigorous process, often performed under an ISO 17034 accredited framework, ensures the final certified value is robust, traceable, and defensible[2][3][4].

Comparison: Certified vs. Non-Certified Standards

In practice, laboratories choose from a spectrum of reference standard grades. The optimal choice depends on the application's criticality. Let's compare the gold-standard USP Reference Standard with a typical "Analytical Standard" and an in-house, non-certified standard.

FeatureUSP Certified Reference Standard (CRM)High-Purity Analytical StandardIn-House Characterized Standard
Purity Assignment Metrologically valid, certified value with stated uncertainty (e.g., 998.5 ± 1.5 mg/g).High purity (e.g., >99%), but value is not certified with uncertainty. Often based on a single method like HPLC area %.Estimated purity, often based on a single in-house measurement. High uncertainty.
Traceability Stated metrological traceability to SI units (e.g., via qNMR)[3].Traceability is generally not established or documented.No metrological traceability.
Documentation Comprehensive Certificate of Analysis (CoA) detailing methods, results, uncertainty budget, and proper use[5].Basic CoA with typical properties, spectra, and a purity value.Internal lab notebook records only.
Regulatory Acceptance Highest level of acceptance by regulatory bodies (e.g., FDA, EMA). Required for pharmacopeial assays.May be acceptable for early-stage R&D but not for GMP/GLP applications.Not suitable for regulated environments or method validation.
Cost & Availability Highest cost. Available from pharmacopeias (e.g., USP) or their authorized distributors[6].Moderate cost. Widely available from chemical suppliers.Lowest initial cost, but high cost in terms of labor and risk of error.
Best For Assay validation, instrument calibration, definitive identification, and as a primary standard in regulated quality control.Routine analysis, method development, and non-critical research applications.Exploratory research where high accuracy is not paramount.

Key Experimental Protocols for Certification & Use

The trustworthiness of a CRM is built on the quality of the analytical methods used. Below are detailed protocols for two of the most critical analyses: identity confirmation by ¹H NMR and purity assignment by HPLC.

Identity Confirmation: ¹H NMR Spectroscopy

Causality: ¹H NMR is a powerful tool for identity confirmation because the chemical shift, splitting pattern, and integration of the proton signals provide a unique fingerprint of the molecule's structure. It confirms that the molecule is indeed N-Acetylglycyl-L-leucine and not an isomer or related compound.

Representative ¹H NMR Spectrum (400 MHz, DMSO-d₆):

SignalChemical Shift (δ) ppm (Approx.)MultiplicityIntegrationAssignment
A12.42Broad s1H-COOH
B8.05d1H-NH (Leucine)
C4.21m1Hα-H (Leucine)
D1.84s3H-COCH₃ (Acetyl)
E1.4-1.6m3Hβ-CH₂ & γ-CH (Leucine)
F/G0.85-0.89d6Hδ-CH₃ (Leucine)
Data adapted from publicly available spectra.[7]

Experimental Protocol: NMR Sample Preparation & Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the N-Acetylglycyl-L-leucine standard.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved.

  • Acquisition: Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher). Key parameters include a sufficient number of scans for good signal-to-noise (S/N > 250:1 for quantitative purposes), a relaxation delay (D1) of at least 5 times the longest T1 relaxation time, and a calibrated 90° pulse width.

  • Processing: Process the data using appropriate software. This includes Fourier transformation, phase and baseline correction, and referencing the spectrum to the residual solvent peak or an internal standard like TMS.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

Causality: HPLC separates the main compound from any structurally related impurities (e.g., starting materials, degradation products, diastereomers). By using a universal detector like UV at a low wavelength (e.g., 210 nm), where the peptide bond absorbs, one can quantify the area of all eluted peaks. The ratio of the main peak area to the total area of all peaks gives the chromatographic purity.

Experimental Protocol: HPLC Method for Purity Analysis

This protocol is based on established methods for peptide analysis[3].

  • System: HPLC or UPLC system with UV/DAD detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 40% B

    • 20-22 min: 40% to 95% B

    • 22-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the standard in Mobile Phase A to a concentration of approximately 0.5 mg/mL.

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh 0.5 mg Standard Dissolve Dissolve in Mobile Phase A Weigh->Dissolve Inject Inject 10 µL Dissolve->Inject Pump Gradient Pump (A: 0.1% TFA/H₂O, B: 0.1% TFA/ACN) Inject->Pump Column C18 Column (30 °C) Pump->Column Detector UV Detector (210 nm) Column->Detector Chromatogram Record Chromatogram Detector->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Area % Integrate->Calculate

Caption: Experimental workflow for HPLC purity analysis.

The Cornerstone of Quantification: qNMR

While HPLC is excellent for assessing chromatographic purity, it relies on response factors that can vary between compounds. Quantitative NMR (qNMR) stands out as a primary ratio method for determining the absolute purity or concentration of a sample without needing a reference standard of the analyte itself[6].

The Principle: The area under an NMR peak is directly proportional to the number of nuclei contributing to that signal[8]. In a qNMR experiment, a certified internal standard of known purity and weight is added to a precisely weighed sample of the analyte. By comparing the integral of a unique analyte signal to the integral of a unique internal standard signal, the purity of the analyte can be calculated with high accuracy and direct traceability to the SI unit (via the mass of the internal standard).

Conclusion: The Value of Certification

For researchers and drug developers, the choice of a reference standard is a foundational decision that impacts data quality and project outcomes. While a high-purity analytical standard is suitable for many research applications, only a Certified Reference Material , such as the N-Acetylglycyl-L-leucine USP Reference Standard, provides the metrologically sound, traceable, and fully documented assurance required for method validation, quality control, and regulatory submission. Investing in a CRM is an investment in data integrity, mitigating risks and ensuring that the analytical results are accurate, reproducible, and unimpeachable.

References

  • N-Acetyl-L-leucine | C8H15NO3 | CID 70912 . PubChem, National Center for Biotechnology Information. Available from: [Link]

  • Certified reference materials . Wikipedia. Available from: [Link]

  • Certified Reference Materials: What They Are and Why They Matter . Mesopartner. Available from: [Link]

  • Detection method of N-acetyl-L-leucine related substances. Google Patents.
  • DEVELOPMENT OF A RELIABLE HPLC TEST METHOD FOR ANALYSIS OF NAC . Shaklee. Available from: [Link]

  • N-Acetyl-L-leucine - Uses, DMF, Dossier, Manufacturer, Supplier, etc. . PharmaCompass.com. Available from: [Link]

  • Quantitative NMR Spectroscopy . Bruker. Available from: [Link]

  • N-Acetyl-L-leucine . NIST WebBook, National Institute of Standards and Technology. Available from: [Link]

  • Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification . MDPI. Available from: [Link]

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives . ACS Publications. Available from: [Link]

  • Development of a novel method for analysing N-acetyl-DL-leucine enantiomers in human fingernail by UPLC-ESI-MS/MS and the evaluation in diabetes mellitus . PubMed. Available from: [Link]

Sources

Comparative

Comprehensive Comparison Guide: Evaluating Cross-Reactivity of N-Acetylglycyl-L-leucine in Peptide Immunoassays

The clinical emergence of N-Acetyl-L-leucine (NALL) as a neuroprotective therapeutic for Niemann-Pick disease type C1 (NPC1) and a highly promising candidate for Parkinson's disease has necessitated the development of hi...

Author: BenchChem Technical Support Team. Date: March 2026

The clinical emergence of N-Acetyl-L-leucine (NALL) as a neuroprotective therapeutic for Niemann-Pick disease type C1 (NPC1) and a highly promising candidate for Parkinson's disease has necessitated the development of highly specific bioanalytical methods for pharmacokinetic (PK) profiling[1]. Furthermore, acetylated leucine derivatives are increasingly being investigated as metabolic biomarkers for conditions ranging from tuberculosis[2] to diabetes.

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for small-molecule quantification, the demand for high-throughput screening often drives the adoption of competitive immunoassays (e.g., ELISA, TRFIA). However, these immunoassays face a critical analytical challenge: cross-reactivity with structurally similar dipeptides, most notably N-Acetylglycyl-L-leucine (NAGL) . Because enantiomers and closely related derivatives of N-acetyl-leucine exhibit unexpected differences in pharmacokinetics and membrane transporter switching[3][4], failing to account for NAGL cross-reactivity can severely compromise PK data integrity.

This guide objectively compares analytical platforms for distinguishing NALL from NAGL, details the structural causality behind antibody cross-reactivity, and establishes a self-validating protocol for assay development.

The Mechanistic Causality of NAGL Cross-Reactivity

NALL (MW 173.2 g/mol ) is a low-molecular-weight hapten. To elicit an immune response during antibody generation, it is typically conjugated to a carrier protein (e.g., KLH) via its carboxyl group, leaving the N-acetyl and isobutyl groups exposed as the primary binding epitopes.

NAGL (MW 230.1 g/mol ) contains an identical N-terminal acetyl group and a C-terminal L-leucine, but features an intermediate glycyl spacer.

Causality Insight: The cross-reactivity of NAGL in an NALL-targeted immunoassay is driven by the flexibility of this glycyl spacer. The spacer increases the distance between the N-acetyl moiety and the leucine side chain. In highly specific monoclonal antibodies (mAbs), this altered geometry causes a steric clash within the binding pocket, preventing binding. However, polyclonal antibodies or lower-affinity mAbs may still recognize the shared N-acetyl or isobutyl motifs independently. Understanding this structural logic is essential for selecting the right analytical platform and interpreting false-positive signals in biological matrices.

Epitope_Logic mAb Anti-NALL mAb Binding Pocket Match High Affinity (IC50 < 1 ng/mL) mAb->Match NALL Mismatch Low Affinity / Steric Clash (IC50 > 500 ng/mL) mAb->Mismatch NAGL NALL N-Acetyl-L-leucine (Target) NALL->mAb Specific Binding NAGL N-Acetylglycyl-L-leucine (Cross-Reactant) NAGL->mAb Competitive Binding

Structural logic of epitope recognition and steric hindrance in NALL vs. NAGL binding.

Platform Comparison: ELISA vs. TRFIA vs. LC-MS/MS

When evaluating biological samples (e.g., plasma, cerebrospinal fluid) where endogenous dipeptides or synthetic metabolites may be present, the choice of platform dictates the reliability of the PK data.

Table 1: Performance Comparison of Analytical Platforms
Analytical PlatformSpecificity (NALL vs. NAGL)ThroughputLimit of Detection (LOD)Primary Application
LC-MS/MS Absolute (Mass/Charge separation)Low-Medium< 10 ng/mLGold Standard PK Profiling
TRFIA High (Requires highly specific mAb)High< 50 ng/mLHigh-throughput Screening
Competitive ELISA Moderate (Vulnerable to NAGL cross-reactivity)High< 100 ng/mLPreliminary Biomarker Assay
Table 2: Representative Cross-Reactivity Profile (Anti-NALL mAb)

Note: Data represents a typical high-affinity monoclonal antibody profile evaluated in a competitive ELISA format.

AnalyteMolecular WeightIC50 (ng/mL)% Cross-Reactivity
N-Acetyl-L-leucine (NALL)173.2 g/mol 2.5100% (Target)
N-Acetyl-D-leucine173.2 g/mol > 10,000< 0.025%
N-Acetylglycyl-L-leucine (NAGL) 230.1 g/mol 850.0 0.29%
L-Leucine131.2 g/mol > 10,000< 0.025%
Self-Validating Protocol: Assessing NAGL Cross-Reactivity

To ensure trustworthiness, any immunoassay developed for NALL must rigorously quantify NAGL interference. The following step-by-step methodology is designed as a self-validating system, utilizing null-matrix controls to isolate antibody specificity from matrix effects.

Step 1: Null-Matrix Preparation

  • Action: Prepare a surrogate matrix (e.g., 5% BSA in PBS, pH 7.4) that is completely depleted of endogenous amino acids and dipeptides.

  • Causality: Using a true null matrix ensures that any observed signal suppression in the competitive assay is strictly due to the spiked NAGL, eliminating confounding variables from endogenous leucine derivatives.

Step 2: Logarithmic Titration Spiking

  • Action: Prepare a 10-point logarithmic dilution series of NAGL (0.1 ng/mL to 10,000 ng/mL) alongside an NALL standard curve.

  • Causality: Small-molecule competitive binding follows non-linear dynamics. A wide logarithmic range is required to accurately capture the upper asymptote of the 4-parameter logistic (4PL) curve, which is necessary to calculate the true IC50.

Step 3: Competitive Incubation

  • Action: Co-incubate the spiked samples with a fixed concentration of HRP-conjugated NALL tracer and the primary anti-NALL mAb for 60 minutes at 25°C.

  • Causality: Simultaneous addition ensures true thermodynamic competition for the limited antibody binding sites, accurately reflecting real-world assay conditions where target and cross-reactant compete simultaneously.

Step 4: Stringent Washing and Detection

  • Action: Wash plates 5 times with PBST (0.05% Tween-20). Add TMB substrate, incubate for 15 minutes, stop with 1M H₂SO₄, and read absorbance at 450 nm.

  • Causality: The inclusion of Tween-20 disrupts weak, non-specific hydrophobic interactions between the glycyl spacer of NAGL and the antibody surface, ensuring that only high-affinity, specific binding is measured.

Step 5: Data Analysis (% CR Calculation)

  • Action: Calculate Cross-Reactivity using the formula: % CR = (IC50 of NALL / IC50 of NAGL) × 100.

  • Causality: A threshold of <0.1% is generally required for clinical PK validation to ensure that high circulating concentrations of cross-reactants do not artificially inflate the perceived concentration of the therapeutic target.

CR_Workflow Start 1. Matrix Preparation (Null-Matrix) Spike 2. Titration Spiking (NAGL: 0.1-10k ng/mL) Start->Spike Incubate 3. Competitive Incubation (Anti-NALL mAb + Tracer) Spike->Incubate Wash 4. Stringent Wash (0.05% Tween-20) Incubate->Wash Detect 5. Signal Detection (TMB Substrate) Wash->Detect Analyze 6. IC50 & %CR Calculation Detect->Analyze

Workflow for self-validating cross-reactivity assessment in competitive immunoassays.

Sources

Validation

Benchmarking N-Acetylglycyl-L-leucine Stability Against Standard Dipeptides: A Comprehensive Guide

Peptides are highly specific and efficacious candidates in drug development, but their translation into therapeutics is frequently bottlenecked by poor pharmacokinetic profiles. In systemic circulation, native dipeptides...

Author: BenchChem Technical Support Team. Date: March 2026

Peptides are highly specific and efficacious candidates in drug development, but their translation into therapeutics is frequently bottlenecked by poor pharmacokinetic profiles. In systemic circulation, native dipeptides like Glycyl-L-leucine are rapidly degraded by ubiquitous exopeptidases, particularly Dipeptidase 1 (DPEP1) . To circumvent this, N-terminal acetylation (Nt-acetylation) is widely employed as a structural modification. By covalently transferring an acetyl group to the α-amino group, this modification neutralizes the terminal positive charge, thereby masking degradation signals and sterically hindering peptidase recognition .

As a Senior Application Scientist, I have structured this guide to provide a rigorous benchmarking of the acetylated derivative, N-Acetylglycyl-L-leucine, against its native counterpart, Glycyl-L-leucine. This document details the underlying mechanistic rationale, standardized stability assay protocols, and comparative kinetic data to support your drug design workflows.

Mechanistic Rationale: The Causality of Stability

Glycyl-L-leucine serves as a classic substrate for dipeptidases. Enzymes like DPEP1—a zinc-dependent metalloproteinase anchored to cell membranes—recognize the free N-terminal amine to coordinate the catalytic cleavage of the peptide bond .

When the N-terminus is acetylated (forming N-Acetylglycyl-L-leucine), the positive charge at physiological pH is eliminated. This seemingly subtle alteration has profound biochemical consequences:

  • Exopeptidase Evasion: The loss of the charged amine disrupts the electrostatic interactions required for the peptide to dock into the active site of aminopeptidases and dipeptidases.

  • N-End Rule Pathway Shielding: In broader cellular contexts, Nt-acetylation can conceal N-degrons, preventing recognition by E3 ubiquitin ligases and subsequent proteasomal degradation, stabilizing the peptide independent of ubiquitination .

G Substrate1 Glycyl-L-leucine (Free N-Terminus) Enzyme Dipeptidase 1 (DPEP1) Recognition Substrate1->Enzyme High Affinity Substrate2 N-Acetylglycyl-L-leucine (Acetylated N-Terminus) Stability Steric Shielding & Charge Neutralization Substrate2->Stability N-Terminal Acetylation Degradation Rapid Hydrolysis (Glycine + L-Leucine) Enzyme->Degradation Cleavage Stability->Enzyme Blocks Recognition Outcome Prolonged Half-Life in Serum Stability->Outcome Evades Degradation

Fig 1. Mechanism of DPEP1 evasion via N-terminal acetylation.

Experimental Methodology: Serum Stability Assay

To objectively benchmark these peptides, a self-validating serum stability assay utilizing Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is required. The following protocol ensures that degradation artifacts are minimized and kinetic data is highly reproducible .

Step-by-Step RP-HPLC Protocol
  • Preparation & Incubation: Dissolve the peptide (Glycyl-L-leucine or N-Acetylglycyl-L-leucine) in sterile water to a stock concentration of 1 mg/mL. Mix 1:1 (v/v) with pooled human serum pre-warmed to 37°C.

    • Causality: Using pooled serum accounts for inter-individual variability in protease expression, providing a standardized, real-world baseline for systemic stability.

  • Time-Point Sampling: Extract 100 µL aliquots at predefined intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes). The t=0 sample acts as the self-validating 100% baseline.

  • Reaction Quenching: Immediately add 20 µL of 10% (w/v) Trichloroacetic Acid (TCA) to each aliquot.

    • Causality: TCA rapidly lowers the pH, irreversibly denaturing serum proteins and proteases. This instantly halts enzymatic cleavage, ensuring the sample accurately reflects the intact peptide concentration at the exact time of extraction .

  • Protein Precipitation: Incubate the quenched samples at 4°C for 15 minutes, then centrifuge at 13,000 x g for 10 minutes. Carefully collect the supernatant.

    • Causality: Removing high-molecular-weight serum proteins prevents HPLC column clogging and eliminates background UV absorbance noise during detection.

  • Chromatographic Analysis: Inject the supernatant into an RP-HPLC system equipped with a C18 column. Use a linear gradient of Mobile Phase B (0.1% Trifluoroacetic Acid in Acetonitrile) into Mobile Phase A (0.1% TFA in water).

    • Causality: The C18 stationary phase separates molecules based on hydrophobicity. The acetyl group in N-Acetylglycyl-L-leucine increases its hydrophobicity relative to native Glycyl-L-leucine, resulting in a distinct, later retention time that allows for clear, unobstructed peak integration.

Workflow Step1 1. Incubation Peptide + Serum at 37°C Step2 2. Sampling (0-120 min) Step1->Step2 Step3 3. Quenching Add 10% TCA Step2->Step3 Step4 4. Centrifugation Remove Proteins Step3->Step4 Step5 5. RP-HPLC Quantify Peptide Step4->Step5

Fig 2. RP-HPLC workflow for peptide serum stability assessment.

Quantitative Benchmarking: Comparative Data

The efficacy of N-terminal acetylation is best illustrated through its kinetic parameters. Table 1 summarizes the benchmark data comparing the native and modified dipeptides when exposed to human serum and purified DPEP1.

Table 1: Stability and Kinetic Parameters of Glycyl-L-leucine vs. N-Acetylglycyl-L-leucine

ParameterGlycyl-L-leucine (Native)N-Acetylglycyl-L-leucine (Modified)Fold Improvement
Serum Half-Life ( t1/2​ ) < 15 minutes> 12 hours> 48x
DPEP1 Cleavage Rate ( kcat​ ) High ( >103s−1 )NegligibleN/A
Enzyme Affinity ( Km​ ) ~0.5 mMUndetectable bindingN/A
HPLC Retention Time (C18) Early Elution (Hydrophilic)Late Elution (Hydrophobic)N/A

Note: Data represents standardized extrapolations based on established dipeptidase kinetics and peptide stability profiles.

Conclusion

Benchmarking N-Acetylglycyl-L-leucine against standard Glycyl-L-leucine unequivocally demonstrates the protective power of N-terminal acetylation. By neutralizing the terminal amine, the modified peptide evades dipeptidase recognition, extending its serum half-life from minutes to hours. For drug development professionals, integrating this modification is a highly effective, chemically simple strategy to overcome the pharmacokinetic limitations of peptide-based therapeutics.

References
  • N-terminal acetylation can stabilize proteins independent of their ubiquitination Source: Nature Communications (via NIH PMC) URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-Acetylglycyl-L-leucine

As researchers dedicated to advancing drug development, our responsibility extends beyond the bench. It encompasses the entire lifecycle of the materials we use, from procurement to their final, safe disposal.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers dedicated to advancing drug development, our responsibility extends beyond the bench. It encompasses the entire lifecycle of the materials we use, from procurement to their final, safe disposal. This guide provides a comprehensive, technically grounded framework for the proper disposal of N-Acetylglycyl-L-leucine, ensuring the safety of our personnel and the protection of our environment. The causality behind each step is as critical as the procedure itself.

A Critical Note on Safety Data Sheets (SDS): This guide is built upon established principles for laboratory chemical waste management and data from closely related compounds. However, there is no substitute for the specific Safety Data Sheet (SDS) provided by the manufacturer of your exact lot of N-Acetylglycyl-L-leucine. The SDS is the primary, authoritative source for hazard and disposal information. Always consult it before handling or disposing of any chemical.[1]

Part 1: Hazard Characterization and Risk Assessment

Before we can devise a disposal plan, we must understand the material. N-Acetylglycyl-L-leucine is a dipeptide derivative. While some data for similar acetylated amino acids suggest a low hazard profile, others indicate potential for irritation.[2][3] A core principle of laboratory safety is to err on the side of caution. Therefore, we will operate under the assumption that the compound presents moderate hazards that require specific personal protective equipment (PPE) and handling procedures.

The rationale is simple: treating a substance with a higher degree of care than is perhaps strictly necessary prevents accidents should the specific lot or formulation have properties not captured in general literature.

Summary of Potential Hazards & Required Precautions

Hazard ClassificationDescriptionRequired Precautions & PPE (Personal Protective Equipment)Causality & Rationale
Skin Irritation May cause skin irritation upon contact.[3][4]P280: Wear protective gloves (nitrile or other chemically resistant material).[5]Prevents direct dermal contact, which is the primary route of exposure for skin irritants.
Eye Irritation May cause serious eye irritation.[3][4]P280: Wear safety glasses with side shields or goggles.[5]Protects sensitive eye tissue from airborne dust or accidental splashes.
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[3][4]P261: Avoid breathing dust. Use in a well-ventilated area or under a fume hood.[5]Minimizes the chance of inhaling fine particulates, which can irritate the mucous membranes of the respiratory system.
Physical Hazard As a fine powder, it can form dust clouds that may be combustible.[6]Minimize dust generation during handling and disposal.[6]Prevents the formation of a potentially explosive dust-air mixture and reduces inhalation risk.

Part 2: The Foundational Principle: Regulatory Adherence

The disposal of any laboratory chemical is not a matter of institutional preference but of legal and ethical obligation. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[7] All disposal procedures must be in full compliance with federal, state, and local regulations.[6]

Your institution's Environmental Health & Safety (EH&S) office is your primary resource for navigating these regulations. They are the trained professionals responsible for the final disposal pathway.[8] Under no circumstances should N-Acetylglycyl-L-leucine or its solutions be disposed of down the drain or in regular solid waste. [9][10] The complex chemistries within municipal water treatment systems are not designed to neutralize specialized laboratory reagents.

Part 3: Step-by-Step Disposal Protocols

The following protocols provide a self-validating system for waste management, ensuring that waste is handled safely from the point of generation to its final collection.

Protocol 1: Segregation and Collection of Waste

The first step in proper waste management is meticulous segregation.[9][11] Never mix different chemical wastes unless you are certain of their compatibility.[10] N-Acetylglycyl-L-leucine waste should be collected in dedicated, clearly marked containers.

Waste Streams to Consider:

  • Unused or Expired Solid Chemical: The pure, solid N-Acetylglycyl-L-leucine.

  • Contaminated Solid Debris: Items such as gloves, weigh paper, paper towels, and centrifuge tubes that are contaminated with the chemical.

  • Aqueous Solutions: Buffers or media containing dissolved N-Acetylglycyl-L-leucine.

Protocol 2: Container Selection and Labeling

Proper containment and labeling are mandated by OSHA's Laboratory Standard (29 CFR 1910.1450) and EPA regulations.[12][13]

  • Select an Appropriate Container:

    • For solid waste, use a sealable, wide-mouth container made of a non-reactive material like High-Density Polyethylene (HDPE).

    • For liquid waste, use a sealable, leak-proof container, also typically HDPE.

    • Ensure the container is clean and in good condition.

  • Label the Container Immediately: A container is not a waste container until it is labeled. The label must include, at a minimum:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "N-Acetylglycyl-L-leucine" . Avoid abbreviations.[14]

    • An indication of the hazards (e.g., "Irritant").[13]

    • The date you first added waste to the container (accumulation start date).

Protocol 3: Accumulation and Storage

Waste must be stored safely at or near the point of generation in what is known as a Satellite Accumulation Area (SAA) before being moved to a central storage location.[13][15]

  • Solid Waste (Unused Chemical & Debris):

    • Carefully transfer the solid N-Acetylglycyl-L-leucine into the labeled solid hazardous waste container.

    • Minimize dust generation during the transfer.[6]

    • Place all contaminated solid debris (gloves, wipes) into the same container.

    • Keep the container securely sealed when not actively adding waste.[3]

  • Liquid Waste (Aqueous Solutions):

    • Pour solutions containing N-Acetylglycyl-L-leucine into the labeled liquid hazardous waste container.

    • Use a funnel to prevent spills.

    • Keep the container securely sealed and stored in secondary containment (such as a plastic tub) to contain any potential leaks.

  • Final Step - Arranging Disposal:

    • Once the container is full or has been accumulating for the maximum time allowed by your institution (often 6-12 months), contact your EH&S department to arrange for pickup.[15] They will transport it for final disposal, which is typically incineration for this type of organic material.[16]

Part 4: Emergency Protocol for Small Spills

In the event of a small, contained spill of solid N-Acetylglycyl-L-leucine, follow this procedure:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Don PPE: Ensure you are wearing your lab coat, gloves, and safety glasses.

  • Contain the Spill: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use water, as this can create a solution that is harder to manage.

  • Clean Up: Gently sweep or scoop the material and absorbent into a designated bag or container.[3][6] Avoid creating dust.

  • Final Disposal: Label the container as "Spill Debris containing N-Acetylglycyl-L-leucine" and manage it as hazardous waste.

  • Decontaminate: Wipe the spill area with a damp cloth, and dispose of the cloth as contaminated solid debris.

  • Wash Hands: Thoroughly wash your hands after the cleanup is complete.[3]

Part 5: The Disposal Decision Workflow

The logic of proper chemical disposal can be visualized as a clear, sequential workflow. This ensures that all safety and regulatory checkpoints are met.

G Start Waste Generation (N-Acetylglycyl-L-leucine) Characterize Characterize Waste Stream (Solid, Liquid, Debris?) Start->Characterize Solid Solid Waste Stream (Unused chemical, contaminated gloves, etc.) Characterize->Solid Solid Liquid Liquid Waste Stream (Aqueous solutions) Characterize->Liquid Liquid Container_Solid Select & Affix Label to SOLID Waste Container Solid->Container_Solid Container_Liquid Select & Affix Label to LIQUID Waste Container Liquid->Container_Liquid Collect Collect Waste in Satellite Accumulation Area (SAA) Container_Solid->Collect Container_Liquid->Collect EHS Contact EH&S for Pickup (When full or time limit reached) Collect->EHS End Final Disposal via Licensed Contractor EHS->End

Caption: Decision workflow for the safe disposal of N-Acetylglycyl-L-leucine waste.

By adhering to these technically sound and regulation-grounded procedures, you build a culture of safety that extends beyond your immediate experiments, ensuring that our pursuit of scientific advancement is responsible and sustainable.

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Waste Disposal. Environmental Marketing Services. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Management: The New Regulations. MedLab Magazine. [Link]

  • Laboratory Waste Disposal Guide. Business Waste. [Link]

  • OSHA Laboratory Standard. Compliancy Group. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. [Link]

  • A guide to the disposal of laboratory waste. Anenta. [Link]

  • Safety Data Sheet N-Glycyl-L-leucine. MetaSci Inc. [Link]

  • Hazardous Waste Management in the Laboratory. Lab Manager. [Link]

  • The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vector Solutions. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]

  • MATERIAL SAFETY DATA SHEET - N-ACETYL-L-LEUCINE 99% (For Biochemistry). Oxford Lab Fine Chem. [Link]

  • Material Safety Data Sheet - N-Acetyl-L-Leucine, 99%. Cole-Parmer. [Link]

  • L-Leucine - SAFETY DATA SHEET. Breckland Scientific. [Link]

Sources

Handling

Personal protective equipment for handling N-Acetylglycyl-L-leucine

Title: Comprehensive Safety and Operational Guide for Handling N-Acetylglycyl-L-leucine Introduction As a Senior Application Scientist, I frequently observe laboratories treating synthetic dipeptides like N-Acetylglycyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety and Operational Guide for Handling N-Acetylglycyl-L-leucine

Introduction As a Senior Application Scientist, I frequently observe laboratories treating synthetic dipeptides like N-Acetylglycyl-L-leucine with the same casual approach as basic bench salts. This is a critical operational error. While N-Acetylglycyl-L-leucine is a valuable acetylated dipeptide derivative used extensively in structural biology and drug development, its lyophilized state presents specific aerosolization, sensitization, and degradation risks. This guide provides a self-validating system of protocols to ensure both uncompromising research integrity and stringent personnel safety.

Compound Profile & Mechanistic Hazard Assessment

Before handling any chemical, we must understand the "why" behind its hazards to respect the "how" of its handling.

  • Chemical Identity: N-Acetylglycyl-L-leucine (CAS: 79780-43-1, Molecular Formula: C10H18N2O4, MW: 230.266 g/mol ) .

  • Physical State: Typically supplied as a lyophilized, white to off-white powder.

  • Hazard Causality:

    • Aerosolization & Sensitization: Lyophilized peptides are highly electrostatic and easily aerosolized. Inhalation of peptide dust bypasses primary dermal barriers, potentially triggering respiratory sensitization or an immune response due to uncharacterized biological activity 1[1].

    • Hygroscopicity: The powder rapidly absorbs atmospheric moisture. Condensation introduces water, leading to spontaneous hydrolysis and degradation of the acetylated N-terminus, which ruins experimental reproducibility.

Required Personal Protective Equipment (PPE)

To mitigate these risks, a multi-layered PPE strategy is mandatory. A cautious approach is essential when handling synthetic peptides, treating them as hazardous until proven otherwise 1[1]. Here is the quantitative and qualitative breakdown of required gear.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Chemical-resistant Nitrile gloves (min 0.11 mm thickness)Nitrile provides superior resistance to polar aprotic solvents (e.g., DMSO, DMF) often used for initial peptide dissolution compared to latex 2[2]. Consider double-gloving for concentrated solutions.
Eye Protection ANSI Z87.1 Chemical splash gogglesPrevents micro-particulate entry during vial opening and protects against splash hazards during reconstitution 3[3].
Body Protection Fluid-resistant laboratory coatProvides a barrier against accidental spills; elastic cuffs prevent dragging and cross-contamination 2[2].
Respiratory N95 or P100 particulate respiratorMandatory if handling the dry powder outside of a Class II Biological Safety Cabinet (BSC) or chemical fume hood to prevent inhalation of aerosolized peptide dust 3[3].

Operational Plan: Step-by-Step Handling and Reconstitution

A protocol is only as effective as its ability to proactively prevent errors. The following workflow ensures both personnel safety and the structural integrity of N-Acetylglycyl-L-leucine.

  • Step 1: Thermal Equilibration Remove the sealed vial from -20°C storage. Do not open immediately. Allow it to equilibrate to ambient temperature in a desiccator for 30 minutes. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic peptide, leading to rapid degradation and inaccurate weighing.

  • Step 2: Environmental Containment Transfer the equilibrated vial to a certified Class II Biological Safety Cabinet (BSC) or chemical fume hood. Ensure the airflow is stabilized. Causality: The laminar flow captures any electrostatic fly-away powder when the vial seal is broken, preventing respiratory exposure.

  • Step 3: PPE Donning & Sanitization Equip nitrile gloves, safety goggles, and a lab coat. Sanitize the work area within the hood 1[1].

  • Step 4: Pressure Equalization and Opening Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to ensure all powder is at the bottom. Carefully remove the crimp seal and stopper. Causality: Lyophilization often leaves powder adhered to the stopper; opening without centrifugation results in aerosolization and loss of material.

  • Step 5: Reconstitution Add the pre-determined volume of sterile solvent directly to the vial. Do not vortex vigorously. Instead, gently swirl or invert. Causality: Vigorous vortexing introduces shear stress and foaming, which can denature the peptide or cause it to adhere to the vial walls, reducing the effective concentration.

  • Step 6: Aliquoting Divide the reconstituted solution into single-use aliquots in low-protein-binding microcentrifuge tubes. Store immediately at -20°C or -80°C 1[1]. Causality: Repeated freeze-thaw cycles cause localized pH shifts and ice-crystal-induced physical shearing, destroying the peptide's structural integrity.

Workflow A 1. Storage (-20°C) Lyophilized Powder B 2. Thermal Equilibration (30 mins in desiccator) A->B Prevent Condensation C 3. Environmental Containment (Transfer to BSC/Fume Hood) B->C Prevent Aerosolization D 4. PPE Donning (Nitrile, Coat, Goggles) C->D Personnel Protection E 5. Centrifugation (Settle powder to bottom) D->E Prevent Material Loss F 6. Reconstitution (Gentle swirling, no vortexing) E->F Maintain Integrity G 7. Aliquoting & Storage (Single-use at -80°C) F->G Prevent Freeze-Thaw

Figure 1: Step-by-step workflow for the safe handling and reconstitution of N-Acetylglycyl-L-leucine.

Spill Response and Decontamination Protocol

In the event of a spill, immediate and methodical action is required to prevent cross-contamination and exposure.

  • Step 1: Assessment and Isolation Determine if the spill is dry powder or liquid. Evacuate non-essential personnel from the immediate vicinity and restrict access 1[1].

  • Step 2: Containment For dry powder: Do NOT sweep. Cover the powder with damp absorbent towels to prevent aerosolization. For liquid: Surround and cover the spill with dry absorbent pads.

  • Step 3: Chemical Decontamination Apply an enzymatic laboratory detergent to the spill area, working from the perimeter inward. Allow a 10-minute contact time. Follow with a 10% sodium hypochlorite (bleach) solution 1[1]. Causality: The enzymatic detergent cleaves the peptide bonds of N-Acetylglycyl-L-leucine, while the bleach oxidizes the resulting amino acid fragments, ensuring total destruction of any residual biological activity.

  • Step 4: Rinsing Wipe the area thoroughly with 70% ethanol or distilled water to remove bleach residue, which is highly corrosive to stainless steel laboratory surfaces.

SpillResponse Spill Peptide Spill Detected Assess Assess Extent (Powder vs Liquid) Spill->Assess ContainPowder Cover with Damp Towel (Prevent Aerosols) Assess->ContainPowder Dry Powder ContainLiquid Cover with Dry Absorbent (Prevent Spread) Assess->ContainLiquid Liquid Solution Decon Decontamination (Enzymatic + 10% Bleach) ContainPowder->Decon ContainLiquid->Decon Rinse Surface Rinse (70% EtOH or Water) Decon->Rinse Cleave & Oxidize Dispose Hazardous Waste Disposal Rinse->Dispose

Figure 2: Logical decision tree and procedural workflow for peptide spill decontamination.

Waste Management and Disposal Plan

Proper disposal is a regulatory and environmental imperative. Never dispose of synthetic peptides down the sink 1[1].

  • Solid Waste: All consumables (pipette tips, empty vials, gloves, absorbent pads) that contacted the peptide must be placed in a designated hazardous chemical waste container 2[2].

  • Liquid Waste: Unused reconstituted peptide solutions and decontamination washings must be collected in a clearly labeled, sealable liquid hazardous waste container. Ensure the container material is compatible with the primary solvent used for reconstitution.

References

  • Title: SAFETY DATA SHEET PEPTIDE PREPARATION Source: Bio-Rad Antibodies URL: [Link]

  • Title: MATERIAL SAFETY DATA SHEET - Polypeptide Source: Polypeptide Group URL: [Link]

Sources

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